tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-cyano-5-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(16)15-9-6-14-7-10(17-4)8(9)5-13/h6-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDPKKLTFIYIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670119 | |
| Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045858-19-2 | |
| Record name | 1,1-Dimethylethyl N-(4-cyano-5-methoxy-3-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Abstract
This technical guide provides a comprehensive analysis of the essential , a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyridine, its characteristics, such as solubility, lipophilicity, and ionization state, are critical determinants of its behavior in biological systems. This document details these parameters, offering both established data and field-proven experimental protocols for their validation. The intended audience includes researchers, medicinal chemists, and formulation scientists who require a deep understanding of this molecule's profile for applications in synthesis, screening, and development.
Compound Identification and Molecular Structure
Accurate identification is the foundation of all subsequent chemical and biological work. This compound is a synthetic building block featuring a pyridine core, a nitrile group, a methoxy substituent, and a tert-butoxycarbonyl (Boc) protected amine. These functional groups collectively dictate its chemical reactivity and physical properties.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | Sigma-Aldrich[1] |
| CAS Number | 1045858-19-2 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₂H₁₅N₃O₃ | Sigma-Aldrich[1] |
| Molecular Weight | 249.27 g/mol | Sigma-Aldrich[1] |
| Canonical SMILES | COC1=C(C(=NC=C1)NC(=O)OC(C)(C)C)C#N | Sigma-Aldrich[1] |
| InChI Key | BTDPKKLTFIYIHV-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
Core Physicochemical Properties and Their Significance
The physicochemical profile of a compound is paramount in drug discovery, influencing everything from initial screening to final formulation.[2] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Physicochemical Properties
| Property | Value / Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Melting Point | Not available. Requires experimental determination. | Defines purity, stability, and aids in formulation design. |
| Aqueous Solubility | Low (predicted). Requires experimental determination. | Crucial for bioavailability; poor solubility is a major hurdle in drug development. |
| Lipophilicity (LogP) | Moderately lipophilic (predicted). | Affects membrane permeability, metabolic stability, and target binding. |
| Ionization Constant (pKa) | Predicted basic pKa (pyridine nitrogen) and acidic pKa (carbamate N-H). | Determines the charge state at physiological pH, impacting solubility, permeability, and receptor interaction. |
Aqueous Solubility
Solubility is the measure of a compound's ability to dissolve in a solvent, in this case, water or aqueous buffers. For oral drug candidates, sufficient aqueous solubility is a prerequisite for absorption from the gastrointestinal tract.
Insight from the Field: The presence of a relatively large, non-polar tert-butyl group and a planar aromatic system suggests that the intrinsic solubility of this compound is likely low. However, the pyridine nitrogen can be protonated at acidic pH, which would significantly enhance solubility. Therefore, determining the solubility-pH profile is critical.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method, often considered the gold standard, measures the thermodynamic equilibrium solubility of a compound.[3]
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically 25°C or 37°C) for a period sufficient to reach equilibrium (24-48 hours is common). The extended time ensures that the dissolution process is complete.[3]
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw a sample from the clear supernatant. Dilute the sample with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method.
-
Quantification: Calculate the solubility by comparing the analyte's peak area to a standard curve prepared with known concentrations of the compound.
Caption: Relationship between pH, pKa, and Ionization State.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is an issue).
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of HCl (to find the basic pKa) or NaOH (to find the acidic pKa).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve. Specialized software is often used for precise calculation.
Spectroscopic and Analytical Characterization
While specific spectra require experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features.
-
¹H NMR Spectroscopy: Expected signals would include a singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group, a singlet around 3.8-4.0 ppm for the three methoxy protons, and distinct signals in the aromatic region (7.0-8.5 ppm) for the two pyridine ring protons. A broad singlet for the N-H proton of the carbamate would also be present. [4]* ¹³C NMR Spectroscopy: Key signals would be observed for the nitrile carbon (~115-120 ppm), the carbonyl carbon of the carbamate (~150-155 ppm), the carbons of the pyridine ring, the methoxy carbon (~55-60 ppm), and the carbons of the tert-butyl group. [4]* Mass Spectrometry (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 250.28. Adducts such as [M+Na]⁺ at m/z 272.26 may also be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, a strong band around 1700-1730 cm⁻¹ for the carbamate carbonyl (C=O) stretch, and bands corresponding to C-H, N-H, and C-O stretches.
Stability and Handling
Proper storage and handling are essential to maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. The recommended storage class is for combustible solids. [1]* Safety: The compound is classified as a warning-level hazard, with potential for acute oral toxicity, skin sensitization, and eye irritation. [1]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Conclusion
This compound is a multifunctional molecule whose physicochemical properties are dictated by its substituted pyridine core and Boc-protected amine. Its predicted low aqueous solubility, moderate lipophilicity, and pH-dependent ionization are critical attributes that must be experimentally verified and considered during its use in research and development. The protocols and insights provided in this guide offer a robust framework for the comprehensive characterization of this and similar compounds, enabling more informed decisions in the drug discovery process.
References
-
Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC, NIH. [Link]
-
Royal Society of Chemistry. (2020). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Asian Journal of Pharmacy and Technology. (2018). Physico-chemical Properties of Solid Drugs: A Review. [Link]
-
Holm, R. (2023). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Springer International Publishing. [Link]
-
Royal Society of Chemistry Books. (2023). Chapter 1: Physicochemical Properties. [Link]
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- 1. This compound AldrichCPR 1045858-19-2 [sigmaaldrich.com]
- 2. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry [ouci.dntb.gov.ua]
- 4. rsc.org [rsc.org]
A Technical Guide to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate: A Key Intermediate in Pharmaceutical Synthesis
Abstract: This technical guide provides an in-depth analysis of tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications as a crucial intermediate in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the handling and utilization of this compound.
Introduction: The Role of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules that interact with biological targets. The strategic functionalization of the pyridine ring with substituents like cyano, methoxy, and carbamate groups allows for the fine-tuning of a compound's steric and electronic profile, which in turn modulates its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its binding affinity to specific enzymes or receptors.
This compound has emerged as a valuable intermediate, particularly in the synthesis of kinase inhibitors. The arrangement of its functional groups—a protected amine (Boc-carbamate), a cyano group, and a methoxy group—provides multiple reaction handles for chemists to elaborate the core structure into more complex, biologically active molecules. This guide will serve as a comprehensive resource for understanding and utilizing this important chemical entity.
Molecular Identity and Physicochemical Properties
Precise identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and computed physicochemical properties of this compound are summarized below.
Compound Identification
A clear identification of the molecule is fundamental for any scientific study. The following table lists the primary identifiers for this compound.[1]
| Identifier | Value |
| CAS Number | 1045858-19-2 |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol |
| Canonical SMILES | COC1=C(C(=NC=C1)NC(=O)OC(C)(C)C)C#N |
| InChI | 1S/C12H15N3O3/c1-12(2,3)18-11(16)15-9-6-14-7-10(17-4)8(9)5-13/h6-7H,1-4H3,(H,15,16) |
| InChIKey | BTDPKKLTFIYIHV-UHFFFAOYSA-N |
Physicochemical Data (Predicted)
Understanding the physicochemical properties of a compound is crucial for predicting its behavior in both chemical reactions and biological systems. The data presented here are computationally predicted and provide a baseline for experimental design.
| Property | Predicted Value | Source |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 89.8 Ų | PubChem |
Synthesis and Purification Protocol
Hypothetical Synthetic Workflow
The synthesis could logically proceed from a pre-functionalized pyridine ring, involving steps such as nitration, reduction, protection, and cyanation.
Caption: A plausible synthetic workflow for the target compound.
Step-by-Step Experimental Procedure (Illustrative)
This protocol is illustrative and would require laboratory optimization.
-
Protection of the Amine (Step 1):
-
To a solution of 3-amino-5-methoxypyridine in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise. The Boc anhydride is a highly effective and common reagent for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group onto an amine, preventing it from reacting in subsequent steps.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with water and extracting the product into an organic solvent like ethyl acetate.
-
Purify the intermediate, tert-butyl (5-methoxypyridin-3-yl)carbamate, via flash column chromatography.
-
-
Cyanation via Directed Ortho-Metalation (Step 2):
-
Dissolve the purified intermediate in dry THF under an inert atmosphere (e.g., Argon or Nitrogen). The exclusion of air and moisture is critical as organolithium reagents are extremely reactive towards them.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a strong base like n-butyllithium (n-BuLi). The Boc-carbamate group directs the deprotonation to the adjacent C4 position of the pyridine ring.
-
After stirring for a period to ensure complete metalation, add an electrophilic cyanating agent, such as tosyl cyanide (TsCN).
-
Stir the reaction at low temperature before allowing it to slowly warm to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the final product, this compound, with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final purification is typically achieved by flash column chromatography on silica gel.
-
Structural Elucidation
While Sigma-Aldrich notes that they do not collect analytical data for this specific product, characterization would typically rely on standard spectroscopic methods to confirm the molecular structure.[1] The expected data are outlined below based on the known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a characteristic large singlet for the nine equivalent protons of the tert-butyl group. A broad singlet corresponding to the N-H proton of the carbamate would also be present.
-
¹³C NMR: The carbon NMR would display signals for the pyridine ring carbons (with the cyano-substituted carbon being significantly deshielded), the methoxy carbon, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 250.12, corresponding to the molecular formula C₁₂H₁₆N₃O₃⁺.
Applications in Medicinal Chemistry
This compound is a valuable building block for synthesizing more complex molecules, particularly kinase inhibitors. The Boc-protected amine at the 3-position can be deprotected under acidic conditions and then coupled with various carboxylic acids or other electrophiles. The cyano group at the 4-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.
Caption: Role as an intermediate in kinase inhibitor synthesis.
This strategic placement of functional groups makes it an ideal starting material for constructing molecules designed to fit into the ATP-binding pocket of kinases, a common strategy in the development of targeted cancer therapies and treatments for inflammatory diseases.
Safety and Handling
According to safety information, this compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[1]
Conclusion
This compound is a highly functionalized pyridine derivative that serves as a potent intermediate in the synthesis of pharmaceutically relevant compounds. Its well-defined structure, featuring orthogonally reactive sites, provides chemists with the tools needed to build molecular complexity efficiently. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in the demanding field of drug discovery.
References
Sources
A Researcher's Comprehensive Guide to the Safe Handling of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
This document provides an in-depth technical guide on the safe handling, storage, and disposal of tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate (CAS No. 1045858-19-2). Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a self-validating system of laboratory safety.
Introduction: Understanding the Compound and Its Context
This compound is a substituted pyridinyl carbamate, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug discovery. The molecule features a pyridine core, a common scaffold in pharmaceuticals, functionalized with a cyano group, a methoxy group, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group is a staple in organic synthesis, prized for its stability under various conditions and its straightforward removal under acidic conditions, allowing for controlled, sequential reactions.[1][2]
Researchers typically encounter this compound as a solid, crystalline powder during multi-step synthetic campaigns, often leading to the development of complex molecules such as kinase inhibitors or other targeted therapeutics.[3] Its specific hazard profile necessitates a thorough understanding of its properties to mitigate risks during routine laboratory operations such as weighing, dissolution, and reaction workups.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards are identified through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
According to supplier safety information, this compound is classified with the signal word "Warning" and is associated with the following hazards:
-
H302: Harmful if swallowed. (Acute Toxicity, Oral, Category 4)
-
H317: May cause an allergic skin reaction. (Skin Sensitization, Category 1)
-
H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation, Category 2A)
These classifications dictate the minimum personal protective equipment (PPE) and handling precautions required. The causality is clear: the potential for systemic toxicity upon ingestion, the induction of an immune response upon skin contact, and the risk of significant, albeit reversible, eye damage demand stringent adherence to the protocols outlined below.
Data Summary Table: GHS Classification
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
| Serious Eye Damage / Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in chemical handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound must be performed in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates that may be generated during weighing or transfer, preventing inhalation and minimizing contamination of the laboratory environment.[4] Ensure the sash is positioned at the appropriate height to maximize capture efficiency.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is directly informed by the GHS hazard classifications. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," provides the basis for our specific recommendations.
| PPE Category | Specification | Rationale and Field-Proven Insights |
| Eye Protection | Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards).[4] | The H319 "Causes serious eye irritation" classification (Category 2A) indicates a risk of effects that are reversible but can persist for up to 21 days.[5] Standard safety glasses do not provide a sufficient seal against airborne powder. Goggles are mandatory to prevent particulates from entering the eyes. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | The H317 "May cause an allergic skin reaction" classification is critical. Skin sensitization is an immune response; once an individual is sensitized, subsequent exposures to even minute quantities can trigger a significant reaction. Nitrile gloves provide adequate protection against incidental contact with this solid. Always use the proper glove removal technique (without touching the outer surface) and wash hands thoroughly after work.[4] |
| Body Protection | Fully-buttoned laboratory coat. | A lab coat protects against contamination of personal clothing and skin from spills or airborne dust. |
| Respiratory Protection | Not required under normal use with engineering controls. | When handled exclusively within a chemical fume hood, respiratory protection is not necessary. If a situation arises where dust cannot be controlled (e.g., large spill outside of a hood), an N95-rated respirator or higher should be used by trained personnel during cleanup.[6] |
Safe Handling and Experimental Workflows
Adherence to standardized workflows minimizes the potential for error and exposure. The following diagram and protocols represent a self-validating system for handling this compound from receipt to reaction.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. schc.org [schc.org]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
The Enigmatic Building Block: A Technical Guide to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the role of tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a polysubstituted pyridine derivative, as a versatile building block in modern organic synthesis. Despite its specific substitution pattern suggesting significant potential as a precursor for complex heterocyclic scaffolds in medicinal chemistry, a comprehensive survey of publicly available scientific literature and patent databases reveals a notable absence of detailed synthetic protocols for its preparation and its specific applications as a key intermediate. This guide, therefore, aims to provide a foundational understanding of this molecule based on the chemistry of its constituent functional groups and structurally related compounds. We will explore its chemical identity, inferred reactivity, and potential, yet currently undocumented, synthetic utility. The document will also outline hypothetical synthetic strategies and potential applications to stimulate further research into this promising, albeit undercharacterized, reagent.
Introduction: The Allure of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged structure in drug discovery. The precise arrangement of substituents on the pyridine core is critical for modulating biological activity, solubility, and metabolic stability. Molecules such as this compound, with its distinct pattern of cyano, methoxy, and protected amine functionalities, represent valuable starting points for the synthesis of novel and complex molecular architectures.
The presence of a Boc-protected amine, a cyano group, and a methoxy group on a pyridine ring suggests a strategic design for sequential and regioselective chemical modifications. The Boc-protecting group offers a stable yet readily cleavable handle for revealing a nucleophilic amine. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The methoxy group can potentially be cleaved to reveal a pyridone or act as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient.
Despite this apparent synthetic potential, a thorough search of the scientific literature and patent landscape for the specific compound, this compound (CAS Number: 1045858-19-2), did not yield any publications detailing its synthesis or its application as a key intermediate in the preparation of more complex molecules. Commercial suppliers, such as Sigma-Aldrich, list it as a research chemical, confirming its existence and availability. This guide will, therefore, proceed by providing a detailed analysis of the molecule's structure and proposing its likely reactivity and potential synthetic pathways based on established principles of organic chemistry and the known reactivity of similarly substituted pyridine derivatives.
Molecular Profile and Physicochemical Properties
A foundational understanding of a reagent begins with its fundamental properties.
| Property | Value | Source |
| CAS Number | 1045858-19-2 | |
| Molecular Formula | C₁₂H₁₅N₃O₃ | |
| Molecular Weight | 249.27 g/mol | |
| Appearance | Solid (inferred) | |
| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1C#N |
Postulated Synthesis and Retrosynthetic Analysis
While no specific synthesis for this compound has been published, we can propose plausible synthetic routes based on general methods for pyridine synthesis. A logical retrosynthetic disconnection would involve the formation of the pyridine ring as a key step.
Caption: Potential reaction pathways from the title compound.
4.1. Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent. This would unmask the 3-amino group, making it available for a variety of subsequent transformations, including acylation, alkylation, sulfonylation, or participation in the formation of new heterocyclic rings.
4.2. Transformation of the Cyano Group: The nitrile functionality is a versatile precursor.
-
Hydrolysis: Acidic or basic hydrolysis would convert the cyano group into a carboxylic acid or a carboxamide, respectively. The resulting carboxylic acid could then undergo standard transformations such as esterification or amide bond formation.
-
Reduction: Catalytic hydrogenation (e.g., using Raney nickel or platinum oxide) or reduction with a hydride reagent like lithium aluminum hydride would reduce the nitrile to a primary amine (an aminomethyl group). This would introduce a new nucleophilic center into the molecule.
-
Cycloadditions: The cyano group can participate as a dienophile or a dipolarophile in cycloaddition reactions to construct fused heterocyclic systems.
4.3. Modification of the Methoxy Group: The methoxy group is generally stable. However, under harsh acidic conditions (e.g., HBr), it could be cleaved to yield a hydroxypyridine, which would exist in equilibrium with its pyridone tautomer. This transformation would significantly alter the electronic properties and reactivity of the pyridine ring.
Potential Applications in Drug Discovery and Medicinal Chemistry
Given the functionalities present, this compound could serve as a key intermediate in the synthesis of a variety of biologically active molecules. The strategic placement of the substituents allows for the systematic exploration of chemical space around the pyridine core. For example, deprotection of the amine and subsequent reaction with a variety of building blocks could lead to the generation of libraries of compounds for screening against various biological targets. The cyano and methoxy groups can be further elaborated to introduce additional diversity and modulate physicochemical properties.
The synthesis of substituted 2-amino-3-cyanopyridines is of significant interest in medicinal chemistry as these scaffolds are known to exhibit a range of biological activities, including carbonic anhydrase inhibition. [1]While the target molecule of this guide has a 3-amino-4-cyano substitution pattern, the general principles of utilizing substituted cyanopyridines as pharmacophores are relevant.
Conclusion and Future Outlook
This compound is a commercially available, yet scientifically under-explored, building block with significant latent potential in organic synthesis and drug discovery. Its polysubstituted nature offers multiple handles for selective chemical modification, paving the way for the construction of complex molecular architectures. The lack of published synthetic procedures and applications presents a clear opportunity for future research. The development of a robust and scalable synthesis for this compound, followed by a systematic investigation of its reactivity, would be a valuable contribution to the field of heterocyclic chemistry. Such studies would undoubtedly unlock the full potential of this enigmatic building block for the creation of novel therapeutics and other functional molecules.
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Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
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The Ascendant Scaffold: A Technical Guide to the Potential Applications of Substituted Pyridinylcarbamates
Foreword: Unveiling a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the substituted pyridinylcarbamate core has emerged as a structure of significant interest. This guide provides an in-depth technical exploration of this promising scaffold, moving beyond a mere recitation of facts to offer a causal analysis of its therapeutic potential. We will delve into the mechanistic underpinnings of its activity, explore its burgeoning applications in neurodegenerative diseases and oncology, and provide actionable experimental frameworks for researchers, scientists, and drug development professionals. Our focus is on the "why" behind the "how," fostering a deeper understanding of the structure-activity relationships that govern the efficacy of these compelling molecules.
I. The Molecular Architecture: Understanding the Pyridinylcarbamate Core
The substituted pyridinylcarbamate scaffold is a chemical chimera, wedding the aromatic, electron-deficient pyridine ring to the versatile carbamate functional group. This union is not merely one of convenience; it is a strategic amalgamation of functionalities that bestows unique physicochemical and biological properties upon the resulting molecule.
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of many FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and receptor interactions. The substitution pattern on the pyridine ring is a critical determinant of biological activity, with different positional isomers and a wide array of functional groups modulating the electronic and steric properties of the molecule.[2]
The carbamate group (-NHCOO-), an amide-ester hybrid, is another privileged structure in drug design. It is recognized for its chemical stability, ability to permeate cell membranes, and its capacity to act as a peptide bond isostere.[3] The carbamate moiety can engage in hydrogen bonding and its substituents can be readily modified to fine-tune lipophilicity, metabolic stability, and target engagement.
The synergy of these two components creates a scaffold with a rich potential for targeted drug design. The pyridine ring can serve as a recognition element for specific biological targets, while the carbamate group can act as a reactive center, a linker, or a modulator of pharmacokinetic properties.
II. Neurodegenerative Disorders: A Beacon of Hope in the Fight Against Cognitive Decline
One of the most promising therapeutic avenues for substituted pyridinylcarbamates lies in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[4][5] The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[3] A primary strategy to combat this is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[6]
Mechanism of Action: Cholinesterase Inhibition
Carbamate-containing compounds, such as the FDA-approved drug rivastigmine, are well-established inhibitors of cholinesterases.[3][7] The carbamate moiety acts as a "pseudo-irreversible" inhibitor. It carbamylates a serine residue in the active site of AChE, rendering the enzyme inactive. This carbamylated enzyme is more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, leading to a prolonged inhibition of AChE activity and a subsequent increase in acetylcholine levels at the synapse.[8]
Substituted pyridinylcarbamates are being actively investigated as next-generation cholinesterase inhibitors. The pyridine ring can be tailored to enhance binding to the peripheral anionic site (PAS) or the catalytic active site (CAS) of AChE, thereby increasing potency and selectivity.
Figure 1. Mechanism of cholinesterase inhibition by substituted pyridinylcarbamates.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR data for a broad range of substituted pyridinylcarbamates is still emerging, studies on related compounds provide valuable insights. For instance, in a series of benzyl(phenyl)carbamates, substitutions on the phenyl ring significantly influenced AChE and butyrylcholinesterase (BChE) inhibitory activity.[9][10] Electron-withdrawing groups, such as trifluoromethoxy, at the 2-position of the phenyl ring enhanced AChE inhibition, while a methoxy group at the same position favored BChE inhibition.[9][10]
| Compound Class | Key Substitutions | Observed Activity | Reference |
| Benzyl(phenyl)carbamates | 2-trifluoromethoxy on phenyl | Potent AChE inhibitor (IC50 = 36.05 µM) | [9][10] |
| Benzyl(phenyl)carbamates | 2-methoxy on phenyl | Potent BChE inhibitor (IC50 = 22.23 µM) | [9][10] |
| Donepezil-pyridyl hybrids | Varied pyridyl substitutions | Nanomolar AChE inhibition | [1] |
Table 1: Structure-Activity Relationship Highlights for Cholinesterase Inhibitors
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric assay to determine the in vitro inhibitory activity of substituted pyridinylcarbamates against acetylcholinesterase.[9]
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (substituted pyridinylcarbamates) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., donepezil)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (10 mM) in deionized water (prepare fresh).
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the diluted test compounds or positive control to the respective wells.
-
For the control (100% activity) wells, add 25 µL of buffer with the same solvent concentration as the test wells.
-
For the blank wells, add 50 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
III. Oncology: A New Frontier in Cancer Therapy
The versatility of the substituted pyridinylcarbamate scaffold extends to the realm of oncology, with emerging evidence suggesting its potential as an anticancer agent.[11][12][13] The pyridine moiety is present in several approved kinase inhibitors, and the carbamate group can be engineered to interact with various cancer-related targets.
Potential Mechanisms of Anticancer Activity
Substituted pyridinylcarbamates may exert their anticancer effects through multiple mechanisms:
-
Kinase Inhibition: The pyridine ring can serve as a scaffold for designing inhibitors of various kinases that are dysregulated in cancer, such as those involved in cell signaling pathways that promote proliferation and survival.[6]
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, substituted pyridinylcarbamates could halt the uncontrolled proliferation of cancer cells.[11]
-
DNA Intercalation and Topoisomerase Inhibition: Some pyridinyl derivatives, such as pyridocarbazoles, have been shown to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and cell death.[13]
Figure 2. General workflow for the evaluation of anticancer activity.
Cytotoxicity Data of Related Compounds
While specific data for a broad range of substituted pyridinylcarbamates is limited, studies on structurally related compounds demonstrate the potential of the pyridine scaffold in cancer therapy.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridylpyrimidinyl Semicarbazide (Compound 5l) | MCF-7 (Breast) | 9.15 | [11] |
| Pyridylpyrimidinyl Semicarbazide (Compound 5l) | HepG2 (Hepatoma) | 10.45 | [11] |
| Pyridinecarboxylic Acid Derivative (LHT-17-19) | HT29 (Colon) | 0.13 | [12] |
| Pyridinecarboxylic Acid Derivative (LHT-17-19) | MCF-7 (Breast) | 16 | [12] |
Table 2: In Vitro Cytotoxicity of Pyridine-Containing Compounds
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HT29)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (substituted pyridinylcarbamates) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., doxorubicin)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compounds.
-
Include untreated control wells (containing medium with the same concentration of solvent as the treated wells).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
IV. Synthesis Strategies: Building the Pyridinylcarbamate Scaffold
The synthesis of substituted pyridinylcarbamates can be approached through several well-established chemical transformations. A common and efficient method involves the reaction of a substituted pyridinol or a pyridylamine with an appropriate isocyanate or chloroformate.
Experimental Protocol: Synthesis of a Representative Substituted Pyridinylcarbamate
This protocol describes a general method for the synthesis of an N-aryl-O-(pyridin-2-yl)carbamate from 2-hydroxypyridine and an aryl isocyanate.
Materials:
-
2-Hydroxypyridine
-
Substituted aryl isocyanate
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Catalyst (optional, e.g., triethylamine or dibutyltin dilaurate)
-
Standard laboratory glassware and magnetic stirrer
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxypyridine (1.0 eq) in the anhydrous solvent.
-
If using a catalyst, add it to the solution at this stage (e.g., 0.1 eq of triethylamine).
-
-
Addition of Isocyanate:
-
Slowly add the substituted aryl isocyanate (1.0-1.2 eq) to the reaction mixture at room temperature. The reaction may be exothermic.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted pyridinylcarbamate.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
V. Future Directions and Concluding Remarks
The substituted pyridinylcarbamate scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the primary focus of current research appears to be on neurodegenerative diseases and oncology, the inherent versatility of this structure suggests that its potential applications may be far broader. Future investigations could explore its utility in areas such as infectious diseases, inflammation, and metabolic disorders.
The continued exploration of the structure-activity relationships of substituted pyridinylcarbamates is paramount. The generation of diverse chemical libraries and their screening against a wide range of biological targets will undoubtedly unveil new and exciting therapeutic opportunities. Furthermore, the optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates.
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Synthesis and Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives. (n.d.). Chinese Pharmaceutical Journal. Retrieved January 20, 2026, from [Link]
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Antitumor Activity of Some Pyridinecarboxy Acid Compounds in Tumor Cell Cultures. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (2021). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]
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S16020 Pyridocarbazole Derivatives Display High Activity to Lung Cancer Cells. (2022). Anticancer Agents in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease: design, synthesis, biochemical evaluation, ADMET, molecular modeling, and QSAR analysis of novel donepezil-pyridyl hybrids. (2014). Drug Design, Development and Therapy. Retrieved January 20, 2026, from [Link]
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Carbamate as a potential anti-Alzheimer's pharmacophore: A review. (2023). Drug Development Research. Retrieved January 20, 2026, from [Link]
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Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2012). Archiv der Pharmazie. Retrieved January 20, 2026, from [Link]
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Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Design, synthesis and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2023). European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Proline-Based Carbamates as Cholinesterase Inhibitors. (2018). Molecules. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
New treatment reverses Alzheimer's disease signs. (2024). Penn Today. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. (2023). European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Evaluation of the decarbamylation process of cholinesterase during assay of enzyme activity. (1990). Archives of Toxicology. Retrieved January 20, 2026, from [Link]
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Alzheimer's drug hailed as breakthrough, but may have side effects. (2022). YouTube. Retrieved January 20, 2026, from [Link]
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Current Treatments for Alzheimer's Disease: Cholinesterase Inhibitors. (2004). Primary Care Companion to The Journal of Clinical Psychiatry. Retrieved January 20, 2026, from [Link]
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Antiparasitic Drug Shows Power Against Alzheimer's and Dementia. (2025). UC San Diego Today. Retrieved January 20, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of 2-pyrazinylcarboxamidobenzoates and Beta-Ionylideneacetamidobenzoates With Retinoidal Activity. (1995). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
- Carbamate-substituted pyrazolopyridines. (2007). Google Patents.
-
Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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-
Synthesis of pyrimidine and pyridine carbamate derivatives 16–19. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Method for the synthesis of N-alkyl-O-alkyl carbamates. (2014). RSC Advances. Retrieved January 20, 2026, from [Link]
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Structure—activity relationships for insecticidal carbamates. (1971). Bulletin of the World Health Organization. Retrieved January 20, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]
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discovery and history of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
An In-depth Technical Guide to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Introduction
This compound, identified by CAS Number 1045858-19-2, is a polysubstituted pyridine derivative.[1] As a functionalized heterocyclic compound, it serves as a valuable building block in the field of medicinal chemistry and drug discovery. Its structure incorporates several key features: a pyridine core, which is a prevalent scaffold in numerous pharmaceuticals; a tert-butoxycarbonyl (Boc) protected amine, which allows for controlled sequential synthesis; a cyano group, a versatile functional handle for conversion into other functionalities; and a methoxy group, which modulates the electronic properties and metabolic stability of potential drug candidates.
This guide provides a comprehensive overview of the technical details of this compound, including its properties, a plausible synthetic route based on established chemical principles, and its potential applications in modern drug development. While the specific discovery and developmental history of this exact molecule are not widely documented in peer-reviewed literature, its availability from chemical suppliers for research purposes underscores its role as a specialized intermediate for creating complex molecular architectures.[1][2]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1045858-19-2 | [1] |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | BTDPKKLTFIYIHV-UHFFFAOYSA-N | [1] |
| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1C#N | [1] |
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached in a two-stage process: first, the construction of the core heterocyclic intermediate, 3-amino-5-methoxypyridin-4-carbonitrile, followed by the protection of the amino group. The following synthetic scheme is a proposed route based on established methodologies for constructing substituted pyridines, such as multicomponent reactions.[3][4]
Overall Synthetic Workflow
Caption: Proposed two-stage synthesis of the title compound.
Stage 1: Synthesis of 3-Amino-5-methoxypyridin-4-carbonitrile (Intermediate)
The construction of the polysubstituted pyridine core is the most critical step. A plausible approach is a one-pot multicomponent reaction involving malononitrile, a methoxy-containing three-carbon building block, and an ammonia source. This strategy is efficient as it forms multiple bonds in a single operation.
Expertise & Causality: This reaction is analogous to established pyridine syntheses where a 1,3-dicarbonyl compound (or its equivalent, like an enol ether of a ketoester), an active methylene nitrile, and ammonia cyclize to form a pyridine ring. Methyl 3,3-dimethoxyacrylate serves as a precursor to a methoxy-substituted three-carbon electrophile. Malononitrile provides the C4-cyano and C3-amino functionalities after cyclization and tautomerization. Ammonium acetate serves as both the ammonia source and a mild acid catalyst.
Experimental Protocol (Proposed):
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3,3-dimethoxyacrylate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (2.0 eq).
-
Add ethanol as the solvent (approx. 5 mL per mmol of malononitrile).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-amino-5-methoxypyridin-4-carbonitrile.
Stage 2: Synthesis of this compound (Final Product)
This stage involves the standard and widely used procedure for protecting an amino group with a Boc group.
Expertise & Causality: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) is a classic method for installing the Boc protecting group. The reaction is typically performed in an aprotic solvent in the presence of a base. The base (e.g., triethylamine) neutralizes the acidic byproduct (tert-butanol and CO₂) and facilitates the nucleophilic attack of the amine on the Boc anhydride. A catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, especially for less nucleophilic amines.[5]
Experimental Protocol:
-
Dissolve 3-amino-5-methoxypyridin-4-carbonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent.
-
Add the Boc₂O solution dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product as a solid.[5]
Potential Applications and Field-Proven Insights
This compound is not an end product but a strategic intermediate designed for further elaboration in drug discovery campaigns. Each functional group offers a handle for diversification, making it a versatile scaffold.
-
Boc-Protected Amine: This is the most apparent site for modification. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). The resulting free amine is a potent nucleophile, ready for a variety of coupling reactions such as amide bond formation, sulfonylation, or reductive amination. This allows for the systematic exploration of substituents at the 3-position of the pyridine ring to optimize binding affinity and pharmacokinetic properties.
-
Cyano Group: The nitrile functionality is a highly versatile precursor. It can be:
-
Hydrolyzed to a carboxylic acid or an amide.
-
Reduced to a primary amine (aminomethyl group).
-
Converted to a tetrazole ring, a common bioisostere for a carboxylic acid.
-
Participate in cycloaddition reactions .
-
-
Pyridine Ring: The pyridine ring itself can be functionalized. While the existing substituents are electron-donating (methoxy, carbamate), making electrophilic aromatic substitution challenging, the ring can be modified through other means. For instance, if the synthesis started from a halogenated pyridine precursor (e.g., a 2-chloro or 2-bromopyridine), the halogen could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce aryl, heteroaryl, or alkyl groups.
The combination of these features makes the title compound a valuable building block for creating libraries of complex molecules for screening against various biological targets, particularly protein kinases, where substituted heterocyclic scaffolds are known to be effective.
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While its own discovery story is not prominent, its structure is intelligently designed for use as a versatile scaffold in the synthesis of novel compounds for drug discovery. The proposed synthetic route, based on robust and well-established multicomponent reaction principles, provides a reliable pathway for its preparation in a laboratory setting. The strategic placement of its functional groups allows for a multitude of subsequent chemical transformations, empowering researchers to build molecular diversity and pursue the development of new therapeutic agents.
References
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A Technical Guide to the Commercial Sourcing and Strategic Application of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a specialized pyridine derivative increasingly relevant in medicinal chemistry and synthetic applications. The guide details the compound's chemical identity, analyzes its commercial availability from key suppliers, and offers expert insights into procurement strategies. Furthermore, it outlines a representative synthetic pathway, establishes a robust framework for analytical quality control, and discusses its application as a strategic building block in drug discovery. This whitepaper is intended to serve as a practical resource for scientists, enabling informed sourcing decisions and effective integration of this valuable intermediate into research and development workflows.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted pyridine ring system featuring a synthetically versatile cyano group, a methoxy moiety, and a Boc-protected amine. This unique arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutics.
The tert-butoxycarbonyl (Boc) protecting group is of particular importance, offering robust protection of the amine under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. This orthogonality is a cornerstone of modern multi-step synthesis. The electron-withdrawing nature of the cyano group, combined with the electron-donating methoxy group, creates a distinct electronic profile on the pyridine ring, influencing its reactivity in subsequent transformations.
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1045858-19-2 | [1] |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| IUPAC Name | tert-butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | N/A |
| Appearance | Solid | [1] |
| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1C#N | [1] |
| InChI Key | BTDPKKLTFIYIHV-UHFFFAOYSA-N |[1] |
Commercial Landscape and Strategic Procurement
This compound is commercially available through specialized chemical suppliers catering to the research and early drug discovery sectors. It is typically offered as a research-grade chemical, and its availability facilitates rapid access for proof-of-concept studies and initial synthetic route development.
Expert Insight on Procurement: When sourcing this intermediate, researchers should look beyond price alone. A key consideration is the supplier's transparency regarding analytical data. While some suppliers, like Sigma-Aldrich's AldrichCPR line, provide unique chemicals for early discovery and explicitly state that they do not collect analytical data, placing the onus of quality verification on the buyer, others may offer more comprehensive Certificates of Analysis (CoA) upon request.[1] For any work intended for lead optimization or preclinical development, independent analytical verification is non-negotiable. It is best practice to request a sample lot for in-house QC before committing to a bulk purchase.
Table 2: Representative Commercial Suppliers
| Supplier | Product Category/Number | Noteworthy Information |
|---|---|---|
| Sigma-Aldrich | AldrichCPR | Marketed for early discovery research; buyer assumes responsibility for confirming identity and purity.[1] |
| Fisher Scientific | Distributes Sigma-Aldrich product | Availability in various quantities, such as 25g packs.[2] |
| Amerigo Scientific | Catalog Product | Listed as a specialty chemical for life science distribution.[3] |
Note: This table is not exhaustive. Other specialized chemical suppliers may also list this compound. Pricing and stock levels are dynamic and should be verified directly with the vendor.
Synthetic Strategy Overview
Understanding the synthesis of this compound provides context for potential impurities and informs its handling and application. While specific proprietary manufacturing processes may vary, a plausible retrosynthetic analysis suggests a multi-step pathway common in pyridine chemistry. The core structure is likely assembled, followed by the introduction and manipulation of the key functional groups.
A general synthetic workflow can be visualized as the construction of a substituted aminopyridine, followed by Boc-protection. The cyano and methoxy groups can be introduced through various standard transformations.
Caption: A generalized synthetic workflow for pyridine derivatives.
Quality Control and Analytical Validation
Given the explicit disclaimer from some vendors regarding the absence of analytical data, establishing a robust in-house QC protocol is critical to ensure the integrity of any research conducted using this material.[1] The identity, purity, and stability of the compound must be verified before its use in sensitive downstream applications.
Trustworthiness through Self-Validation: A multi-pronged analytical approach ensures the highest confidence in the material's quality. Each technique provides orthogonal data, creating a self-validating system. For example, while ¹H NMR confirms the chemical structure, HPLC-MS provides quantitative purity data and confirms the molecular weight.
Recommended QC Workflow:
-
Material Reception: Log the sample, date, batch number, and supplier.
-
Visual Inspection: Note the physical appearance (color, form) and compare it to specifications.
-
Structural Confirmation (NMR): Acquire ¹H and ¹³C NMR spectra. The data should be consistent with the expected structure.
-
Purity Assessment (HPLC-MS): Use a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS). This determines the purity by peak area percentage and confirms the molecular weight of the main component.
-
Certificate of Analysis Generation: Compile all data into an internal CoA for batch traceability.
Caption: A mandatory in-house quality control workflow.
Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
-
Objective: To determine the purity and confirm the molecular weight of this compound.
-
Instrumentation:
-
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (0.1%)
-
Sample of this compound
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 100-500 m/z.
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Examine the mass spectrum for the [M+H]⁺ ion. For C₁₂H₁₅N₃O₃, the expected m/z is approximately 250.12.
-
-
Applications in Drug Discovery
Polysubstituted pyridines are privileged scaffolds in medicinal chemistry. The specific arrangement of functional groups on this compound makes it a valuable building block for accessing novel chemical space. While direct therapeutic applications of this compound are not documented, its utility lies in its role as a key intermediate.
For example, similar Boc-protected pyridine structures serve as crucial intermediates in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The Boc-protected amine, after deprotection, serves as a key handle for coupling with other fragments or pharmacophores. Such strategies are employed in the synthesis of drugs like Edoxaban, where related carbamate intermediates are used.[5]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed, and may cause skin and serious eye irritation.[1][6]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed to prevent moisture absorption and degradation. It is classified under Storage Class 11 (Combustible Solids).[1]
References
-
tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate. (n.d.). Amerigo Scientific. Retrieved January 20, 2026, from [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
-
tert-butyl 3-cyano-5-methoxypyridin-4-ylcarbamate. (n.d.). Sinfoo Biotech. Retrieved January 20, 2026, from [Link]
-
Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Chen, K., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved January 20, 2026, from [Link]
- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.
-
tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022, November 17). National Institutes of Health. Retrieved January 20, 2026, from [Link]
Sources
- 1. tert-ブチル 4-シアノ-5-メトキシピリジン-3-イルカルバマート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Synthesis Protocol for tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate: An Application Note
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a key building block in medicinal chemistry and drug discovery programs. The described synthetic route is a multi-step process commencing with commercially available starting materials. This document outlines a strategic approach involving the construction of the substituted pyridine core, followed by cyanation and subsequent Boc protection. Each step is accompanied by in-depth procedural details, mechanistic insights, and safety considerations, designed for researchers and professionals in organic synthesis and drug development. The protocol is structured to ensure reproducibility and high yield of the target compound.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The specific molecule, this compound, presents a versatile scaffold with multiple points for further chemical modification. The cyano group can be transformed into various functional groups, the methoxy group can be a key interaction point with biological targets, and the Boc-protected amine allows for controlled deprotection and subsequent derivatization.
This document details a proposed synthetic pathway, drawing from established methodologies for pyridine synthesis, cyanation, and amine protection. The rationale for the chosen sequence of reactions is to maximize yield and minimize purification challenges by introducing sensitive functional groups in a strategic order.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process starting from 3-amino-5-methoxypyridine. This pathway involves an initial protection of the amine, followed by a regioselective cyanation, and finally the introduction of the Boc protecting group. An alternative, and potentially more direct route, would involve the direct cyanation of a Boc-protected aminopyridine, however, this may present challenges with regioselectivity. The proposed pathway is as follows:
Caption: Proposed synthetic pathway for this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 3-Amino-5-methoxypyridine | Reagent | Commercially Available |
| Acetic Anhydride | ACS | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent | Commercially Available |
| Copper(I) Cyanide (CuCN) | Reagent | Commercially Available |
| Hydrochloric Acid (HCl) | ACS | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Commercially Available |
| 4-Dimethylaminopyridine (DMAP) | Reagent | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS | Commercially Available |
| Hexanes | ACS | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrers and stir bars
-
Heating mantles with temperature controllers
-
Reflux condensers
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware
Experimental Protocol
Step 1: Acetylation of 3-Amino-5-methoxypyridine
Rationale: The initial protection of the amino group as an acetamide serves to moderate its directing effect in the subsequent electrophilic substitution and prevent side reactions.
Procedure:
-
To a stirred solution of 3-amino-5-methoxypyridine (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(5-methoxypyridin-3-yl)acetamide. This product is often sufficiently pure for the next step, but can be purified by recrystallization if necessary.
Step 2: Cyanation of N-(5-methoxypyridin-3-yl)acetamide
Rationale: The introduction of the cyano group at the 4-position is achieved via a two-step sequence involving bromination followed by a nucleophilic substitution with cyanide. The acetamido and methoxy groups direct the electrophilic bromination to the 4-position. The subsequent cyanation can be accomplished using a copper(I) cyanide mediated reaction.
Procedure:
-
Bromination: Dissolve N-(5-methoxypyridin-3-yl)acetamide (1.0 eq) in a suitable solvent such as acetonitrile or DMF. Cool the solution to 0 °C and add N-Bromosuccinimide (1.05 eq) portion-wise. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Cyanation: To the crude brominated intermediate, add copper(I) cyanide (1.2 eq). Heat the reaction mixture to reflux (temperature will depend on the solvent used, typically 80-120 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-acetamido-4-cyano-5-methoxypyridine.
Step 3: Hydrolysis of the Acetamide
Rationale: Deprotection of the acetamido group is necessary to reveal the free amine for the final Boc protection step. This is typically achieved under acidic conditions.
Procedure:
-
Suspend 3-acetamido-4-cyano-5-methoxypyridine (1.0 eq) in aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 15 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give 3-amino-4-cyano-5-methoxypyridine.
Step 4: Boc Protection of 3-Amino-4-cyano-5-methoxypyridine
Rationale: The final step is the protection of the newly revealed primary amine with the tert-butyloxycarbonyl (Boc) group. This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amine on the di-tert-butyl dicarbonate.[1][2]
Procedure:
-
Dissolve 3-amino-4-cyano-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 volumes).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound, as a solid.[3]
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white solid[3] |
| Molecular Formula | C₁₂H₁₅N₃O₃[3] |
| Molecular Weight | 249.27 g/mol [3] |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spectrometry | [M+H]⁺ = 250.1 |
| Purity (by HPLC) | >95% |
Safety and Handling
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Specific Hazards:
-
Copper(I) Cyanide: Highly toxic if ingested or if it comes into contact with acids, releasing toxic hydrogen cyanide gas. Handle with extreme caution.
-
N-Bromosuccinimide: Corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Pyridine and Acetic Anhydride: Flammable and corrosive.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations. Cyanide-containing waste requires special handling.
Discussion and Conclusion
The protocol described in this application note provides a comprehensive and logical pathway for the synthesis of this compound. The choice of protecting groups and the sequence of reactions are designed to be robust and scalable. The purification methods outlined are standard for academic and industrial research laboratories.
It is important to note that optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary to achieve the highest possible yields and purity. The successful synthesis of this versatile building block will enable further exploration of its utility in the development of novel therapeutic agents.
References
-
Semantic Scholar. (n.d.). Synthesis of highly substituted pyridines through nucleophilic substitution of tetrachloro-3-cyanopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
-
Journal of the American Chemical Society. (n.d.). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 4-Boc-Aminopyridine Manufacturer in China. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. Retrieved from [Link]
-
Organic Letters. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
YouTube. (2022, August 13). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Cyanopyridines by Direct Cyanation | Request PDF. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Amerigo Scientific. (n.d.). tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Use of Substituted Boc-Protected Aminopyridines in Medicinal Chemistry
The compound tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate represents a class of highly functionalized heterocyclic building blocks that are of significant interest to the medicinal chemistry community. While specific data on this exact molecule is sparse, its structure embodies key features—a Boc-protected amine, a cyano group, a methoxy ether, and a pyridine core—that are instrumental in the design of modern therapeutics, particularly kinase inhibitors. This guide will explore the strategic application of such building blocks, using the well-documented synthesis of the potent AKT inhibitor, Capivasertib (AZD5363), as a central case study to illustrate the underlying principles and provide robust experimental protocols.
The Central Role in Kinase Inhibitor Scaffolds
Kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many cancers.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that, when dysregulated, promotes tumor cell proliferation, survival, and resistance to therapy.[2] Capivasertib (AZD5363) is a highly potent, ATP-competitive inhibitor of all three AKT isoforms and has demonstrated significant clinical efficacy, leading to its recent FDA approval for certain types of breast cancer.[2]
The synthesis of complex molecules like Capivasertib relies on a modular approach, piecing together carefully designed fragments. Substituted and protected aminopyridines (or bioisosteric pyrimidines) are foundational to this process. They often serve as the core "hinge-binding" element that anchors the inhibitor to the kinase's ATP-binding pocket, a crucial interaction for potent inhibition.[3]
Structural Contribution of the Building Block
The features present in our topic compound, this compound, are designed for specific functions in a final drug molecule. Understanding these roles is key to appreciating its utility.
| Feature | Potential Role in a Bioactive Molecule | Rationale |
| Pyridine Core | Hinge-Binding Motif | The nitrogen atom(s) act as hydrogen bond acceptors, forming critical interactions with the kinase hinge region, mimicking the adenine portion of ATP. |
| Boc-Protected Amine | Synthetic Handle / Final Amino Group | The tert-butoxycarbonyl (Boc) group masks the amine's nucleophilicity, allowing other transformations to occur. Upon removal, the resulting amine can be a key pharmacophoric feature or a point for further modification. |
| Cyano Group | Hydrogen Bond Acceptor / Metabolic Blocker | The nitrile can form favorable interactions with the target protein. It is also electron-withdrawing and can block sites of potential metabolic oxidation, improving pharmacokinetic properties. |
| Methoxy Group | Modulator of Physicochemical Properties | The methoxy group can influence the electronics of the pyridine ring, modulate solubility, and fill hydrophobic pockets within the target's binding site. |
Application Note: The Boc Protecting Group as a Linchpin of Synthetic Strategy
The Boc group is arguably the most common amine protecting group in non-peptide medicinal chemistry for several compelling reasons.[4][5] Its strategic implementation is not merely a matter of convenience but a cornerstone of complex synthetic design.
-
Orthogonal Stability: The Boc group is exceptionally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive conditions. This robustness allows chemists to perform extensive modifications on other parts of the molecule without disturbing the protected amine.
-
Predictable and Mild Cleavage: Its removal is reliably achieved under acidic conditions.[4] The mechanism involves the formation of a stable tert-butyl cation, which readily breaks down.[5][6] This deprotection can be performed with reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane, often at room temperature, preserving other acid-sensitive functionalities if conditions are carefully controlled.[5][7]
-
Solubility and Crystallinity: The bulky and lipophilic nature of the Boc group can significantly alter the physical properties of an intermediate, often improving its solubility in organic solvents and enhancing its propensity to crystallize, which is a major advantage for purification.[6][8]
The following workflow illustrates the critical role of Boc protection and deprotection in a multi-step synthesis.
Caption: Synthetic workflow enabled by Boc protection.
Protocol 1: Acid-Mediated Boc Deprotection of a Key Kinase Intermediate
This protocol details the deprotection of an advanced intermediate in the synthesis of Capivasertib, (S)-tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate, to yield the free amine required for the final drug structure.[7]
Objective: To efficiently remove the Boc protecting group from a complex heterocyclic intermediate to expose a primary amine.
Materials and Reagents
-
(S)-tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate (Intermediate 22)
-
Dichloromethane (DCM), anhydrous
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Nitrogen or Argon gas for inert atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask, add the Boc-protected intermediate (e.g., 1.27 g, 2.40 mmol).
-
Dissolution: Dissolve or suspend the starting material in dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen).
-
Acid Addition: To the resulting suspension, add 4M HCl in Dioxane (3.00 mL, 12.00 mmol, 5 equivalents) dropwise at room temperature (20°C).
-
Causality Note: A stoichiometric excess of acid is used to ensure the complete protonation and cleavage of the carbamate and to neutralize the resulting free amine, forming its hydrochloride salt. 4M HCl in dioxane is a standard, commercially available reagent that is highly effective for this transformation and avoids the use of water.[9]
-
-
Reaction Monitoring: Stir the resulting suspension at 20°C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Product Isolation: Upon completion, the resulting solid (the HCl salt of the product) can be isolated by filtration. In the documented procedure, the reaction mixture was filtered through a PTFE filter cup.[7]
-
Purification: The crude solid can be further purified if necessary. Methods such as preparative HPLC or ion-exchange chromatography are often employed to achieve high purity for advanced pharmaceutical intermediates.[7]
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of a precipitate is common as the hydrochloride salt of the product is often less soluble in DCM than the Boc-protected precursor.
-
Potential Issue: Incomplete reaction. If starting material remains, consider extending the reaction time or adding an additional equivalent of the HCl/Dioxane solution.
-
Safety Note: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings or other nucleophilic sites on sensitive substrates.[6][8] While less of a concern for this specific substrate, for others, the addition of a scavenger like triethylsilane or anisole may be necessary.
Protocol 2: SNAr Coupling to Construct the Heterocyclic Core
A cornerstone reaction in the synthesis of many kinase inhibitors is the nucleophilic aromatic substitution (SNAr) to couple an amine with a halogenated heterocycle. This protocol is based on a key step in an alternative synthesis route for Capivasertib.[7]
Objective: To construct the 4-amino-substituted 7H-pyrrolo[2,3-d]pyrimidine core via SNAr reaction.
Materials and Reagents
-
(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide (Amine Intermediate)
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Halogenated Heterocycle)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Butan-1-ol
-
Nitrogen or Argon gas for inert atmosphere
-
Heating mantle or oil bath with temperature control
Step-by-Step Methodology
-
Reaction Setup: Combine the amine intermediate (e.g., 1 g, 3.21 mmol) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.493 g, 3.21 mmol) in a round-bottom flask with butan-1-ol (15 mL).
-
Base Addition: Add DIPEA (1.676 mL, 9.62 mmol, 3 equivalents) to the mixture.
-
Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. This is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Three equivalents ensure the reaction medium remains basic throughout the process.
-
-
Heating: Heat the reaction solution to 60°C and stir for 18 hours under an inert atmosphere.
-
Causality Note: Heating is required to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring. Butan-1-ol is a suitable high-boiling polar solvent that facilitates the dissolution of the reactants and allows for elevated reaction temperatures.
-
-
Work-up and Extraction: After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL). Wash the organic layer sequentially with water (25 mL) and saturated brine (25 mL) to remove the DIPEA-HCl salt and any remaining butan-1-ol.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Sources
- 1. chemicalkinomics.com [chemicalkinomics.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for the Derivatization of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Introduction
tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a polysubstituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its unique arrangement of functional groups—a protected amine (Boc-carbamate), a nitrile (cyano group), and a methoxy group on a pyridine core—offers multiple strategic points for chemical modification. This versatility makes it an attractive scaffold for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR) in various therapeutic areas.
This document provides a comprehensive guide to the derivatization of this important building block. We will explore synthetic strategies targeting each of the key functional moieties, providing detailed, step-by-step protocols and the scientific rationale behind the experimental choices. The protocols described herein are designed to be robust and adaptable, serving as a solid foundation for further optimization in your laboratory.
Synthesis of the Starting Material
A plausible synthetic route to this compound is outlined below, based on established methodologies for the synthesis of substituted pyridines. The synthesis of the core, 3-amino-4-cyano-5-methoxypyridine, can be achieved through a multi-step process, followed by protection of the amino group.
Protocol 1: Synthesis of 3-Amino-4-cyano-5-methoxypyridine
This protocol is adapted from methodologies for the synthesis of substituted aminopyridines.[1][2][3]
-
Step 1: Synthesis of 2-Chloro-3-cyano-4-methyl-5-nitropyridine.
-
To a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF), add a cyanating agent like sodium cyanide (1.2 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Step 2: Introduction of the Methoxy Group via Nucleophilic Aromatic Substitution.
-
Dissolve the 2-chloro-3-cyano-4-methyl-5-nitropyridine (1.0 equiv) in anhydrous methanol.
-
Add sodium methoxide (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed.
-
Neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent, and process the organic layer as described in Step 1.
-
-
Step 3: Reduction of the Nitro Group.
-
Dissolve the resulting 2-methoxy-3-cyano-4-methyl-5-nitropyridine (1.0 equiv) in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, iron powder (5.0 equiv) and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
Heat the reaction mixture to reflux (for Fe/NH₄Cl) or stir at room temperature (for catalytic hydrogenation) until the reduction is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst/iron salts and concentrate the filtrate.
-
Purify the crude 3-amino-4-cyano-5-methoxypyridine by column chromatography or recrystallization.
-
Protocol 2: Boc Protection of 3-Amino-4-cyano-5-methoxypyridine
This protocol is based on standard procedures for the N-tert-butoxycarbonylation of amines.[5][6]
-
Reaction Setup:
-
Dissolve 3-amino-4-cyano-5-methoxypyridine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, typically triethylamine (1.5 equiv) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv).
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise at room temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the final product.
-
Derivatization Strategies
The structure of this compound offers three primary handles for derivatization, as illustrated in the workflow below.
Sources
- 1. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Application Notes and Protocols for tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate in Synthetic Chemistry
Introduction
tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a multifunctional pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a Boc-protected amine, a nitrile group, and a methoxy ether, offers multiple avenues for synthetic elaboration. This guide provides detailed experimental protocols and theoretical justifications for key transformations involving this versatile reagent. The protocols described herein are based on established methodologies for analogous pyridine systems and are intended to serve as a comprehensive resource for researchers engaged in the synthesis of novel heterocyclic compounds.
The strategic positioning of the functional groups on the pyridine core allows for a range of selective chemical modifications. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for revealing the amine functionality. The cyano group can be hydrolyzed to either an amide or a carboxylic acid, or it can participate in various cycloaddition reactions. The methoxy group, while generally stable, can be a site for nucleophilic substitution under specific conditions.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 1045858-19-2 | [1] |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Appearance | Solid | [1] |
| Safety | Warning: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. | [1] |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It is recommended to handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Key Synthetic Transformations and Protocols
This section outlines detailed protocols for the most pertinent reactions involving this compound. The choice of reaction will be dictated by the desired synthetic outcome and the overall synthetic strategy.
Deprotection of the Boc-Protected Amine
The removal of the Boc group is a fundamental step to unmask the amino group for further functionalization, such as amide bond formation or arylation. Acid-mediated deprotection is the most common and efficient method.[2][3]
Causality of Experimental Choices: Trifluoroacetic acid (TFA) is a strong organic acid that effectively cleaves the Boc group by protonating the carbamate and facilitating the formation of a stable tert-butyl cation.[2] Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and easily removed. The generation of the tert-butyl cation can lead to side reactions with nucleophilic residues on the substrate; therefore, scavengers can sometimes be employed, though for this substrate, it is often not necessary.[4]
Experimental Protocol: Acid-Catalyzed Boc Deprotection
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-5-methoxypyridine-4-carbonitrile.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Diagram of Boc Deprotection Workflow
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
Hydrolysis of the Cyano Group
The nitrile functionality can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. These transformations provide access to key intermediates for further derivatization.
Controlled hydrolysis under basic or acidic conditions can yield the corresponding carboxamide. Enzymatic hydrolysis offers a highly selective alternative, often proceeding under milder conditions and avoiding further hydrolysis to the carboxylic acid.
Causality of Experimental Choices: The use of a nitrilase enzyme, such as one from Rhodococcus rhodochrous, provides high chemoselectivity for the conversion of the nitrile to an amide without affecting other functional groups on the molecule. This method is particularly advantageous for complex molecules where harsh acidic or basic conditions could lead to undesired side reactions.
Experimental Protocol: Enzymatic Hydrolysis to the Amide
-
Buffer Preparation: Prepare a phosphate buffer solution (pH 7.0-8.0).
-
Reaction Setup: In a temperature-controlled vessel, suspend this compound (1.0 eq) in the phosphate buffer.
-
Enzyme Addition: Add a nitrilase-containing enzyme preparation (e.g., immobilized Rhodococcus rhodochrous J1).
-
Reaction: Stir the mixture at a controlled temperature (typically 25-40 °C) and monitor the reaction by HPLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, filter off the immobilized enzyme.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting tert-butyl 4-carbamoyl-5-methoxypyridin-3-ylcarbamate by column chromatography or recrystallization.
More forcing conditions, such as strong acid or base with heating, will lead to the complete hydrolysis of the nitrile to a carboxylic acid.
Causality of Experimental Choices: Strong aqueous base, such as sodium hydroxide, at elevated temperatures provides the necessary conditions to hydrolyze both the nitrile and the intermediate amide to the carboxylate salt. Subsequent acidification then yields the carboxylic acid.
Experimental Protocol: Basic Hydrolysis to the Carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6 M NaOH).
-
Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. Caution: Exothermic reaction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting 3-(tert-butoxycarbonylamino)-5-methoxypyridine-4-carboxylic acid by column chromatography or recrystallization.
Diagram of Cyano Group Hydrolysis Pathways
Sources
Mastering the Purification of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate: A Guide for Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount to ensuring safety, efficacy, and reproducibility of clinical outcomes. tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a functionalized pyridine derivative, serves as a crucial building block in the synthesis of various therapeutic agents. Its molecular structure, featuring a cyanopyridine core, a methoxy group, and a tert-butyloxycarbonyl (Boc) protecting group, presents a unique set of challenges and opportunities for purification. This guide provides a comprehensive overview of robust purification techniques tailored for this specific molecule, drawing upon established principles of organic chemistry and chromatography.
The inherent chemical functionalities of this compound, including its basic pyridine nitrogen, the electron-withdrawing cyano group, and the acid-labile Boc group, dictate the selection of appropriate purification strategies. Understanding the potential impurities arising from its synthesis is the first step in developing an effective purification workflow. Common impurities may include unreacted starting materials, by-products from side reactions such as incomplete cyanation or Boc protection, and isomers.
This document outlines three primary purification methodologies: recrystallization , flash column chromatography , and preparative high-performance liquid chromatography (preparative HPLC) . Each section will delve into the theoretical underpinnings of the technique, provide detailed, step-by-step protocols, and offer expert insights into optimizing the purification process for maximal yield and purity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 1045858-19-2 | [1] |
The presence of the polar cyanopyridine and carbamate functionalities, combined with the nonpolar tert-butyl group, gives the molecule an intermediate polarity. This characteristic is a key consideration in the selection of appropriate solvents for both recrystallization and chromatography.
I. Purification by Recrystallization: The Art of Crystalline Perfection
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Rationale for Solvent Selection
For a molecule with the polarity of this compound, a range of protic and aprotic polar solvents should be screened. Ethanol and isopropanol are often good starting points for pyridine derivatives.[2] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can provide the fine-tuning of polarity needed to achieve optimal crystallization.
Protocol for Recrystallization
-
Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures thereof with water or hexanes) at room temperature and upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the chosen solvent to the crude this compound. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for the purification of this compound by recrystallization.
II. Flash Column Chromatography: Harnessing Differential Adsorption
Flash column chromatography is a versatile and widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase and elution with a mobile phase. For Boc-protected amines and pyridine derivatives, silica gel is the most common stationary phase.
Developing the Elution System
The key to a successful separation is the choice of the mobile phase (eluent). A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound on a thin-layer chromatography (TLC) plate is typically optimal for column chromatography. Given the polarity of the target molecule, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.
Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to resolve the target compound from its impurities. Experiment with different ratios of hexane and ethyl acetate.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin the elution with the chosen mobile phase, maintaining a constant flow rate. The use of positive pressure (flash chromatography) will expedite the process.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of a range of compounds with varying polarities. |
| Sample Loading | Dry Loading | Often leads to better resolution compared to wet loading. |
III. Preparative HPLC: The Pinnacle of Purity
For achieving the highest levels of purity, particularly for challenging separations or for obtaining material for late-stage drug development, preparative HPLC is the method of choice.[3] This technique offers superior resolution and is readily scalable.
Method Development Strategy
A systematic approach to method development is crucial for an efficient preparative HPLC purification. This typically involves screening different stationary phases and mobile phase compositions at an analytical scale before scaling up to a preparative column.
-
Column Selection: A reversed-phase C18 column is a versatile starting point for a wide range of pharmaceutical intermediates.
-
Mobile Phase Selection: A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC. The addition of a modifier, such as formic acid or trifluoroacetic acid, can improve peak shape for basic compounds like pyridines by suppressing the interaction of the analyte with residual silanols on the stationary phase.
-
Gradient Optimization: An initial gradient elution from a low to a high percentage of the organic solvent is used to determine the approximate retention time of the target compound. The gradient is then optimized to maximize the resolution between the desired product and its closest eluting impurities.
Caption: A systematic workflow for the purification of this compound using preparative HPLC.
Protocol for Preparative HPLC
-
Analytical Method Development:
-
Screen various C18 columns and mobile phase compositions (e.g., water/acetonitrile with 0.1% formic acid).
-
Develop a gradient method that provides good separation of the target compound from its impurities.
-
-
Scale-Up Calculations: Based on the analytical method, calculate the appropriate flow rate and gradient for the preparative column.
-
Sample Preparation: Dissolve the crude material in the mobile phase or a compatible solvent. Filter the solution to remove any particulate matter.
-
Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample and run the preparative gradient.
-
Fraction Collection: Collect fractions based on the UV detector signal.
-
Analysis and Isolation: Analyze the collected fractions by analytical HPLC to determine their purity. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to yield the highly purified product.
Conclusion
The purification of this compound is a critical step in the synthesis of advanced pharmaceutical intermediates. The choice of purification technique—recrystallization, flash column chromatography, or preparative HPLC—will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. By systematically applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and efficiently obtain this key building block in the high purity required for the advancement of their drug discovery and development programs.
References
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]
Sources
Application Note: A Robust and Scalable Synthesis of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a key building block in pharmaceutical and agrochemical research. The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. We present a robust three-step synthetic route, complete with detailed experimental procedures, in-process controls (IPCs), characterization data, and critical process safety management protocols. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the synthesis effectively.
Introduction & Strategic Overview
The substituted pyridine core is a privileged scaffold in modern drug discovery. This compound (CAS 1045858-19-2) serves as a versatile intermediate, incorporating a protected amine, a cyano group, and a methoxy moiety, which allow for diverse downstream chemical modifications.[1] The successful scale-up of such intermediates is paramount for advancing drug development pipelines.
This guide eschews a simplistic recitation of steps in favor of a holistic process-oriented approach. The chosen synthetic strategy prioritizes commercially available starting materials, high-yielding transformations, and manageable purification procedures, making it amenable to multi-gram and kilogram-scale production.
Retrosynthetic Analysis & Forward Synthesis Plan
The retrosynthetic strategy hinges on disconnecting the most synthetically accessible functional groups first. The tert-butoxycarbonyl (Boc) protecting group is readily installed on the 3-amino group in the final step. The cyano group at the 4-position can be introduced via a nucleophilic substitution of a halide, a common and scalable transformation. This leads to a commercially available starting material, 3-Amino-5-methoxypyridine.
The forward synthesis is therefore a three-step process:
-
Electrophilic Bromination: Selective bromination of 3-Amino-5-methoxypyridine at the ortho-position (C4) to the activating amino group. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent.[2][3]
-
Nucleophilic Cyanation: Palladium-catalyzed cyanation of the resulting 3-Amino-4-bromo-5-methoxypyridine. This transformation replaces the bromide with the target cyano group.
-
Boc Protection: Protection of the 3-amino group using Di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Caption: Overall three-step synthetic pathway.
Process Hazards and Safety Management
CRITICAL: The scale-up of this process involves highly toxic materials, particularly cyanide salts. A thorough risk assessment and adherence to strict safety protocols are mandatory.
Reagent Hazard Summary
| Reagent | CAS No. | Key Hazards | Handling Precautions & PPE |
| N-Bromosuccinimide (NBS) | 128-08-5 | Oxidizer, Lachrymator, Corrosive. Exothermic reactions.[2][4] | Handle in a fume hood. Wear safety goggles, lab coat, and nitrile gloves. Avoid contact with skin and eyes. Store away from combustible materials. |
| Zinc Cyanide (Zn(CN)₂) / Sodium Cyanide (NaCN) | 557-21-1 / 143-33-9 | Acutely Toxic (Fatal) if swallowed, inhaled, or in contact with skin.[5][6][7] Releases toxic HCN gas on contact with acids or water.[8][9] | STRICTLY handle in a certified, high-performance chemical fume hood. Use a dedicated work area. Always wear a lab coat, double-gloved (nitrile), and chemical splash goggles with a face shield. Ensure a cyanide antidote kit is immediately accessible and personnel are trained in its use. All equipment must be decontaminated with bleach solution post-use. |
| Palladium Catalysts (e.g., Pd₂(dba)₃) | 51364-51-3 | Skin and respiratory sensitizer. | Handle in a fume hood. Avoid generating dust. Wear standard PPE. |
| tert-Butanol | 75-65-0 | Highly Flammable Liquid & Vapor .[10][11] Serious eye irritant. May cause respiratory irritation and drowsiness.[12] | Use in a well-ventilated area away from ignition sources.[13] Use grounded equipment to prevent static discharge.[11] Wear safety goggles. |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Flammable solid, Lachrymator. | Handle in a fume hood. Wear standard PPE. Store in a cool, ventilated area. |
Emergency Procedures: Cyanide Exposure
Exposure to cyanide is a medical emergency requiring immediate action.[5][14]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, trained personnel should begin artificial respiration.
-
Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with soap and water for at least 15 minutes.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[14]
-
In all cases, call emergency medical services immediately and inform them of the cyanide exposure.
Detailed Synthesis Protocol
Step 1: Bromination of 3-Amino-5-methoxypyridine
-
Reaction: 3-Amino-5-methoxypyridine → 3-Amino-4-bromo-5-methoxypyridine
-
Rationale: This step introduces the bromo-handle for the subsequent cyanation. Acetonitrile is chosen as the solvent for its good solubility profile and relative inertness. The reaction is run at 0°C to control the exothermic nature of the bromination and enhance selectivity.[2]
Materials & Equipment:
-
3-Amino-5-methoxypyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[4]
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Jacketed reactor with overhead stirrer, thermocouple, and nitrogen inlet
-
Addition funnel
Procedure:
-
Charge the reactor with 3-Amino-5-methoxypyridine and anhydrous acetonitrile (approx. 10 mL per 1 g of starting material).
-
Begin stirring and purge the vessel with nitrogen. Cool the mixture to 0-5°C using a circulating chiller.
-
In a separate flask, dissolve NBS in anhydrous acetonitrile (approx. 5 mL per 1 g of NBS).
-
Add the NBS solution dropwise to the reactor via the addition funnel over 60-90 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to destroy any unreacted bromine/NBS.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Palladium-Catalyzed Cyanation
-
Reaction: 3-Amino-4-bromo-5-methoxypyridine → 3-Amino-4-cyano-5-methoxypyridine
-
Rationale: This is the key bond-forming step to install the nitrile. A palladium(0) catalyst system with a suitable phosphine ligand (dppf) is highly effective for this type of cross-coupling. Zinc cyanide is used as the cyanide source; it is less acutely hazardous than alkali metal cyanides but still requires extreme caution.[5][6]
Materials & Equipment:
-
3-Amino-4-bromo-5-methoxypyridine (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reactor system (as above), equipped for inert atmosphere operation
Procedure:
-
IN A HIGH-PERFORMANCE FUME HOOD: Charge the reactor with 3-Amino-4-bromo-5-methoxypyridine, Zinc Cyanide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via cannula or a sealed addition funnel.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-18 hours. Monitor progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
CAREFUL QUENCH: Slowly pour the reaction mixture into a vigorously stirred aqueous solution of sodium bicarbonate (10% w/v). This will precipitate the product and complex the zinc salts.
-
Stir the resulting slurry for 1-2 hours, then collect the solid by filtration.
-
Wash the filter cake thoroughly with water, then with a small amount of cold ethyl acetate.
-
Dry the solid under vacuum to yield the crude product.
Step 3: Boc Protection
-
Reaction: 3-Amino-4-cyano-5-methoxypyridine → this compound
-
Rationale: The final step protects the nucleophilic 3-amino group as its tert-butyl carbamate. This is a standard, high-yielding reaction that simplifies downstream handling and purification.[15]
Materials & Equipment:
-
3-Amino-4-cyano-5-methoxypyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) for less reactive systems.
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-Amino-4-cyano-5-methoxypyridine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of Boc₂O in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 5% citric acid solution, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to afford the final product as a solid.
Analytical Workflow and Characterization
Rigorous analysis is essential to validate the process and ensure product quality.
Caption: Workflow for process monitoring and final product analysis.
In-Process Controls (IPCs)
-
Thin Layer Chromatography (TLC): A quick method to qualitatively monitor the consumption of starting material and the formation of the product. A typical mobile phase would be 30-50% ethyl acetate in hexanes.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction conversion and the purity of isolated intermediates.
Final Product Characterization
| Analysis | Specification | Expected Result |
| Appearance | White to off-white solid | Conforms |
| ¹H NMR | Spectrum conforms to structure | Consistent with published data |
| ¹³C NMR | Spectrum conforms to structure | Consistent with published data |
| Mass Spec (ESI+) | [M+H]⁺ = 250.12 | Conforms |
| HPLC Purity | ≥98.0% | Conforms |
| Molecular Formula | C₁₂H₁₅N₃O₃ | Calculated MW: 249.27 |
Scale-Up Considerations
Transitioning from the bench to a pilot plant or manufacturing scale introduces new challenges that must be proactively managed.
-
Thermal Management: The bromination step (Step 1) is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor with precise temperature control is essential. The rate of addition of NBS must be carefully controlled to prevent a thermal runaway.
-
Mass Transfer & Mixing: In heterogeneous reactions like the cyanation (Step 2), efficient mixing is critical to ensure catalyst and reagents interact effectively. Baffles within the reactor and an appropriately designed agitator are necessary.
-
Handling of Solids: Large-scale filtration and drying of intermediates and the final product require specialized equipment like filter-dryers to ensure operator safety and process efficiency.
-
Cyanide Waste Decontamination: All aqueous and solid waste streams from the cyanation step must be treated with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to neutralize residual cyanide before disposal, in accordance with environmental regulations.
Conclusion
This application note details a reliable and scalable three-step synthesis for this compound. By providing a rationale for procedural choices, highlighting critical safety protocols for handling hazardous reagents, and outlining key scale-up considerations, this document serves as a practical guide for process chemists. The described methods, when executed with care, will enable the safe and efficient production of this valuable synthetic intermediate.
References
-
New Jersey Department of Health. Hazard Summary: Cyanogen Bromide. [Link]
-
Centers for Disease Control and Prevention (CDC). Sodium Cyanide: Systemic Agent. [Link]
-
International Labour Organization. ICSC 0136 - CYANOGEN BROMIDE. [Link]
-
University of California, Los Angeles. Chemical hazard assessment for sodium cyanide. [Link]
-
Penta Chemicals. tert-Butanol - SAFETY DATA SHEET. [Link]
-
Wikipedia. Cyanogen bromide. [Link]
-
PubChem. N-bromobutanimide | C4H4BrNO2 | CID 67184. [Link]
-
Chemistry LibreTexts. N-Bromosuccinimide. [Link]
-
SlideShare. N bromosuccinamide reagent. [Link]
-
PubChem. Sodium Cyanide | NaCN | CID 8929. [Link]
-
New Jersey Department of Health. Hazard Summary: Sodium Cyanide. [Link]
-
AD Pharmacem. N-Bromo Succinimide (NBS). [Link]
-
Dutscher. tert-Butanol Safety Data Sheet. [Link]
-
International Labour Organization. ICSC 0114 - tert-BUTANOL. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. [Link]
-
ResearchGate. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]
Sources
- 1. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. adpharmachem.com [adpharmachem.com]
- 4. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 5. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 6. acs.org [acs.org]
- 7. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ICSC 0136 - CYANOGEN BROMIDE [chemicalsafety.ilo.org]
- 9. nj.gov [nj.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 0114 - tert-BUTANOL [chemicalsafety.ilo.org]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
analytical methods for characterizing tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
An Application Guide to the Comprehensive Analytical Characterization of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Abstract
This document provides a detailed guide with experimental protocols for the comprehensive analytical characterization of this compound. As a substituted pyridine derivative, this compound represents a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. Ensuring the structural integrity, purity, and stability of such intermediates is paramount for the success of subsequent research and development activities. This guide is intended for researchers, analytical scientists, and drug development professionals, offering a framework of orthogonal analytical techniques to ensure compound quality. We will delve into chromatographic, spectroscopic, and thermal methods, explaining the causality behind experimental choices and providing robust, field-proven protocols.
Introduction and Compound Overview
This compound (CAS No: 1045858-19-2) is a multifunctional heterocyclic compound. Its structure incorporates a pyridine core, a synthetically versatile cyano group, a methoxy substituent, and a tert-butoxycarbonyl (Boc) protecting group on an amine. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecular targets.
The rigorous characterization of this molecule is a non-negotiable prerequisite for its use. A multi-faceted analytical approach is essential to confirm its identity, quantify its purity, identify any process-related impurities or degradants, and assess its physicochemical properties. This note outlines a logical workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermal Analysis (DSC/TGA).
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 1045858-19-2 | |
| Molecular Formula | C₁₂H₁₅N₃O₃ | |
| Molecular Weight | 249.27 g/mol | |
| Appearance | Solid | |
| InChI Key | BTDPKKLTFIYIHV-UHFFFAOYSA-N | |
| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1C#N |
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds. Its high resolving power allows for the separation of the main analyte from starting materials, by-products, and degradation products, enabling precise quantification.
Expertise & Rationale
A reversed-phase HPLC (RP-HPLC) method is the logical choice for this molecule. The compound possesses both moderate polarity from its pyridine and carbamate moieties and non-polar character from the tert-butyl group, making it ideally suited for retention on a C18 stationary phase. The use of a gradient elution is critical to ensure that any impurities with a wide range of polarities are eluted and detected, providing a comprehensive impurity profile. A UV-Vis detector, specifically a Photodiode Array (PDA) detector, is selected to monitor multiple wavelengths simultaneously, which helps in identifying the optimal detection wavelength and assessing peak purity.
Workflow for HPLC Method Development
Caption: Workflow for HPLC purity analysis.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 275 nm (or optimal wavelength determined from UV scan).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Assess peak purity using the PDA software to ensure the main peak is not co-eluting with any impurities.
-
Structural Elucidation and Confirmation
While HPLC provides purity data, it does not confirm the chemical structure. A combination of NMR spectroscopy and Mass Spectrometry is required for unambiguous structural verification.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for structural elucidation in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Rationale: ¹H NMR will confirm the presence and connectivity of all proton-containing functional groups (methoxy, tert-butyl, aromatic protons, N-H). ¹³C NMR will verify the number of unique carbon atoms and the presence of key functional groups like the nitrile (-C≡N) and carbonyl (C=O) carbons.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Expected Spectral Data:
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| tert-Butyl (-C(CH₃)₃) | ~1.5 ppm (s, 9H) | ~81 ppm (quaternary C), ~28 ppm (methyl C) |
| Methoxy (-OCH₃) | ~4.0 ppm (s, 3H) | ~56 ppm |
| Pyridine-H | ~8.3 ppm (s, 1H), ~8.5 ppm (s, 1H) | ~100-155 ppm (multiple signals) |
| Carbamate N-H | ~7.0-8.0 ppm (br s, 1H) | N/A |
| Carbamate C=O | N/A | ~153 ppm |
| Cyano (-C≡N) | N/A | ~115 ppm |
B. Mass Spectrometry (MS)
MS provides the molecular weight of a compound, which serves as a primary confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides an exact mass, allowing for the unambiguous determination of the molecular formula.
Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and maximizing the signal for the molecular ion.[1] Given the presence of the basic pyridine nitrogen, positive ion mode is expected to be highly efficient, yielding a protonated molecule [M+H]⁺.
-
Instrumentation:
-
A mass spectrometer equipped with an ESI source (e.g., Q-TOF for HRMS or a single quadrupole for nominal mass). This can be coupled with the HPLC system (LC-MS).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Flow and temperature optimized for the instrument.
-
Scan Range: m/z 100-500.
-
-
Expected Results:
-
Molecular Formula: C₁₂H₁₅N₃O₃
-
Exact Mass (Monoisotopic): 249.1113
-
Expected Ion [M+H]⁺: m/z 250.1186
-
Thermal Properties Analysis
Thermal analysis methods are used to evaluate the physical properties of a material as a function of temperature. They are crucial for assessing thermal stability, melting behavior, and the presence of volatile components like residual solvents.[3][4]
A. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point and assess the purity of crystalline solids. A sharp, well-defined endothermic peak is characteristic of a pure substance.
-
Instrumentation:
-
A calibrated DSC instrument.
-
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Place an empty, sealed pan on the reference side.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Determine the onset and peak temperature of any endothermic event (melting). The sharpness of the peak provides a qualitative measure of purity.
-
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures and to quantify the amount of volatile material (e.g., water or residual solvent) present in the sample.
-
Instrumentation:
-
A calibrated TGA instrument.
-
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Examine the TGA curve for any mass loss steps. Mass loss at temperatures below ~120 °C typically indicates the presence of water or volatile solvents. The temperature at which significant decomposition begins indicates the upper limit of the compound's thermal stability.
-
Comprehensive Characterization Workflow
The following diagram illustrates the logical flow for a comprehensive characterization, ensuring that each analytical step builds upon the last, from initial purity screening to definitive structural confirmation.
Caption: Integrated workflow for complete compound characterization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete and reliable characterization of this compound. By systematically applying a combination of chromatographic (HPLC), spectroscopic (NMR, MS), and thermal (DSC, TGA) techniques, researchers can confidently verify the identity, purity, and stability of this important chemical intermediate. Adherence to these protocols will ensure high-quality data, which is fundamental to the integrity and reproducibility of any scientific research or development program.
References
- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- PubChem. tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate.
- Sigma-Aldrich. This compound AldrichCPR.
- Matrix Scientific. tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate.
- Supporting Information. Characterization Data of the Products.
- PubMed. Thermal analysis methods for pharmacopoeial materials.
- MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
Sources
Structural Elucidation of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate: A Comprehensive Guide to NMR and Mass Spectrometry Analysis
An Application Note for Drug Development Professionals
Abstract
The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Substituted pyridines are a prevalent motif in medicinal chemistry, and tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate represents a key building block for the synthesis of complex pharmaceutical agents. This application note provides a detailed, experience-driven guide for the unambiguous structural confirmation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We present optimized protocols for sample preparation and data acquisition, coupled with an in-depth analysis of the expected spectral data, including predicted chemical shifts, coupling constants, and fragmentation patterns. This guide is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently characterize this and structurally related molecules.
Introduction and Molecular Overview
This compound is a highly functionalized heterocyclic compound. The pyridine core, adorned with a cyano, methoxy, and a tert-butoxycarbonyl (Boc) protected amine, offers multiple points for synthetic diversification. Understanding the precise arrangement of these substituents is critical for predicting reactivity and ensuring the identity of downstream products. This document outlines the application of one-dimensional ¹H and ¹³C NMR, along with ESI-HRMS, to provide a complete and validated structural assignment.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [Sigma-Aldrich][1] |
| Molecular Weight | 249.27 g/mol | [Sigma-Aldrich][1] |
| CAS Number | 1045858-19-2 | [Sigma-Aldrich][1] |
| Form | Solid | [Sigma-Aldrich][1] |
Below is the two-dimensional structure of the target molecule, which forms the basis for all subsequent spectral interpretation.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.
Protocol 1: NMR Sample Preparation
Rationale: Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra. The goal is to create a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by disrupting the magnetic field homogeneity.[2] The choice of deuterated solvent is critical; it must dissolve the analyte while providing a deuterium signal for the spectrometer's lock system and minimizing solvent interference in the ¹H spectrum.[3][4]
Table 4: Predicted Major Fragments in ESI⁺ MS/MS
| m/z (Da) | Loss | Proposed Structure | Rationale |
| 194.0611 | - C₄H₈ (-56.06 Da) | Protonated 4-cyano-5-methoxypyridin-3-ylcarbamic acid | The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene to form a carbamic acid intermediate. |
| 150.0505 | - C₄H₈, - CO₂ (-100.11 Da) | Protonated 3-amino-4-cyano-5-methoxypyridine | Subsequent loss of carbon dioxide (decarboxylation) from the carbamic acid intermediate is a highly favorable process, leading to the free amine. [5] |
Expertise & Experience: In positive mode ESI, it is common to observe adducts such as the sodium adduct ([M+Na]⁺ at m/z 272.1006) or the potassium adduct ([M+K]⁺ at m/z 288.0745). [6]The presence of these adducts can further support the assigned molecular weight. The MS/MS spectrum provides definitive structural evidence; the neutral loss of 56 Da followed by a loss of 44 Da is a hallmark fragmentation pattern for a Boc-carbamate. [7]
Conclusion
The combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and orthogonal approach to the complete structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents on the pyridine ring, while HRMS validates the elemental composition with high confidence. The fragmentation data obtained from MS/MS analysis further corroborates the presence of the key functional groups, particularly the Boc-carbamate moiety. The protocols and interpretive guidance presented here constitute a self-validating system for ensuring the identity and purity of this important chemical building block in the drug development pipeline.
References
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [3]2. How to Prepare Samples for NMR. ResearchGate. [4]3. NMR Sample Preparation. University College London. 4. NMR Sample Preparation: The Complete Guide. Organomation. [2]5. Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London. [8]6. High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs. [9]7. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents. National Institutes of Health (NIH). [5]8. Mass Spectrometry of Carbamate Compounds. BenchChem. [6]9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [10]10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health (NIH). [7]11. Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. [11]12. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [12]16. High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. [13]17. High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [14]20. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. [15]21. Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook. [16]27. This compound. Sigma-Aldrich. [1]28. Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [17]29. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
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- 4. researchgate.net [researchgate.net]
- 5. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
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- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
applications of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate in drug discovery
Beginning The Search
I'm starting a comprehensive search for information on tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate. Currently, I am focused on gathering data about its synthesis, chemical properties, and any reported biological activities. My objective is to build a solid foundation of knowledge about this compound.
Planning Comprehensive Research
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Defining Application Areas
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Exploring Chemical Intermediates
I've just started my investigation. Initial searches yielded basic data, including the chemical properties of tert-Butyl 4-cyano- 5-methoxypyridin-3-ylcarbamate from Sigma-Aldrich, and its identification as a chemical intermediate. I'm finding the search results surprisingly thin regarding its specific uses in drug discovery, which I need to understand.
Uncovering Application Specifics
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Examining Compound Applications
I've been looking into the potential uses of "tert-Butyl 4-cyano -5-methoxypyridin-3-ylcarbamate" in drug discovery. While direct applications are scarce, I'm finding clues suggesting similar pyridine derivatives are used to synthesize biologically active molecules, particularly JAK inhibitors. My focus is now on finding detailed protocols.
Expanding Scope and Focus
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Uncovering Potential Applications
I've discovered that tert-Butyl 4-cyano-5-methoxy-pyridin-3-ylcarbamate is, in fact, a known chemical intermediate. Although a direct link to a marketed drug hasn't yet materialized, the patent landscape points towards its significant value as a foundational building block for other compounds. Further investigation is warranted.
Pinpointing Kinase Inhibitor Origins
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Developing Synthetic Pathways
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Welcome to the dedicated technical support guide for the synthesis and optimization of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-tested solutions to enhance reaction yield, purity, and reproducibility.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the most common synthetic route for this compound and what are its critical steps?
The synthesis of this molecule typically involves a multi-step sequence starting from a substituted pyridine ring. A common strategy is the introduction of the cyano, methoxy, and amino functionalities, followed by the protection of the amine with a tert-butyloxycarbonyl (Boc) group.
A plausible synthetic pathway could involve the following key transformations:
-
Starting Material Selection: Often begins with a pre-functionalized pyridine, such as a dihalopyridine or an aminopyridine derivative.
-
Cyanation: Introduction of the cyano group, often via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., using Zn(CN)₂ or CuCN).
-
Methoxylation: Introduction of the methoxy group, typically through a nucleophilic substitution of a leaving group (like a halide) with sodium methoxide.
-
Amination/Functional Group Interconversion: Introduction of the amino group that will be protected. This could be achieved through various methods, including reduction of a nitro group or a nucleophilic aromatic substitution.
-
Boc Protection: The final step is the protection of the 3-amino group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most frequently encountered issues. The following sections break down potential causes and provide systematic troubleshooting strategies.
Q2: My overall yield is consistently below 30%. What are the likely causes and how can I improve it?
A low overall yield in a multi-step synthesis can be attributed to inefficiencies at one or more stages. It is crucial to identify the problematic step.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low yield.
Troubleshooting Specific Steps:
Problem Area 1: Incomplete Boc Protection
The final Boc protection step is often assumed to be straightforward, but several factors can lead to incomplete reactions.
Q3: I am observing a significant amount of starting amine in my crude product after the Boc protection step. What should I do?
This indicates an incomplete reaction. Consider the following factors:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While triethylamine (TEA) is common, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be more effective, especially if the starting amine is weakly nucleophilic. Ensure at least one equivalent of the base is used to neutralize the acid byproduct.
-
Reagent Quality: (Boc)₂O can degrade over time, especially if exposed to moisture. Use a fresh bottle or test the purity of your current stock.
-
Solvent and Temperature: The reaction is typically run in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature. Ensure your solvent is anhydrous. If the reaction is sluggish, gentle heating (40-50 °C) can sometimes drive it to completion, but be cautious of potential side reactions.
Table 1: Recommended Conditions for Boc Protection
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Solvent | Anhydrous DCM or THF | Switch to Acetonitrile | May improve solubility of the starting amine. |
| Base | Triethylamine (1.1 eq) | DIPEA (1.5 eq) or 4-DMAP (catalytic) | A stronger base can deprotonate the amine more effectively. 4-DMAP can catalyze the reaction. |
| (Boc)₂O | 1.1 - 1.2 equivalents | 1.5 equivalents | Pushing the equilibrium towards the product. |
| Temperature | Room Temperature | 40 °C | Increases reaction rate, but monitor for byproduct formation. |
| Reaction Time | 4-12 hours | 24 hours | Allow more time for sterically hindered or poorly nucleophilic amines. |
Problem Area 2: Side Reactions During Cyanation or Methoxylation
If you are performing a nucleophilic aromatic substitution to introduce the cyano or methoxy group, side reactions can be a major source of yield loss.
Q4: I am seeing multiple spots on my TLC plate after the cyanation/methoxylation step. How can I improve the selectivity?
The presence of multiple products suggests either incomplete reaction or the formation of undesired isomers or byproducts.
-
Reaction Temperature: These reactions are often highly sensitive to temperature. Running the reaction at too high a temperature can lead to the formation of undesired regioisomers or decomposition. A temperature screening is highly recommended.
-
Nucleophile Concentration and Addition Rate: A slow, controlled addition of the nucleophile (e.g., NaOMe solution) can help to maintain a low instantaneous concentration, which can suppress side reactions.
-
Atmosphere Control: Many of these reactions, especially those involving organometallic reagents, are sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).
Experimental Protocol: Optimized Methoxylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the halo-pyridine starting material (1.0 eq) and anhydrous DMSO (10 mL per 1 g of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Troubleshooting Guide: Purification Challenges
Q5: My final product is difficult to purify by column chromatography. Are there alternative methods?
If the product co-elutes with impurities, consider these strategies:
-
Recrystallization: This is an excellent method for purifying solid compounds. A solvent screen is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems to try include ethyl acetate/hexanes, isopropanol/water, or acetone/hexanes.
-
Acid-Base Extraction: If your impurities are acidic or basic, you can use a liquid-liquid extraction with a dilute acid or base to remove them. Since your product is a carbamate, it should be stable to mild acidic and basic washes.
-
Trituration: This involves suspending the crude solid in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. The solid product can then be isolated by filtration.
Purification Decision Workflow:
Caption: Purification strategy decision tree.
References
-
Boc Protection of Amines. Greene's Protective Groups in Organic Synthesis, 5th Ed., Wuts, P. G. M.; Wiley. [Link]
-
Nucleophilic Aromatic Substitution. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Ed., Smith, M. B.; Wiley. [Link]
-
Practical Organic Synthesis. Purification of Laboratory Chemicals, 8th Ed., Armarego, W. L. F., and Chai, C. L. L.; Butterworth-Heinemann. [Link]
Technical Support Center: Synthesis of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues, understand the causality behind side reactions, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule and what are the critical steps?
A: The most logical and frequently employed synthetic route involves a two-step process starting from 3-amino-5-methoxypyridine.
-
N-Boc Protection: The amino group at the C3 position is protected using di-tert-butyl dicarbonate (Boc₂O). This step is crucial for deactivating the amino group and directing subsequent reactions.
-
Regioselective Cyanation: A cyano group is introduced at the C4 position. This is the most challenging step, where regioselectivity and byproduct formation are primary concerns.
The overall quality and yield of the final product are highly dependent on the successful execution of these two steps.
Q2: My overall yield is consistently low. What are the most likely causes?
A: Low overall yield can typically be attributed to one or more of the following factors:
-
Incomplete Boc Protection: Aminopyridines can be poor nucleophiles, leading to incomplete reactions.[1]
-
Poor Regioselectivity during Cyanation: Formation of undesired cyanopyridine isomers can significantly reduce the yield of the target molecule.[2]
-
Product Degradation: The Boc protecting group is sensitive to acidic conditions, and the cyano group can be susceptible to hydrolysis.[3]
-
Mechanical Losses: Difficulties in purification, especially in separating structurally similar byproducts from the desired product, can lead to significant material loss.
We will address each of these points in the detailed troubleshooting sections below.
Q3: What are the key analytical techniques I should use to monitor the reaction and identify byproducts?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress. Use a combination of UV visualization and staining (e.g., potassium permanganate) to see all spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the masses of the desired product and any byproducts, giving you immediate clues about their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. It is invaluable for identifying isomeric byproducts and determining the purity of the final product.
Troubleshooting Guide: Step 1 - N-Boc Protection
The protection of 3-amino-5-methoxypyridine is generally straightforward, but several issues can arise.
Problem 1: Incomplete reaction with significant starting material remaining.
-
Causality: The nitrogen atom in aminopyridines is less nucleophilic than in anilines due to the electron-withdrawing effect of the pyridine ring.[1] This can result in sluggish or incomplete reactions with Boc₂O under standard conditions.
-
Troubleshooting & Protocol:
-
Catalyst Addition: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O.
-
Base and Solvent Choice: Use a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge the acid byproduct. Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are suitable.[4]
-
Extended Reaction Time/Gentle Heating: Allow the reaction to stir at room temperature for an extended period (12-24 hours) or apply gentle heat (40 °C) while monitoring by TLC.
-
Problem 2: Formation of a di-Boc byproduct.
-
Causality: Although less common for the pyridine nitrogen itself, aggressive reaction conditions or a large excess of Boc₂O can sometimes lead to the formation of a di-Boc protected amine. Some prior art has noted the formation of di-Boc products as a potential issue in aminopyridine protection.[5][6]
-
Troubleshooting & Protocol:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. Avoid using a large excess.
-
Controlled Temperature: Run the reaction at room temperature or below (0 °C to RT). Avoid high temperatures which can promote over-reaction.
-
Purification: The di-Boc product is significantly less polar than the mono-Boc product and can typically be separated by standard silica gel column chromatography.
-
Troubleshooting Guide: Step 2 - Regioselective Cyanation
This step is often the most problematic, with byproduct formation being a major challenge.
Problem 1: Formation of the wrong cyanopyridine isomer (e.g., 2-cyano or 6-cyano).
-
Causality: The pyridine ring can be activated for nucleophilic or electrophilic attack at multiple positions.[7] The existing carbamate and methoxy substituents are ortho-, para-directing. The C4 position is para to the methoxy group and ortho to the carbamate. However, the C2 and C6 positions are also activated. The regiochemical outcome is a delicate balance of steric and electronic factors.[2]
-
Troubleshooting & Protocol:
-
Choice of Cyanating Agent: The choice of reagent is critical. For a direct C-H cyanation, methods often involve metal catalysis (e.g., Pd, Cu) and a cyanide source like Zn(CN)₂ or KCN. The ligand and metal combination can heavily influence regioselectivity.
-
Directed Metalation: An alternative strategy is a directed ortho-metalation approach. The carbamate group can direct a strong base (like n-BuLi or LDA) to deprotonate the C4 position, followed by quenching with an electrophilic cyanide source (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTS). This provides excellent regiocontrol but requires strictly anhydrous conditions and low temperatures.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.
-
Problem 2: Hydrolysis of the cyano group to an amide or carboxylic acid.
-
Causality: The cyano group can be hydrolyzed under either acidic or basic aqueous conditions, which are often used during reaction workup.
-
Troubleshooting & Protocol:
-
Neutral Workup: During workup, avoid strong acids or bases. Use a saturated aqueous solution of sodium bicarbonate (mild base) or ammonium chloride (mild acid) for washes.
-
Anhydrous Conditions: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture through a pad of celite or silica and concentrating the filtrate.
-
Minimize Contact Time: If an aqueous wash is necessary, minimize the contact time between the organic layer containing the product and the aqueous phase.
-
Problem 3: Cleavage of the Boc protecting group.
-
Causality: The tert-butoxycarbonyl (Boc) group is labile under strongly acidic conditions.[3] Some cyanation methods may generate acidic byproducts or require conditions that are incompatible with the Boc group.
-
Troubleshooting & Protocol:
-
Screen Cyanation Methods: Select a cyanation method that proceeds under neutral or basic conditions.
-
Include a Base: Incorporate a non-nucleophilic base in the reaction mixture to neutralize any in-situ generated acid.
-
Re-protection: If partial deprotection is unavoidable, the crude product can be re-subjected to Boc protection conditions (Boc₂O, base) before final purification.
-
Summary of Potential Byproducts and Identification
| Byproduct | Likely Cause | Analytical Signature (LC-MS & ¹H NMR) |
| Starting Amine (3-amino-5-methoxypyridine) | Incomplete Boc protection | MS: [M+H]⁺ corresponding to the starting material. NMR: Absence of the characteristic tert-butyl singlet (~1.5 ppm). |
| Isomeric Cyanation Products (e.g., 2-cyano isomer) | Poor regioselectivity during cyanation | MS: Same mass as the desired product. NMR: Different aromatic proton splitting patterns and chemical shifts compared to the target molecule. |
| Hydrolyzed Product (4-carbamoyl- or 4-carboxy-) | Harsh acidic/basic workup | MS: [M+18+H]⁺ for amide, [M+19+H]⁺ for acid. NMR: Disappearance of the nitrile peak in ¹³C NMR, appearance of broad amide protons or a carboxylic acid proton. |
| De-protected Product (3-amino-4-cyano-5-methoxypyridine) | Acidic conditions during cyanation or workup | MS: [M-100+H]⁺. NMR: Absence of the tert-butyl singlet (~1.5 ppm). |
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the intended synthetic route and the key points where common byproducts can diverge.
Caption: Synthetic pathway and common byproduct formation points.
References
-
Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. (2022). YouTube. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. ResearchGate. Available at: [Link]
-
C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. (2023). PubMed. Available at: [Link]
- CN102936220A - BOC protection method for aminopyridine. Google Patents.
- CN102936220B - BOC protection method for aminopyridine. Google Patents.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
troubleshooting failed reactions of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Technical Support Center: Troubleshooting Failed Reactions of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound (CAS No. 1045858-19-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this substituted pyridine intermediate. Here, we address common challenges and frequently asked questions to ensure your reactions proceed smoothly and efficiently.
I. Troubleshooting Guide: When Reactions Go Awry
This section provides a structured approach to diagnosing and resolving failed or low-yielding reactions involving this compound.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing. I'm seeing no product formation or only trace amounts. What's going on?
This is a frequent challenge, often stemming from the electronic nature of the pyridine ring and potential catalyst inhibition. Let's break down the likely culprits.
A1: Common Causes and Solutions for Failed Cross-Coupling Reactions
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle over catalyst inhibition.[1]
-
-
Inadequate Catalyst Activation: If you're using a Pd(II) precatalyst, it may not be efficiently reducing to the active Pd(0) species.
-
Solution: Ensure your reaction conditions are suitable for in situ reduction. If problems persist, consider a brief pre-activation step or switching to a Pd(0) source.
-
-
Protodeboronation of Boronic Acid/Ester (Suzuki Coupling): Pyridyl boronic acids are notoriously unstable and prone to hydrolysis, which removes them from the catalytic cycle.[1][2][3]
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1]
-
Solution: Rigorously degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.[1]
-
Q2: I'm attempting to deprotect the Boc group, but the reaction is incomplete or I'm seeing significant side products. How can I improve this?
Boc deprotection on a pyridine ring can be trickier than on other aromatic systems due to the basicity of the pyridine nitrogen.
A2: Optimizing Boc Deprotection
-
Incomplete Deprotection: The pyridine nitrogen can be protonated by the acid used for deprotection (e.g., TFA, HCl), reducing the effective acid concentration available to cleave the Boc group.[5]
-
Formation of tert-Butyl Side Products: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your starting material or product, especially if the pyridine ring is electron-rich.[7]
-
Solution: Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.
-
-
Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups, standard strong acid conditions may not be suitable.
II. Frequently Asked Questions (FAQs)
This section covers general questions regarding the properties, handling, and reactivity of this compound.
Q3: What are the key structural features of this molecule that influence its reactivity?
A3: The reactivity is governed by a combination of its functional groups:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine at the 3-position.[7][11][12]
-
Cyano Group: The electron-withdrawing nature of the nitrile at the 4-position influences the electronics of the pyridine ring.
-
Methoxy Group: The electron-donating methoxy group at the 5-position can impact the nucleophilicity of the pyridine ring.
-
Pyridine Ring: The nitrogen atom in the ring imparts basic properties and can act as a ligand for metal catalysts.[13]
Q4: How should I store this compound to ensure its stability?
A4: The compound should be stored in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. It is classified as a combustible solid.
Q5: What are some common downstream reactions for the deprotected 3-amino-4-cyano-5-methoxypyridine?
A5: The resulting 3-amino-4-cyano-5-methoxypyridine is a versatile intermediate. The primary amine can undergo a variety of reactions, including:
-
Acylation
-
Alkylation
-
Diazotization followed by substitution (e.g., Sandmeyer reaction)
-
Formation of heterocyclic rings
III. Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and a finely ground anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).[1]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., Dioxane, Toluene, or a mixture like Dioxane/water).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Standard Boc Deprotection with TFA
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.[11]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the deprotected amine.
Table 1: Troubleshooting Summary for Common Reactions
| Issue | Potential Cause | Recommended Solution |
| Failed Suzuki Coupling | Catalyst inhibition | Use bulky, electron-rich ligands (e.g., SPhos, XPhos)[1] |
| Protodeboronation | Use anhydrous conditions and boronate esters[1] | |
| Oxygen contamination | Rigorously degas solvents and maintain an inert atmosphere[1] | |
| Incomplete Boc Deprotection | Pyridine nitrogen protonation | Increase acid concentration or reaction time[5] |
| Side Product Formation (Deprotection) | tert-Butylation | Add a scavenger like anisole[7] |
| Substrate Degradation | Harsh acidic conditions | Use milder reagents like aqueous H₃PO₄[8][10] |
IV. Visualizing the Troubleshooting Workflow
A logical approach is crucial when troubleshooting. The following diagram outlines a decision-making process for a failed Suzuki coupling reaction.
A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
V. References
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF - ResearchGate. (URL: [Link])
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. (URL: [Link])
-
BOC Protection and Deprotection - J&K Scientific LLC. (URL: [Link])
-
Amine Protection / Deprotection - Fisher Scientific. (URL: [Link])
-
tert-Butyl Esters - Organic Chemistry Portal. (URL: [Link])
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: [Link])
-
Preparation process of 3 amino-4 methyl pyridine - Google Patents. (URL: )
-
Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (URL: [Link])
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (URL: [Link])
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed Central. (URL: [Link])
-
Step (3) Preparation of 3-Cyano-4-methylpyridine - PrepChem.com. (URL: [Link])
-
tert-butyl 3-cyano-5-methoxypyridin-4-ylcarbamate - Sinfoo Biotech. (URL: [Link])
-
Reactivity of N-pyridylcarbamates in basic media - ResearchGate. (URL: [Link])
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (URL: [Link])
-
Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (URL: )
-
Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. (URL: [Link])
-
tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate - Amerigo Scientific. (URL: [Link])
-
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C16H28BNO4 | CID 4642098 - PubChem. (URL: [Link])
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI. (URL: [Link])
-
Pyridine: incident management - GOV.UK. (URL: [Link])
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (URL: [Link])
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. (URL: [Link])
-
tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate - PubChem. (URL: [Link])
-
tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride - PubChem. (URL: [Link])
-
tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate - PubChem. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 910462-31-6|tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
side reactions involving the cyano group of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Welcome to the technical support guide for tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential side reactions involving the cyano group of this versatile building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the success of your experiments.
Introduction
This compound is a polysubstituted pyridine derivative with multiple reactive sites. The interplay between the cyano group, the Boc-protected amine, the methoxy group, and the pyridine ring can lead to a range of desired transformations and, at times, unexpected side reactions. This guide is structured in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Hydrolysis of the Cyano Group to Carboxamide or Carboxylic Acid
Question: During my reaction, I've observed the formation of byproducts with mass increases of +18 and +17 amu, corresponding to the carboxamide and carboxylic acid, respectively. What is causing this, and how can I prevent it?
Answer:
This is a classic case of nitrile hydrolysis. The cyano group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through a carboxamide intermediate to the final carboxylic acid.
Causality:
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, making it susceptible to attack by weak nucleophiles like water.
-
Base-Catalyzed Hydrolysis: Strong nucleophiles, such as hydroxide ions, can directly attack the nitrile carbon. This is often slower than acid-catalyzed hydrolysis but can be significant, especially at elevated temperatures.
The presence of electron-donating groups (methoxy and the carbamate) on the pyridine ring can modulate the electronic properties of the cyano group, but hydrolysis remains a key potential side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile hydrolysis.
Prevention Protocol: Ensuring Anhydrous Conditions
-
Solvent Preparation: Reflux solvents such as THF or Dioxane over sodium/benzophenone ketyl or other appropriate drying agents and distill under an inert atmosphere immediately before use. For other solvents, use commercially available anhydrous grades and store them over molecular sieves (3Å or 4Å, activated).
-
Reagent Handling: Dry any solid reagents in a vacuum oven. Handle liquid reagents with dry syringes under an inert atmosphere.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.
Issue 2: Intramolecular Cyclization Leading to a Pyrido[3,4-d]pyrimidine Derivative
Question: I am seeing a major byproduct with a loss of tert-butanol from my starting material. What is this product and how is it forming?
Answer:
This is likely due to an intramolecular cyclization between the carbamate and the cyano group, a reaction often triggered by acidic or thermal conditions. The resulting product is a pyrido[3,4-d]pyrimidine derivative.
Causality:
Under acidic conditions, the Boc-carbamate can be cleaved to form a free amine. This amine, being nucleophilic and in close proximity to the electrophilic cyano group, can undergo a rapid intramolecular cyclization. This type of reaction is analogous to the Thorpe-Ziegler reaction, which involves the intramolecular condensation of nitriles.[1][2]
Reaction Mechanism:
Caption: Mechanism of intramolecular cyclization.
Troubleshooting and Prevention:
| Condition Favoring Cyclization | Recommended Solution |
| Strongly Acidic Conditions | Avoid strong acids like TFA, HCl, or H2SO4 if the desired reaction does not require Boc deprotection. If deprotection is necessary, consider milder acidic conditions or alternative deprotection methods.[3] |
| High Temperatures | Run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. |
| Prolonged Reaction Times | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the accumulation of the cyclized byproduct. |
Alternative Boc-Deprotection Protocol to Minimize Cyclization:
For reactions where Boc deprotection is desired while minimizing the risk of immediate cyclization, a two-step process at low temperature can be employed.
-
Deprotection: Cool the solution of the starting material in dichloromethane (DCM) to 0°C. Add a solution of 4M HCl in dioxane dropwise. Stir at 0°C and monitor by TLC until the starting material is consumed.
-
Work-up/Quench: Immediately quench the reaction with a cold, dilute aqueous solution of a mild base like sodium bicarbonate to neutralize the acid and prevent further reactions of the newly formed amine. Extract the product into an organic solvent.
Issue 3: Formation of an N-tert-butyl Amide via a Ritter-type Reaction
Question: Under strongly acidic conditions, I've isolated a product where the cyano group has been converted to an N-tert-butyl amide. What is the mechanism of this transformation?
Answer:
This is a classic example of a Ritter reaction.[4] The Boc group, under strongly acidic conditions, serves as a source of a tert-butyl carbocation. This carbocation is then trapped by the nitrile, which, after hydrolysis, yields the N-tert-butyl amide.
Causality:
The Ritter reaction requires three components: a nitrile, a source of a stable carbocation, and a strong acid.[4] In your system, all three are present:
-
Nitrile: The 4-cyano group.
-
Carbocation Source: The tert-butyl group from the Boc-carbamate.
-
Strong Acid: The reaction conditions you are employing.
Proposed Mechanism:
Caption: Simplified Ritter reaction mechanism.
How to Avoid the Ritter Reaction:
-
Avoid Strong, Concentrated Acids: The Ritter reaction is most efficient in strong, concentrated acids like sulfuric acid. Using milder acids or dilute solutions can suppress this side reaction.
-
Use Scavengers: If acidic conditions are necessary for other transformations, the addition of a carbocation scavenger, such as anisole or thioanisole, can help to trap the tert-butyl cation before it reacts with the nitrile.
-
Alternative Protecting Groups: If the N-tert-butyl amide formation is a persistent issue, consider using a protecting group that does not generate a stable carbocation upon cleavage, such as the Carbobenzyloxy (Cbz) group.
Summary of Key Side Reactions and Prevention Strategies
| Side Reaction | Triggering Conditions | Key Byproduct | Prevention Strategy |
| Hydrolysis | Acidic or basic conditions with water | Carboxamide, Carboxylic acid | Use strictly anhydrous conditions; employ non-aqueous bases. |
| Intramolecular Cyclization | Acidic conditions, high temperatures | Pyrido[3,4-d]pyrimidine derivative | Avoid strong acids and high temperatures; use mild deprotection conditions if necessary. |
| Ritter Reaction | Strongly acidic conditions (e.g., H2SO4) | N-tert-butyl amide | Avoid strong, concentrated acids; use carbocation scavengers; consider alternative N-protecting groups. |
References
-
Mont, N., Carrión, F., & Borrell, J. I. (2010). Cyclization of 5-cyano-6-cyanoimino-3,4-dihydropyridin-2(1H)-ones with Amines. IQAC. Available at: [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
-
Thorpe reaction. Wikipedia. Available at: [Link]
-
Reaction of 4-cyanopyridinium salt 7 with various dipolarophiles. ResearchGate. Available at: [Link]
-
Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. ResearchGate. Available at: [Link]
-
Li, J., et al. (2024). Photoinduced Radical Desulfurative C(sp3)–C(sp2) Coupling via Electron Donor–Acceptor Complexes. Organic Letters. Available at: [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. Available at: [Link]
-
Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. Available at: [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]
-
Thorpe-Ziegler Reaction. SynArchive. Available at: [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]
-
I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
-
Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]
-
Structure and reactivity in neutral organic electron donors derived from 4-dimethylaminopyridine. PMC - NIH. Available at: [Link]
-
tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). Available at: [Link]
-
Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(ii) coordination compounds. Application in the catalytic degradation of methylene blue dye. PMC - PubMed Central. Available at: [Link]
-
TORP–ZIEGLER CYCLIZATION IN THE SYNTHESIS OF 3-AMINO-4-CYANOPYRROLE DERIVATIVES. Available at: [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. Available at: [Link]
-
An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
Technical Support Center: tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Welcome to the technical support center for tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate (Product No. AldrichCPR, CAS 1045858-19-2).[1] This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical solutions for the successful handling and application of this compound. As a specialized chemical intermediate, understanding its stability profile is critical for obtaining reliable and reproducible experimental results.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on the chemical properties of the molecule and established principles for related compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the use of this compound in various experimental settings.
Issue 1: Unexpected Deprotection or Degradation During Reaction Work-up
Question: I am observing significant loss of my starting material, this compound, during the aqueous work-up of my reaction. What could be the cause and how can I prevent it?
Answer: The tert-butoxycarbonyl (Boc) protecting group on your compound is known to be labile under acidic conditions.[2][3] If your reaction work-up involves an acidic wash (e.g., with HCl or citric acid), you are likely cleaving the Boc group, leading to the formation of the corresponding free amine.
Causality: The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. The presence of electron-withdrawing groups on the pyridine ring, such as the cyano group, can influence the lability of the Boc group.
Mitigation Strategies:
-
Avoid Acidic Washes: If possible, modify your work-up procedure to avoid acidic conditions. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to remove impurities.
-
Temperature Control: Perform the work-up at a low temperature (0-5 °C) to minimize the rate of acid-catalyzed hydrolysis if an acidic wash is unavoidable.
-
Alternative Purification: Consider alternative purification methods that do not involve acidic conditions, such as direct crystallization or chromatography with a neutral or basic mobile phase.
Issue 2: Formation of Unknown Impurities During Storage
Question: After storing this compound for several weeks, I see new spots on my TLC analysis. What are these impurities and how can I improve storage?
Answer: The formation of impurities during storage is likely due to gradual degradation of the compound. While specific degradation pathways for this molecule are not extensively documented, general principles for similar compounds suggest sensitivity to temperature, humidity, and light.[4]
Potential Degradation Pathways:
-
Hydrolysis: Residual moisture can lead to slow hydrolysis of the carbamate linkage, especially if trace acidic or basic impurities are present.
-
Photodegradation: Exposure to light, particularly UV light, can potentially induce degradation of the pyridine ring or other functional groups.
Recommended Storage Protocol:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[4] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen. |
| Light | Amber vial or stored in the dark[4] | Prevents potential photodegradation. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the Boc group. |
Experimental Workflow for Stability Check:
Caption: Workflow for assessing the stability of this compound over time.
Issue 3: Low Yield or Side Reactions During Boc Deprotection
Question: I am trying to deprotect the Boc group using standard acidic conditions, but I am getting a low yield of the desired amine and observing the formation of byproducts. What is happening?
Answer: While the Boc group is designed to be removed under acidic conditions, the resulting tert-butyl cation is a reactive intermediate that can lead to side reactions, particularly the alkylation of nucleophilic sites on your molecule.[5]
Potential Side Reactions:
-
N-Alkylation: The nitrogen atom of the pyridine ring or the newly formed amino group can be alkylated by the tert-butyl cation.
-
C-Alkylation: Electron-rich positions on the pyridine ring may also be susceptible to Friedel-Crafts-type alkylation.
Strategies for Cleaner Deprotection:
-
Use of Scavengers: The addition of a scavenger can trap the tert-butyl cation and prevent it from reacting with your product.
| Scavenger | Recommended Amount (equivalents) |
| Anisole | 5-10 |
| Thioanisole | 5-10 |
| Triethylsilane | 2-5 |
-
Milder Deprotection Conditions: Consider using milder acidic conditions to achieve deprotection with fewer side reactions.
Recommended Deprotection Protocol with a Scavenger:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add the scavenger (e.g., anisole, 5 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add the acid (e.g., trifluoroacetic acid, 10 equivalents).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and proceed with extraction.
Frequently Asked Questions (FAQs)
Q1: What are the known incompatibilities of this compound?
A1: Based on its functional groups, the compound is incompatible with strong acids (which will cleave the Boc group), strong oxidizing agents, and potentially strong bases which could affect the pyridine ring or cyano group.[4][6] It is advisable to avoid mixing it with these substances.[4]
Q2: Is this compound hygroscopic?
A2: While specific data for this compound is not available, compounds with polar functional groups like carbamates and nitriles can have some affinity for moisture. It is best practice to handle and store it in a dry environment.[4]
Q3: What are the expected 1H NMR chemical shifts for this compound?
A3: While a specific spectrum is not provided by all suppliers,[1] one would expect to see signals corresponding to the tert-butyl group (a singlet around 1.5 ppm), the methoxy group (a singlet around 3.9-4.1 ppm), the pyridine ring protons (in the aromatic region), and the NH proton of the carbamate.
Q4: Can I use thermal conditions for deprotection?
A4: Thermal deprotection of Boc groups is generally not recommended as it often requires high temperatures and can lead to a complex mixture of products. Acid-catalyzed deprotection is the standard and more controlled method.[7]
Q5: What are the safety precautions for handling this compound?
A5: This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
References
- Pipzine Chemicals. 4-Boc-Aminopyridine Manufacturer in China.
- Sigma-Aldrich. This compound AldrichCPR.
- CymitQuimica. Safety Data Sheet.
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
- ResearchGate. Is the protecting group boc of the amino group stable at 37°C?.
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
- Benchchem. The Enduring Advantage of Boc Protection: A Comparative Guide for Amine Protection Strategies.
- Rapid Communication. Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
- Sigma-Aldrich. tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate AldrichCPR.
Sources
- 1. tert-ブチル 4-シアノ-5-メトキシピリジン-3-イルカルバマート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Challenges in Scaling Up tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate. This molecule is a key building block in medicinal chemistry, and its efficient, large-scale production is critical for advancing drug development programs. This guide is designed for researchers, scientists, and process chemists. It provides in-depth, field-tested insights into potential challenges, troubleshooting strategies, and scalable solutions. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.
Synthetic Scheme Overview
The multi-step synthesis of this compound presents several challenges that can impact yield, purity, and scalability. A typical synthetic approach involves the construction of a substituted pyridine ring, followed by functional group manipulations.[1][2] Understanding the critical parameters at each stage is essential for a successful scale-up.
Caption: General synthetic workflow for this compound.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis and scale-up.
Part 1: Pyridine Ring Synthesis & Early Intermediates
Q1: We are observing low yields and significant tar formation during the initial cyclocondensation reaction to form the pyridine ring. What are the likely causes and solutions?
A: Low yields and polymerization in pyridine synthesis, especially in Hantzsch-type or similar condensations, often stem from poor control over reaction kinetics and thermal management.[3]
-
Causality: These reactions are often exothermic. On a small scale, heat dissipates quickly. During scale-up, the surface-area-to-volume ratio decreases, trapping heat. This temperature increase can accelerate side reactions, such as polymerization of aldehyde or enone starting materials, leading to tar formation and reduced yield.
-
Troubleshooting Steps:
-
Temperature Control: Implement a jacketed reactor with an efficient cooling system. Monitor the internal reaction temperature, not just the jacket temperature.
-
Controlled Addition: Instead of adding all reagents at once, add the most reactive component (often the aldehyde) slowly and sub-surface. This maintains a low instantaneous concentration and allows the cooling system to manage the exotherm.[4]
-
Solvent Choice: Ensure the solvent has a sufficiently high boiling point to avoid localized boiling at hot spots, which can concentrate reagents and accelerate decomposition.
-
Catalyst Loading: If an acid or base catalyst is used, re-evaluate its loading. An excess of catalyst can dramatically increase the rate of side reactions.
-
Part 2: The Cyanation Step
Q2: Our cyanation reaction (e.g., Rosenmund-von Braun type) is sluggish and requires harsh conditions, leading to downstream purity issues. How can we improve this?
A: The cyanation of electron-deficient pyridine rings can be challenging, often requiring high temperatures and stoichiometric copper cyanide, which complicates work-up and waste disposal.[5] Modern catalytic methods offer a significant improvement.
-
Causality: The direct substitution of a halide or other leaving group on a pyridine ring is difficult due to the ring's electron-deficient nature. Traditional methods often suffer from poor functional group tolerance.
-
Alternative Protocols:
-
Palladium-Catalyzed Cyanation: This is often the most effective method. Using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with a cyanide source like zinc cyanide (Zn(CN)₂) is generally milder, faster, and more tolerant of other functional groups.[5]
-
N-Oxide Strategy: An alternative is to first form the pyridine N-oxide. This activates the 2- and 4-positions of the ring towards nucleophilic attack. Reaction with a cyanide source like trimethylsilyl cyanide (TMSCN) can proceed under much milder conditions. The N-oxide is then removed in a subsequent reduction step.[5]
-
Q3: What are the primary safety concerns when scaling up a reaction involving cyanide, and how should they be mitigated?
A: Cyanide salts and reagents are highly toxic. The primary risk during scale-up is the accidental generation and release of hydrogen cyanide (HCN) gas.
-
Hazard: HCN is a potent, fast-acting poison. It is generated when cyanide salts come into contact with acids.
-
Mitigation Plan:
-
pH Control: The reaction and work-up must be conducted under strictly basic conditions (pH > 10) to prevent HCN formation. Use a reliable pH meter and have a base (e.g., NaOH solution) ready for any necessary adjustments.
-
Quenching Protocol: Before disposal, the aqueous waste stream containing cyanide must be treated. A common method is oxidation with sodium hypochlorite (bleach) under basic conditions to convert cyanide to the much less toxic cyanate.
-
Ventilation: All operations should be performed in a well-ventilated area, such as a walk-in fume hood designed for large-scale reactions.
-
Monitoring: Use HCN gas detectors in the workspace to provide an early warning of any accidental release.
-
Part 3: Boc Protection of the Pyridine Amine
Q4: The Boc protection of our 3-amino-4-cyano-5-methoxypyridine intermediate is incomplete, even with excess Boc-anhydride. Why is this happening?
A: The nucleophilicity of the amino group on the pyridine ring is significantly reduced by the electron-withdrawing effects of both the pyridine ring itself and the adjacent cyano group.[6] This makes the amine a poor nucleophile, leading to a sluggish reaction with Boc-anhydride ((Boc)₂O).
-
Causality: Standard conditions using a non-nucleophilic base like triethylamine (TEA) are often insufficient to drive the reaction to completion. The amine is simply not reactive enough.
-
Troubleshooting & Optimization:
-
Use a Nucleophilic Catalyst: Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP reacts with (Boc)₂O to form a highly reactive intermediate, which is then readily attacked by the unreactive amine.[7]
-
Stronger Base: Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to deprotonate the amine more effectively.
-
Alternative Reagents: While less common for scale-up, reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be more reactive in challenging cases.
-
Caption: Decision tree for troubleshooting incomplete Boc protection.
Part 4: Work-up and Purification
Q5: We are struggling with the final purification. Column chromatography is not viable for our target scale, and direct crystallization gives a product with <98% purity. What strategies can we employ?
A: Achieving high purity on a large scale requires moving away from chromatography and towards robust crystallization or extraction-based purification methods.[8]
-
Causality: Crude reaction mixtures often contain structurally similar impurities that co-crystallize with the product. The basicity of the pyridine nitrogen can also lead to issues like peak tailing in chromatography.[9]
-
Scalable Purification Strategy:
-
Acid/Base Extraction: Utilize the basicity of the pyridine nitrogen. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, toluene). Extract with an aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Charcoal/Silica Gel Treatment: After the acid wash, basify the aqueous layer (e.g., with NaOH) to pH > 9 and extract the product back into a fresh organic solvent. This solution can be treated with activated carbon or passed through a short plug of silica gel to remove colored impurities or baseline material.
-
Optimized Crystallization: Concentrate the purified organic solution and perform a systematic solvent screening to find an optimal anti-solvent system for crystallization. A common approach is to dissolve the product in a good solvent (e.g., ethyl acetate, isopropanol) and slowly add a poor solvent (e.g., heptane, hexane) at an elevated temperature until turbidity is observed, then cool slowly to promote the growth of large, pure crystals.
-
| Parameter | Chromatography | Acid/Base Extraction & Crystallization |
| Scalability | Poor | Excellent |
| Solvent Usage | Very High | Moderate to Low |
| Throughput | Low | High |
| Cost | High | Low |
| Impurity Removal | Good for diverse impurities | Excellent for non-basic impurities |
| Caption: Comparison of purification strategies for scale-up. |
Detailed Protocol: Scalable Boc-Protection of 3-Amino-4-cyano-5-methoxypyridine
This protocol is designed for a 100g scale and incorporates robust, scalable techniques.
Reagents:
-
3-Amino-4-cyano-5-methoxypyridine (100 g, 1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.05 equiv)
-
Toluene (10 volumes, 1 L)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reactor Setup: Charge a 2L jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet with 3-Amino-4-cyano-5-methoxypyridine (100 g) and toluene (1 L).
-
Reagent Addition: Add DMAP (0.05 equiv) to the stirred suspension. In a separate vessel, dissolve (Boc)₂O (1.2 equiv) in a small amount of toluene.
-
Reaction: Slowly add the (Boc)₂O solution to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C. The reaction is mildly exothermic.
-
Monitoring: Stir the reaction at ambient temperature for 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting amine is consumed (<1%).
-
Work-up:
-
Add saturated aqueous NaHCO₃ solution (500 mL) to the reactor and stir for 15 minutes to quench any unreacted (Boc)₂O.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with brine (250 mL).
-
-
Isolation:
-
Concentrate the toluene solution under reduced pressure to approximately 2-3 volumes.
-
Slowly add heptane (5-7 volumes) as an anti-solvent with stirring.
-
Cool the resulting slurry to 0-5°C and stir for at least 2 hours.
-
Filter the solid product, wash the cake with cold heptane, and dry under vacuum at 40-45°C to a constant weight.
-
References
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link][10][11][12]
-
Hasegawa, H., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 212(2), 589-594. Available at: [Link][13]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Available at: [Link][1]
-
Zhang, Z., et al. (2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 86(17), 11849–11858. Available at: [Link][2]
-
Sreelatha, C., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. RSC Advances, 12(5), 2689-2704. Available at: [Link][14]
-
Warner, B. P., et al. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. Available at: [Link][8]
-
Li, Z., et al. (2018). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine, 59(supplement 1), 1629. Available at: [Link][6]
-
OChemOnline. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Available at: [Link][3]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link][15]
-
Liu, Z., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 62(6), e202216894. Available at: [Link][16]
-
Wang, M., et al. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link][17]
-
Tang, S., et al. (2021). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 11(29), 17767-17774. Available at: [Link][7]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link][4]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Research Portal [laro.lanl.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Boc-Protected Amino Groups [organic-chemistry.org]
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- 17. atlantis-press.com [atlantis-press.com]
Technical Support Center: Managing Impurities in the Synthesis of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Welcome to the technical support center for the synthesis and purification of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this multi-functionalized pyridine derivative. Our goal is to provide not just solutions, but a foundational understanding of the reaction dynamics to empower you to anticipate and control impurity formation effectively.
This molecule, with its strategic placement of a protected amine, a cyano group, and a methoxy substituent, is a valuable intermediate in pharmaceutical development. However, the interplay of these functional groups presents unique challenges in maintaining purity. This document consolidates field-proven insights and troubleshooting strategies to ensure the success of your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to working with this molecule.
Q1: What is a common synthetic route for this compound, and what are the critical control points?
A1: While multiple routes exist, a prevalent strategy involves the construction of the substituted pyridine ring followed by the introduction and protection of the amine. A generalized pathway often starts from precursors that can be cyclized to form the 2-amino-3-cyanopyridine core.[1] The critical control points are:
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of the sensitive cyano group.[2]
-
Temperature Control: Exothermic events or excessive heat can promote side reactions, including polymerization of the nitrile.[2]
-
pH Control: The stability of the Boc protecting group is highly dependent on pH. It is labile under acidic conditions, necessitating careful control during the reaction and workup.[3][4]
Q2: What are the most common impurities I should expect to see?
A2: The most frequently observed impurities stem from the reactivity of the primary functional groups: the Boc-carbamate and the cyano group.
-
Deprotected Amine: Formation of 3-amino-4-cyano-5-methoxypyridine due to the loss of the Boc group under acidic conditions.[5][6]
-
Hydrolyzed Cyano Group (Amide): Formation of tert-Butyl 4-(aminocarbonyl)-5-methoxypyridin-3-ylcarbamate via partial hydrolysis of the nitrile.
-
Hydrolyzed Cyano Group (Carboxylic Acid): Formation of tert-Butyl 3-(tert-butoxycarbonylamino)-5-methoxyisonicotinic acid via complete hydrolysis of the nitrile.[7][8]
-
tert-Butylated Byproducts: Alkylation of the pyridine ring or the deprotected amine by the tert-butyl cation generated during inadvertent deprotection.[9]
Q3: Which analytical techniques are best suited for monitoring reaction progress and impurity profiles?
A3: A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of major products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase method (e.g., C18 column) with a water/acetonitrile gradient is typically effective for separating the starting materials, product, and polar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown peaks by providing molecular weight information, which is critical for diagnosing the formation of the impurities mentioned in Q2.
Section 2: Troubleshooting Guide
This guide is structured to address specific experimental observations, explain the underlying chemistry, and provide actionable solutions.
Problem 1: Low yield with significant starting material remaining.
-
Observation: TLC or HPLC analysis shows a large amount of unreacted starting material even after the recommended reaction time.
-
Potential Cause:
-
Insufficient Activation/Reactivity: The reaction may be too slow at the current temperature, or the reagents may have lost activity.
-
Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent system, limiting reaction kinetics.
-
-
Proposed Solutions:
-
Temperature Adjustment: Cautiously increase the reaction temperature in 5-10 °C increments, monitoring for the appearance of new impurity spots on TLC.
-
Reagent Quality Check: Ensure that all reagents are fresh and anhydrous, particularly any bases or activating agents.
-
Solvent System Optimization: If solubility is an issue, consider a co-solvent system or switch to a solvent with better solubilizing properties for all components.
-
Problem 2: A new, significantly more polar spot appears on TLC; LC-MS confirms a mass loss of 100 amu.
-
Observation: A new spot with a low Rf value is observed. The mass spectrum of this peak corresponds to the molecular weight of the deprotected amine (3-amino-4-cyano-5-methoxypyridine).
-
Potential Cause: Accidental exposure to acidic conditions has cleaved the acid-labile Boc protecting group.[3] This can be caused by:
-
Using an acidic reagent or catalyst.
-
Generation of an acidic byproduct during the reaction.
-
Acidic impurities in the starting materials or solvents.
-
An overly acidic aqueous workup.
-
-
Proposed Solutions:
-
Maintain Basic or Neutral pH: Add a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to the reaction mixture to scavenge any adventitious acid.
-
Purify Reagents: Ensure all solvents and reagents are neutral. For example, pass solvents through a plug of neutral alumina if acidity is suspected.
-
Buffered Workup: During the workup, use a mild bicarbonate solution instead of water or acidic washes to neutralize the reaction before extraction.
-
Problem 3: LC-MS analysis reveals impurities with masses corresponding to +18 and +19 amu relative to the product.
-
Observation: Two new peaks are detected. One has a mass 18 units higher (M+18) and another 19 units higher (M+19, often seen as M+H₂O+H⁺) than the desired product. These correspond to the amide and carboxylic acid hydrolysis products, respectively.
-
Potential Cause: The cyano group has undergone hydrolysis.[8] This is often catalyzed by:
-
Proposed Solutions:
-
Strict Anhydrous Conditions: Flame-dry glassware and use anhydrous solvents to minimize the presence of water.[2]
-
Use Milder Bases: If a base is required, opt for non-hydroxide bases like potassium carbonate or organic amines.
-
Minimize Reaction Time and Temperature: Do not heat the reaction longer or at a higher temperature than necessary. Monitor closely by TLC/HPLC and quench as soon as the starting material is consumed.
-
Impurity Formation Pathways
The following diagram illustrates the primary synthetic route and the potential side reactions leading to common impurities.
Caption: Figure 1. Synthesis and Impurity Formation Pathways
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Impurity Monitoring by HPLC
This protocol provides a starting point for method development.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 1:1 mixture of Mobile Phase A and B.
Protocol 2: Workup Procedure to Minimize Boc Deprotection
This protocol is designed to avoid the acidic conditions that lead to the loss of the Boc group.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material using column chromatography on silica gel.
Section 4: Impurity Profile Summary
The table below summarizes the key impurities, their characteristics, and causes.
| Impurity Name | Structure Sketch | Molecular Weight ( g/mol ) | Cause of Formation |
| Deprotected Amine | Pyridine-NH₂ | 149.16 | Loss of Boc group under acidic conditions.[5] |
| Amide Hydrolysis Product | Pyridine-CONH₂ | 267.28 | Partial hydrolysis of the cyano group.[8] |
| Acid Hydrolysis Product | Pyridine-COOH | 268.26 | Complete hydrolysis of the cyano group.[7] |
| tert-Butylated Product | Pyridine-(t-Bu) | 305.38 | Alkylation by tert-butyl cation from Boc-group cleavage.[9] |
Troubleshooting Decision Workflow
Use this workflow to diagnose issues systematically during your reaction.
Caption: Figure 2. Troubleshooting Decision Workflow
References
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
removing unreacted starting materials from tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate. Here, we address common issues encountered during the removal of unreacted starting materials and byproducts, offering logical troubleshooting steps and detailed protocols to ensure the isolation of a highly pure product.
Understanding the Chemistry: The Synthesis and Potential Impurities
The synthesis of this compound typically involves the reaction of 3-amino-5-cyano-4-methoxypyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1][2][3] This process, while generally efficient, can result in a crude product contaminated with several key impurities:
-
Unreacted 3-amino-5-cyano-4-methoxypyridine: The starting amine.
-
Excess di-tert-butyl dicarbonate ((Boc)₂O): A common impurity when the reagent is used in excess to drive the reaction to completion.[4][5][6]
-
Byproducts from (Boc)₂O decomposition: Such as tert-butanol.
The successful purification of the desired carbamate hinges on the effective removal of these materials. The stability of the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to strong acids, must also be considered throughout the purification process.[1][3][7]
Troubleshooting Guide: Common Purification Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the purification of this compound.
Issue 1: Presence of Unreacted Starting Amine in the Final Product
Probable Cause: Incomplete reaction or inefficient removal during workup. Basic amines, like the starting pyridine derivative, can be challenging to separate from the final product due to similar polarities.
Solution:
An acidic wash during the aqueous workup is a standard and effective method for removing unreacted amines.[8] The acidic solution protonates the basic nitrogen of the amine, forming a salt that is soluble in the aqueous phase and can be easily separated from the organic layer containing the desired product.
Experimental Protocol: Acidic Wash for Amine Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).
-
Separate the aqueous layer.
-
Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
dot
Caption: Workflow for removing unreacted amine.
Issue 2: Presence of Excess (Boc)₂O in the Final Product
Probable Cause: Use of excess Boc anhydride during the reaction and its incomplete removal during workup.
Solutions:
-
Chemical Quenching: Excess (Boc)₂O can be quenched by adding a nucleophilic amine or alcohol. Imidazole and trifluoroethanol are effective reagents for this purpose.[4][5][6]
-
Sublimation: (Boc)₂O can be removed by sublimation under high vacuum.[9] This is a gentle method that avoids the use of additional reagents.
Experimental Protocol: Quenching with Imidazole
-
After the reaction is complete (as determined by TLC), add a small amount of imidazole to the reaction mixture.
-
Stir for 1-2 hours at room temperature.
-
Proceed with the standard aqueous workup.
dot
Caption: Quenching excess (Boc)₂O.
Issue 3: Difficulty in Achieving High Purity by Simple Extraction
Probable Cause: The polarities of the desired product and impurities are too similar for effective separation by liquid-liquid extraction alone.
Solution:
Purification by column chromatography or recrystallization is necessary.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. To mitigate peak tailing, which is common with pyridine derivatives, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[10]
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. For pyridine derivatives, polar solvents are often required.[11] A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may also be effective.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot gravity filtration.[11] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the purification?
A1: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, product, and any byproducts. Visualize the spots under UV light.
Q2: My compound is streaking on the TLC plate and tailing during column chromatography. What can I do?
A2: This is a common issue with basic compounds like pyridine derivatives due to their interaction with the acidic silanol groups on the silica gel.[10] To resolve this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.[10]
Q3: I am losing a significant amount of my product during purification. What are the potential causes?
A3: Product loss can occur at several stages:
-
Aqueous Workup: Ensure the pH of the aqueous washes is not too acidic, as this can lead to the hydrolysis of the Boc-protecting group.
-
Column Chromatography: The product may be adsorbing irreversibly to the silica gel. Using a less acidic stationary phase or deactivating the silica gel with a base can help.
-
Recrystallization: Using too much solvent is a common reason for low recovery.[11] Try to use the minimum amount of hot solvent required to dissolve the crude product.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative, especially for polar compounds. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA). However, be mindful that prolonged exposure to acidic conditions can cleave the Boc group.
Data Summary
| Purification Method | Advantages | Disadvantages | Best For |
| Acidic Wash | Simple, fast, and effective for removing basic impurities. | Potential for Boc-group hydrolysis if the acid is too strong or contact time is prolonged. | Removing unreacted amine. |
| Column Chromatography | High resolution, capable of separating compounds with similar polarities. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. | Isolating highly pure product from multiple impurities. |
| Recrystallization | Can yield very pure crystalline material. Scalable. | Requires finding a suitable solvent system. Can have lower recovery than chromatography. | Final purification step to obtain a crystalline solid. |
References
- Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 550-552.
-
Thieme. (n.d.). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Retrieved from [Link]
-
ChemBK. (n.d.). tert-butyl carbamate. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). Retrieved from [Link]
-
TradeIndia. (n.d.). Tert Butyl Carbamate Manufacturer Exporter Supplier from Mumbai India. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]
-
ResearchGate. (2016). How to separate imine from reaction mixture?. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide will leverage high-quality predicted spectroscopic data and compare it with established experimental data from structurally analogous compounds. This comparative approach provides a robust framework for researchers to confidently confirm the structure of this and similar molecules.
The Importance of Orthogonal Analytical Techniques
The structural confirmation of a molecule like this compound, which possesses multiple functional groups including a carbamate, a nitrile, a methoxy group, and a pyridine ring, necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity. Therefore, this guide emphasizes the power of combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating structural dossier.
Analytical Workflow for Structural Confirmation
A logical workflow ensures that each analytical technique builds upon the insights of the previous one, leading to a conclusive structural assignment.
Caption: A typical workflow for the synthesis and structural confirmation of a novel organic compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data for this compound
The predicted ¹H NMR spectrum serves as a primary tool for identifying the key proton environments in the molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Pyridine H |
| ~8.2 | s | 1H | Pyridine H |
| ~7.5 | s (broad) | 1H | NH |
| ~4.0 | s | 3H | OCH₃ |
| ~1.5 | s | 9H | C(CH₃)₃ |
Causality Behind Predicted Shifts: The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The methoxy and tert-butyl protons appear in their characteristic shielded regions.
Comparative ¹H NMR Data of Analogous Compounds
| Compound | Pyridine Protons (ppm) | NH Proton (ppm) | OCH₃ (ppm) | C(CH₃)₃ (ppm) |
| tert-Butyl (4-methoxyphenyl)carbamate[1] | 7.27-7.25 (m), 6.85-6.82 (m) | 6.34 (br) | 3.78 (s) | 1.51 (s) |
| N-Boc-3-Amino-4-bromopyridine | 9.31 (s), 8.10 (d), 7.45 (d) | 6.83 (bs) | - | 1.54 (s) |
| 2-Methoxy-4,6-bis(3,4-dimethoxyphenyl)pyridine-3-carbonitrile | 6.83 (s) | - | 3.84 (s), 3.87 (s) | - |
This comparison highlights that the presence of a cyano group and the specific substitution pattern on the pyridine ring will influence the precise chemical shifts of the aromatic protons.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (ppm) | Assignment |
| ~160 | C=O (carbamate) |
| ~155 | Pyridine C-O |
| ~145 | Pyridine C-NH |
| ~140 | Pyridine C |
| ~117 | Pyridine C |
| ~115 | C≡N |
| ~100 | Pyridine C-CN |
| ~82 | C (CH₃)₃ |
| ~56 | OC H₃ |
| ~28 | C(C H₃)₃ |
Advanced 2D NMR Techniques for Unambiguous Confirmation
While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for piecing together the complete molecular puzzle.
-
COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent pyridine protons, if any.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignments of the pyridine CH and OCH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule. It reveals long-range (2-3 bond) correlations. Key expected correlations would be:
-
From the NH proton to the carbamate carbonyl carbon and the pyridine carbon at the 3-position.
-
From the pyridine protons to adjacent pyridine carbons.
-
From the methoxy protons to the pyridine carbon at the 5-position.
-
From the tert-butyl protons to the quaternary carbon of the Boc group and the carbamate carbonyl.
-
Caption: A diagram illustrating key expected HMBC correlations for this compound.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.
Predicted and Comparative FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Comparative Experimental Data (cm⁻¹) | Vibrational Mode |
| N-H (carbamate) | ~3350 | 3228 (for N-Boc-3-Amino-4-bromopyridine) | N-H Stretch |
| C-H (aromatic/aliphatic) | ~3100-2850 | 3125, 2974 (for N-Boc-3-Amino-4-bromopyridine) | C-H Stretch |
| C≡N (nitrile) | ~2230 | 2213-2220 (for various cyanopyridines)[2] | C≡N Stretch |
| C=O (carbamate) | ~1720 | 1727 (for N-Boc-3-Amino-4-bromopyridine) | C=O Stretch |
| C-O (carbamate/ether) | ~1250, ~1160 | 1263, 1164 (for N-Boc-3-Amino-4-bromopyridine and methoxypyridines)[2] | C-O Stretch |
The presence of sharp, strong peaks in these regions provides compelling evidence for the key functional groups of the target molecule.
III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₅N₃O₃
-
Molecular Weight: 249.27 g/mol
-
Predicted [M+H]⁺: 250.1186
Predicted Fragmentation Pathway
The fragmentation of this compound under electrospray ionization (ESI) is expected to proceed through characteristic losses of the Boc protecting group.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
The characteristic loss of 56 Da (isobutylene) and a subsequent loss of 44 Da (CO₂) from the protonated molecular ion are hallmark fragmentation patterns for N-Boc protected amines.[3]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
1D NMR (¹H and ¹³C): Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for each experiment. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise. For HMBC, a long-range coupling delay of 50-100 ms is typically appropriate.
FT-IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Data Acquisition: Acquire data in positive ion mode using electrospray ionization (ESI). Perform MS/MS analysis on the [M+H]⁺ ion to observe the fragmentation pattern.
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By combining the detailed connectivity information from 1D and 2D NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous structural assignment can be achieved. The use of predicted data in conjunction with experimental data from analogous compounds provides a robust framework for guiding the interpretation of experimental results, ensuring the scientific integrity of the structural elucidation process.
References
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
PubMed. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. [Link]
-
NIH. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. [Link]
-
NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
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A Comparative Guide to the Synthesis of Substituted Pyridinylcarbamates for Pharmaceutical Research
Substituted pyridinylcarbamates are a cornerstone in modern drug discovery, forming the structural backbone of numerous therapeutic agents. Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other key interactions within biological targets, while the carbamate linkage offers a stable and synthetically versatile handle for molecular elaboration. The efficient and selective synthesis of these compounds is therefore of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides an in-depth comparison of the most prominent synthetic methodologies for preparing substituted pyridinylcarbamates. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations to empower researchers in making informed decisions for their synthetic campaigns.
I. Rearrangement-Based Strategies: The Isocyanate Gateway
A classic and reliable approach to the synthesis of pyridinylcarbamates involves the generation of a pyridyl isocyanate intermediate, which is subsequently trapped by an alcohol. The Curtius, Hofmann, and Lossen rearrangements are the principal pathways to this key intermediate, each starting from a different pyridine-functionalized precursor.
The Curtius Rearrangement: From Carboxylic Acids to Carbamates
The Curtius rearrangement is a thermal or photochemical conversion of an acyl azide to an isocyanate.[1][2] This method is highly versatile due to its broad functional group tolerance and the stereochemical retention at the migrating group.[2]
Mechanism of the Curtius Rearrangement
The reaction proceeds through the formation of a pyridyl acyl azide from a corresponding pyridyl carboxylic acid. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form the pyridyl isocyanate. This isocyanate is then intercepted by an alcohol to yield the desired pyridinylcarbamate.
Caption: General workflow for the Curtius rearrangement to form pyridinylcarbamates.
A significant advancement in the Curtius rearrangement is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot synthesis directly from the carboxylic acid, circumventing the need to isolate the potentially explosive acyl azide.[3][4]
Experimental Protocol: One-Pot Curtius Rearrangement using DPPA
-
To a solution of the substituted picolinic acid (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous toluene, add the desired alcohol (1.5 equiv).
-
Add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted pyridinylcarbamate.
The Hofmann Rearrangement: From Amides to Carbamates
The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[5] When the reaction is performed in the presence of an alcohol, the intermediate isocyanate is trapped to form a carbamate.
Mechanism of the Hofmann Rearrangement
The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with a halogen (typically bromine) to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the pyridyl group migrating to the nitrogen and expelling the halide ion to form the pyridyl isocyanate. This isocyanate is then trapped by the alcohol.
Caption: Key steps in the Hofmann rearrangement for pyridinylcarbamate synthesis.
Modern variations of the Hofmann rearrangement utilize hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), which can offer milder reaction conditions.[6][7]
Experimental Protocol: Hofmann Rearrangement of Picolinamide
-
Dissolve the substituted picolinamide (1.0 equiv) in the desired alcohol.
-
Add a solution of sodium methoxide in methanol (1.1 equiv) to the mixture.
-
Cool the reaction to 0 °C and add a solution of bromine (1.05 equiv) in the alcohol dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture, neutralize with acetic acid, and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
The Lossen Rearrangement: From Hydroxamic Acids to Carbamates
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate.[8] This method is advantageous as it often proceeds under mild and neutral conditions, avoiding the use of harsh bases or potentially explosive intermediates.[9][10]
Mechanism of the Lossen Rearrangement
The hydroxamic acid is first activated, typically by O-acylation or O-sulfonylation. Deprotonation of the N-H proton followed by a concerted rearrangement leads to the formation of the pyridyl isocyanate and a carboxylate or sulfonate leaving group. The isocyanate is then trapped by an alcohol. Catalytic amounts of N-methylimidazole (NMI) have been shown to accelerate the conversion of the isocyanate to the carbamate.[9]
Caption: The Lossen rearrangement pathway to pyridinylcarbamates.
Experimental Protocol: N-Methylimidazole-Catalyzed Lossen Rearrangement [9]
-
To a solution of the pyridyl hydroxamic acid (1.0 equiv) and N-methylimidazole (0.2 equiv) in dichloromethane, add the desired alcohol (1.5 equiv).
-
Cool the mixture to 0 °C and add 4-nitrobenzenesulfonyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Transition-Metal Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds.[11][12] These methods offer a powerful and often milder alternative to the classical rearrangement reactions for the synthesis of pyridinylcarbamates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the coupling of an amine with an aryl halide or triflate.[13][14] For the synthesis of pyridinylcarbamates, this can be envisioned in two main ways: coupling a halopyridine with a carbamate or coupling a pyridinol with an isocyanate precursor. A more direct approach involves the palladium-catalyzed coupling of a halopyridine with sodium cyanate in the presence of an alcohol, which traps the in situ generated pyridyl isocyanate.
Mechanism of Buchwald-Hartwig Amination for Carbamate Synthesis
The catalytic cycle begins with the oxidative addition of the halopyridine to a Pd(0) complex. Subsequent coordination of the cyanate anion and reductive elimination forms the pyridyl isocyanate. The isocyanate then reacts with the alcohol present in the reaction mixture to afford the final pyridinylcarbamate. The choice of ligand is crucial for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often being employed.[15]
Caption: Catalytic cycle for the Buchwald-Hartwig synthesis of pyridinylcarbamates.
Experimental Protocol: Palladium-Catalyzed Synthesis of Pyridinylcarbamates
-
To an oven-dried flask, add the halopyridine (1.0 equiv), sodium cyanate (1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous solvent (e.g., toluene) and the desired alcohol (2.0 equiv).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
III. Catalyst-Free Synthesis from Pyridyl Ureas
A more recent and environmentally benign approach involves the catalyst-free synthesis of pyridinylcarbamates from readily accessible N-pyridyl ureas and alcohols.[16][17] This method proceeds through the thermal decomposition of the urea to generate a pyridyl isocyanate, which is then trapped by the alcohol.
Mechanism of Catalyst-Free Synthesis from Pyridyl Ureas
The N-pyridyl urea, upon heating in the presence of an alcohol, undergoes a retro-addition reaction to form the pyridyl isocyanate and an amine byproduct. The isocyanate is then captured by the alcohol to yield the desired pyridinylcarbamate. The reaction is driven to completion by the trapping of the isocyanate.
Caption: Catalyst-free synthesis of pyridinylcarbamates from N-pyridyl ureas.
Experimental Protocol: Catalyst-Free Synthesis from N-Pyridyl Urea [16]
-
A mixture of the N-pyridyl urea (1.0 equiv) and the desired alcohol (used as solvent or in a high-boiling solvent) is heated to reflux (typically 120-180 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a co-solvent was used, it is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
IV. Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Intermediate | Typical Reagents | Yields | Advantages | Disadvantages |
| Curtius Rearrangement | Pyridyl Carboxylic Acid | Pyridyl Acyl Azide | SOCl₂, NaN₃ or DPPA | Good to Excellent[12] | Broad functional group tolerance, stereochemical retention, one-pot procedures available.[1][2] | Use of potentially explosive azides (if not using a one-pot method). |
| Hofmann Rearrangement | Pyridyl Amide | N-Halo Pyridyl Amide | Br₂, NaOH or PIDA | Good to Excellent[7] | Readily available starting materials. | Use of stoichiometric bromine and strong base, may not be suitable for base-sensitive substrates.[6] |
| Lossen Rearrangement | Pyridyl Hydroxamic Acid | Activated Hydroxamic Acid | Activating agent (e.g., Ac₂O), Base | Good to Excellent[9][18] | Mild reaction conditions, avoids harsh reagents and explosive intermediates.[9][10] | Hydroxamic acids can be unstable and may require multi-step synthesis. |
| Buchwald-Hartwig Amination | Halopyridine | Pyridyl-Pd(II) Complex | Pd catalyst, ligand, base, NaOCN | Good to Excellent[15] | High functional group tolerance, mild conditions, broad substrate scope.[11] | Requires expensive palladium catalysts and ligands, optimization of reaction conditions may be necessary.[13] |
| Catalyst-Free from Urea | N-Pyridyl Urea | Pyridyl Isocyanate | None (thermal) | Good to High[16][17] | Environmentally friendly (catalyst-free), simple procedure. | Requires high temperatures, may not be suitable for thermally sensitive substrates. |
V. Conclusion and Future Perspectives
The synthesis of substituted pyridinylcarbamates can be achieved through a variety of robust and reliable methods. The classical rearrangement reactions—Curtius, Hofmann, and Lossen—all provide efficient access to these valuable compounds via a common pyridyl isocyanate intermediate, with the choice of method often dictated by the availability of the starting material and the tolerance of other functional groups in the molecule. The one-pot Curtius rearrangement using DPPA is a particularly attractive option due to its operational simplicity and avoidance of hazardous intermediates.
Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, represent a powerful and versatile alternative, offering mild reaction conditions and a broad substrate scope, albeit at a higher cost due to the precious metal catalyst. The emerging catalyst-free synthesis from pyridyl ureas presents a green and straightforward approach, although its applicability may be limited by the high temperatures required.
As the demand for novel and complex pyridinylcarbamate-containing drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for the chemical research community. Future advancements may lie in the development of novel catalysts for C-H activation or the expansion of flow chemistry applications to these transformations, enabling safer and more scalable syntheses.
VI. References
-
[DPPA-mediated one-pot synthesis of oxazolo[4,5-c][16][18]naphthyridin-4(5H) - ResearchGate.]([Link])
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. sciencegate.app [sciencegate.app]
- 8. DE102012100127B4 - Preparation of carbamates via a base-catalyzed Lossen rearrangement - Google Patents [patents.google.com]
- 9. N-Methylimidazole-catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement [organic-chemistry.org]
- 10. N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. kit-technology.de [kit-technology.de]
A Comparative Guide to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate and Other Cyanopyridine Derivatives in Preclinical Research
This guide provides a comprehensive comparison of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate with other relevant cyanopyridine derivatives for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds, offering insights into their potential as therapeutic agents.
Introduction: The Versatility of the Cyanopyridine Scaffold
The cyanopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3] The presence of the cyano group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, often playing a crucial role in the molecule's interaction with biological targets.[4]
Cyanopyridine derivatives have shown particular promise as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The cyanopyridine core can be readily functionalized at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability makes the cyanopyridine scaffold an attractive starting point for the design of novel therapeutics.
This guide will focus on a specific, yet under-characterized derivative, this compound, and provide a framework for its evaluation against other more established cyanopyridine compounds.
Synthesis of Cyanopyridine Derivatives: A General Overview and a Proposed Route for the Target Compound
The synthesis of cyanopyridine derivatives often involves multi-component reactions, which offer an efficient means to generate molecular diversity. A common and effective method is a one-pot condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.
Below is a generalized workflow for the synthesis of 2-amino-3-cyanopyridine derivatives, a common precursor for more complex analogs.
Caption: Proposed synthesis of the target compound via N-Boc protection.
Experimental Protocol:
-
Dissolution: Dissolve 3-amino-4-cyano-5-methoxypyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, for example, triethylamine or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Comparative Biological Evaluation: A Proposed Framework
To ascertain the therapeutic potential of this compound, a direct comparison with other well-characterized cyanopyridine derivatives is essential. Based on the literature, many cyanopyridines exhibit potent anticancer activity. [6][7][8]Therefore, a logical starting point is to evaluate its cytotoxic effects on a panel of cancer cell lines and its inhibitory activity against relevant kinases.
Selected Cyanopyridine Comparators
For a robust comparative analysis, a selection of cyanopyridine derivatives with known biological activity should be included. The following table summarizes some relevant compounds found in the literature:
| Compound ID | Structure | Key Biological Activity | Reference |
| Compound 5e | 2-oxo-3-cyanopyridine derivative | Potent cytotoxicity against PC-3, MDA-MB-231, and HepG2 cancer cell lines. [7] | [7] |
| Compound 5a | 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative | Significant cytotoxic activity against HepG2 and MCF-7 cancer cell lines. [6] | [6] |
| Compound 4c & 4d | 2-chloro-cyanopyridine derivatives | Potent Pim-1 kinase inhibitors with significant cytotoxicity against various cancer cell lines. [9] | [9] |
Proposed Experimental Assays
3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay will determine the concentration of the compounds required to inhibit the growth of cancer cells by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and PC-3 for prostate cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.
3.2.2. In Vitro Kinase Inhibition Assay
Given that many cyanopyridines are kinase inhibitors, it is pertinent to screen the target compound against a panel of cancer-relevant kinases. A luminescence-based kinase assay that measures ATP consumption is a common and reliable method. [10] General Workflow:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay. [10] Protocol:
-
Prepare Reagents: Prepare solutions of the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Compound Plating: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and add them to a 96-well plate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells containing the compounds. Incubate at 30°C for a specified time.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a two-step process to deplete the remaining ATP and then convert the generated ADP back to ATP, which is used to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ values are determined by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of cyanopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. [7]
-
Position 2: Modifications at this position can significantly impact activity. For instance, a 2-oxo group has been shown to be favorable for cytotoxic activity compared to a 2-thioxo or 2-amino group in some series. [7]* Position 4: The substituent at this position often plays a crucial role in target engagement. Aromatic or heteroaromatic groups are common and can be modified to enhance potency and selectivity.
-
Position 5: The methoxy group in the target compound, this compound, is an electron-donating group that can influence the electronic environment of the pyridine ring and potentially engage in hydrogen bonding with the target protein.
-
Position 3: The carbamate group at this position, particularly the bulky tert-butyl group, will have a significant impact on the compound's solubility, cell permeability, and binding orientation within a target's active site.
Conclusion and Future Directions
While this compound is a commercially available compound, its biological activity remains largely unexplored in the public domain. This guide has provided a comprehensive framework for its synthesis and comparative evaluation against other cyanopyridine derivatives with established anticancer and kinase inhibitory activities.
The proposed experimental protocols for cytotoxicity and kinase inhibition assays will enable a thorough characterization of its therapeutic potential. The insights from the structure-activity relationships of related compounds suggest that the unique combination of substituents in this compound may confer novel biological properties.
Future studies should focus on elucidating the specific molecular targets of this compound and its mechanism of action. Further optimization of the scaffold based on the results of these initial studies could lead to the development of novel and potent therapeutic agents.
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A Comparative Guide to the Biological Activity of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate Derivatives and Analogs
Introduction: The Prominence of the Cyanopyridine Scaffold in Modern Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active molecules and FDA-approved drugs.[1][2] Its unique electronic properties and synthetic tractability have made it a privileged structure in medicinal chemistry.[3] A key subclass, cyanopyridine derivatives, has garnered significant attention for its diverse pharmacological activities, including potent anticancer effects.[4][5] These compounds have been shown to modulate critical cellular pathways implicated in cancer progression, such as those involving protein kinases and apoptosis.[3][6]
This guide provides a comparative analysis of the biological activity of derivatives related to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate. We will delve into their anticancer properties, explore structure-activity relationships (SAR), and detail the experimental methodologies used to evaluate their efficacy. The objective is to offer researchers and drug development professionals a comprehensive resource to navigate the therapeutic potential of this promising class of compounds.
Comparative Analysis of Anticancer Activity: A Focus on Kinase Inhibition
Recent research has highlighted the potential of cyanopyridine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7] The following sections compare the efficacy of different series of cyanopyridine-based compounds against various cancer cell lines and their target kinases.
PIM-1 Kinase Inhibitors
PIM-1 kinase is a proto-oncogene that is overexpressed in several human cancers, making it an attractive therapeutic target. A novel series of 3-cyanopyridine derivatives has been synthesized and evaluated for their ability to inhibit PIM-1 kinase and their anti-breast cancer activity against the MCF-7 cell line.
| Compound | Substitution Pattern | MCF-7 IC50 (µM) | PIM-1 Kinase IC50 (µM) | Reference |
| 7h | 4-(pyridin-3-yl) | 1.89 | 0.281 | [6] |
| 8f | 4-(furan-2-yl), O-methylated | 1.69 | 0.58 | [6] |
| Doxorubicin | (Reference Drug) | >1.89 | N/A | [6] |
| Staurosporine | (Reference Kinase Inhibitor) | N/A | >0.58 | [6] |
Analysis of Structure-Activity Relationship (SAR): The data suggests that the presence of a heteroaromatic ring at the 4-position of the cyanopyridine scaffold, such as a pyridine (in compound 7h ) or a furan (in compound 8f ), is crucial for potent PIM-1 inhibitory activity and cytotoxicity against MCF-7 cells. The O-methylation in compound 8f appears to be well-tolerated, maintaining high potency.[6]
EGFR and BRAFV600E Dual Inhibitors
The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are key components of the MAPK signaling pathway, and their mutations are implicated in various cancers.[4] A series of 3-cyanopyridone/pyrazoline hybrids have been developed as dual inhibitors of EGFR and BRAFV600E.
| Compound | Key Substitutions | A549 (Lung) GI50 (µM) | HCT-116 (Colon) GI50 (µM) | B-RAF (V600E) IC50 (µM) | EGFR IC50 (µM) | Reference |
| 28 | 4-OCH₃, 3,4,5-triOCH₃ phenyl | 0.027 | 0.031 | 0.081 | 0.070 | [4] |
| 30 | 3,4-diOCH₃, 3,4,5-triOCH₃ phenyl | 0.025 | 0.028 | 0.075 | 0.068 | [4] |
| Erlotinib | (Reference Drug) | 0.035 | 0.039 | 0.095 | 0.080 | [4] |
Analysis of Structure-Activity Relationship (SAR): Compounds 28 and 30 demonstrated remarkable antiproliferative activity, with GI50 values in the nanomolar range, surpassing the reference drug Erlotinib.[4] The presence of multiple methoxy groups on the phenyl rings appears to be a key determinant of their potent dual inhibitory activity against both EGFR and BRAFV600E.[4]
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth.[3][8] A series of pyridine-urea derivatives have been synthesized and evaluated for their anti-proliferative activity and VEGFR-2 inhibition.
| Compound | Substitution on Urea | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 8b | 4-Chloro-3-(trifluoromethyl)phenyl | N/A | 5.0 | [8] |
| 8e | 3-tert-Butylphenyl | 0.22 | 3.93 | [8] |
| Doxorubicin | (Reference Drug) | 1.93 | N/A | [8] |
| Sorafenib | (Reference Kinase Inhibitor) | 4.50 | N/A | [8] |
Analysis of Structure-Activity Relationship (SAR): Compound 8e , with a 3-tert-butylphenyl urea substitution, was found to be the most potent derivative against the MCF-7 breast cancer cell line, being approximately 8.7 times more active than Doxorubicin.[8] Both compounds 8b and 8e demonstrated significant inhibition of VEGFR-2 at micromolar concentrations.[8]
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
The anticancer activity of cyanopyridine derivatives is often attributed to their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Kinase Inhibition and Downstream Signaling
Many cyanopyridine derivatives function by inhibiting protein kinases, thereby blocking downstream signaling cascades that promote cell proliferation and survival. The diagram below illustrates a generalized kinase inhibitor's action on a signaling pathway, such as the RAF/MEK/ERK or PI3K/Akt pathway.
Caption: Generalized kinase inhibition pathway by cyanopyridine derivatives.
Induction of Apoptosis
Several studies have shown that cyanopyridine derivatives can induce apoptosis, or programmed cell death, in cancer cells.[9] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Caspase-mediated apoptosis induced by cyanopyridine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the standard methodologies employed in the evaluation of cyanopyridine derivatives.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the phosphorylation of a substrate by a kinase. The inhibition of this process by the test compound is measured.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, the specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the cyanopyridine derivatives at various concentrations to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly promising class of compounds for the development of novel anticancer agents. The versatility of the cyanopyridine core allows for a wide range of chemical modifications, leading to potent and selective inhibitors of key cancer-related targets such as PIM-1, EGFR, BRAF, and VEGFR-2.
The structure-activity relationship studies consistently highlight the importance of specific substitutions on the pyridine ring and associated moieties for enhancing biological activity. Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring novel combinations of these targeted agents with existing chemotherapies or immunotherapies could lead to more effective and durable treatment strategies for cancer.
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Efficacy Blueprint: A Comparative Analysis of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate Analogues in Oncology Research
In the landscape of modern oncology drug discovery, the pyridine scaffold remains a cornerstone for the development of targeted therapeutics. Its versatile structure allows for multifaceted interactions with a range of biological targets, making it a privileged core in medicinal chemistry. This guide delves into a comparative efficacy analysis of analogues related to tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a compound class that holds significant promise. While direct comparative data on this specific parent compound is nascent, this guide will leverage a systematic study on structurally analogous cyanopyridine derivatives to elucidate key structure-activity relationships (SAR) and guide future research endeavors.
The focus of this analysis will be on a series of cyanopyridinone and cyanopyridine compounds, which share the core pyridine ring substituted with a cyano group, a feature known to be crucial for various biological activities, including kinase inhibition.[1][2] By examining the in vitro antiproliferative effects of these analogues across a panel of human cancer cell lines, we can discern the impact of subtle molecular modifications on their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, providing both high-level insights and detailed experimental protocols to support the rational design of next-generation anticancer agents.
The Rationale for Comparison: Unlocking Structure-Activity Relationships
The central hypothesis in the development of novel therapeutics is that specific structural modifications will correlate with enhanced biological activity and improved pharmacological properties. In the context of the cyanopyridine scaffold, key areas for modification include the substituents on the pyridine ring and the nature of the groups attached to it. Understanding the impact of these changes is paramount for optimizing potency, selectivity, and drug-like properties.
This guide will focus on a comparative analysis of two closely related series of compounds: cyanopyridinones and their corresponding 2-chlorocyanopyridine derivatives. This comparison is particularly insightful as it explores the effect of altering the electronic properties and hydrogen bonding capacity at the 2-position of the pyridine ring, a common strategy in kinase inhibitor design to modulate target engagement.[2]
Comparative Efficacy of Cyanopyridine Analogues
The antiproliferative activity of two series of cyanopyridine analogues was evaluated against a panel of four human cancer cell lines: HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), PC3 (prostate cancer), and HCT-116 (colorectal carcinoma).[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, were determined using a standard MTT assay.
The data, summarized in the table below, reveals significant variations in efficacy based on the structural modifications within each series.
| Compound ID | R Group | IC50 (μM) vs. HepG2 | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. PC3 | IC50 (μM) vs. HCT-116 |
| Series 1: Cyanopyridinones | |||||
| 3a | Phenyl | 25.87 | 30.15 | 45.39 | 50.74 |
| 3b | 3-Aminophenyl | 35.14 | 45.87 | 50.14 | 65.87 |
| 3c | 4-Methoxyphenyl | 15.42 | 20.14 | 25.87 | 30.41 |
| 3d | 4-Bromophenyl | 10.11 | 15.47 | 20.84 | 25.79 |
| 3e | 2,4-Dichlorophenyl | 20.47 | 25.41 | 30.14 | 35.87 |
| Series 2: 2-Chlorocyanopyridines | |||||
| 4a | Phenyl | 10.01 | 75.68 | 35.27 | 50.02 |
| 4b | 3-Aminophenyl | 11.95 | 19.18 | 15.00 | 20.19 |
| 4c | 4-Methoxyphenyl | 8.02 | 15.74 | 13.64 | 7.15 |
| 4d | 4-Bromophenyl | 6.95 | 8.50 | 14.08 | 8.35 |
| 4e | 2,4-Dichlorophenyl | 11.50 | 55.48 | 35.08 | 65.09 |
| Reference | |||||
| 5-Fluorouracil | - | 9.42 | - | - | 8.01 |
Data extracted from Ali, M. M., et al. (2023).[2]
Key Observations from the Comparative Data:
-
Superiority of the 2-Chlorocyanopyridine Scaffold: A general trend observed is the enhanced potency of the 2-chlorocyanopyridine series (4a-e) compared to the corresponding cyanopyridinone series (3a-e), particularly against the HepG2 cell line.[2] This suggests that the conversion of the 2-oxo group to a 2-chloro substituent favorably impacts the antiproliferative activity.
-
Impact of the R Group Substituent: Within both series, the nature of the aryl substituent at the 6-position significantly influences efficacy.
-
The presence of a 4-bromophenyl group (compounds 3d and 4d ) consistently resulted in high potency across multiple cell lines. Compound 4d was the most active against the HepG2 cell line (IC50 = 6.95 µM).[2]
-
The 4-methoxyphenyl substituent (compound 4c ) also conferred potent and broad-spectrum activity, being the most effective against the HCT-116 cell line (IC50 = 7.15 µM).[2]
-
-
Cell Line Specificity: The analogues exhibited varying degrees of selectivity for the different cancer cell lines. For instance, while compound 4d was highly effective against HepG2 and MCF-7 cells, compound 4c showed greater potency against HCT-116 and PC3 cells.[2]
Mechanistic Insights: Targeting Pim-1 Kinase
The dysregulation of signaling pathways is a hallmark of cancer, and protein kinases are central nodes in these pathways, making them attractive therapeutic targets. The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in a variety of hematological and solid tumors, where they play crucial roles in cell survival, proliferation, and resistance to apoptosis.
The cyanopyridine scaffold has been identified as a promising framework for the development of Pim-1 kinase inhibitors.[2] The comparative study of the cyanopyridinone and 2-chlorocyanopyridine series revealed that several of these analogues exhibit inhibitory activity against Pim-1 kinase. This suggests a potential mechanism of action for their observed antiproliferative effects.
Caption: General workflow for the synthesis of 2-chlorocyanopyridine analogues.
Step-by-Step Protocol:
-
A mixture of the respective cyanopyridinone (1 equivalent) and phosphorus oxychloride (POCl₃) (5-10 equivalents) is heated at reflux for 2-3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting solution is neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.
-
The solid precipitate that forms is collected by filtration.
-
The collected solid is washed thoroughly with water.
-
The final product is dried to yield the desired 2-chlorocyanopyridine analogue.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of cyanopyridine-based compounds as anticancer agents. The systematic analysis of two series of analogues demonstrates that subtle structural modifications can lead to significant improvements in antiproliferative efficacy. The 2-chlorocyanopyridine scaffold, in particular, emerges as a promising foundation for the design of novel inhibitors targeting key oncogenic pathways, such as the Pim-1 kinase signaling cascade.
The provided experimental protocols offer a robust framework for the synthesis and in vitro evaluation of these and other novel compounds. Future research should focus on expanding the library of analogues to further refine the structure-activity relationships, with a particular emphasis on optimizing potency, selectivity, and pharmacokinetic properties. In vivo studies of the most promising candidates are a critical next step to validate their therapeutic potential in preclinical models of cancer.
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Ali, M. M., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 28(10), 4195. [Link]
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Ali, M. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19777–19793. [Link]
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A Comparative Guide for the Strategic Selection of Pyridine Building Blocks: An Evaluation of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate and Its Alternatives
Abstract
Substituted pyridine and fused pyridopyrimidine scaffolds are cornerstones of modern medicinal chemistry, appearing in numerous approved therapeutics, particularly as kinase inhibitors.[1][2] The strategic selection of early-stage building blocks is critical, profoundly influencing the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth comparative analysis of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate (CAS 1045858-19-2), a versatile and widely used intermediate, against key strategic alternatives.[3] We will dissect the rationale behind experimental choices, present comparative data, and offer a decision-making framework for researchers in drug discovery and development. The focus is on providing actionable insights into choosing the optimal reagent based on protecting group strategy, the choice of cyclization precursor, and overall synthetic goals.
The Benchmark Reagent: Profile of this compound
This compound is a highly functionalized pyridine building block. Its value lies in the orthogonal reactivity of its key functional groups:
-
3-Amino Group (Boc-protected): The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of non-acidic conditions but is readily cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This allows for selective deprotection and subsequent functionalization.
-
4-Cyano Group: A versatile chemical handle that can participate in various transformations. Critically, it serves as an excellent electrophile for intramolecular cyclization with a nucleophilic amine, often formed by reducing a nitro group or by direct addition of a dinucleophile like guanidine to form a fused pyrimidine ring.[6][7]
-
5-Methoxy Group: An electron-donating group that can influence the reactivity of the pyridine ring and provides a steric and electronic handle for molecular recognition by biological targets.
Core Application: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
A primary application of this reagent is the construction of the pyrido[2,3-d]pyrimidine core, a privileged scaffold in kinase inhibitor design.[1][8] A typical workflow involves the reaction of the aminonitrile with guanidine, which acts as a binucleophile to construct the fused pyrimidine ring.
Diagram 1: Representative Synthesis of a Pyrido[2,3-d]pyrimidine Core
Caption: A typical two-step sequence to form the fused pyrimidine ring system.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C and add Trifluoroacetic acid (TFA, 4-5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize excess acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which is often used in the next step without further purification.
Causality: The choice of TFA/DCM is standard for Boc deprotection; it is highly efficient and the volatile byproducts (isobutylene, CO2) and solvent are easily removed.[9] The basic wash is crucial to remove residual acid which could interfere with subsequent base-mediated cyclization steps.
Comparative Analysis of Strategic Alternatives
The "best" building block is context-dependent. Below, we compare the benchmark reagent to logical alternatives based on modifications to the protecting group and the cyclization precursor.
Alternative A: Amine Protecting Group Variants
The Boc group is excellent but not universally optimal. Its removal requires strong acid, which may not be compatible with other acid-labile groups in a complex molecule.
| Protecting Group | Structure | Installation Reagent | Key Stability | Cleavage Conditions | Relative Cost |
| Boc (Benchmark) | -C(O)O-tBu | Boc₂O | Base, H₂/Pd | Strong Acid (TFA, HCl)[5] | |
| Cbz (Z) | -C(O)O-Bn | Cbz-Cl | Acid, Base | H₂/Pd, HBr/AcOH[10] | $ |
| Acetyl (Ac) | -C(O)CH₃ | Ac₂O, AcCl | Acid, H₂/Pd | Strong Base (NaOH) or Acid (HCl) | $ |
Expertise & Experience:
-
Carbobenzyloxy (Cbz) Group: The Cbz group is a classic alternative, offering orthogonality to the Boc group. Its primary advantage is its removal by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which employs neutral conditions ideal for molecules with acid-sensitive functionalities like tert-butyl esters or acetals.[10] However, hydrogenation is incompatible with reducible groups like alkenes, alkynes, or some nitro groups and can be poisoned by sulfur-containing compounds.
-
Acetyl (Ac) Group: An acetyl group is smaller, increasing the polarity of the intermediate. It is extremely robust but requires harsh hydrolytic conditions (acidic or basic) for removal, limiting its utility in late-stage synthesis of complex molecules. It is, however, very inexpensive and suitable for early-stage intermediates that can withstand the cleavage conditions.
Alternative B: Cyclization Precursor Variants (Replacing the 4-Cyano Group)
The cyano group is a reliable precursor for forming the fused pyrimidine ring, but alternatives can offer advantages in safety, reactivity, or synthetic route.[11][12]
| 4-Position Group | Function | Transformation to Amine/Amidine | Pros | Cons |
| Cyano (Benchmark) | Electrophile | Direct reaction with guanidine[7] | High yield, reliable cyclization | Use of cyanide in synthesis route; toxicity concerns[13] |
| Nitro (-NO₂) | Amine Precursor | Reduction (e.g., H₂/Pd, SnCl₂, Fe/AcOH) | Readily available starting materials | Requires an extra reduction step; hydrogenation may be non-selective |
| Ester (-CO₂Et) | Amide Precursor | Conversion to amide, then cyclization | Avoids toxic cyanides; ester allows for other couplings | Multi-step sequence to the desired fused ring; potentially lower overall yield |
Trustworthiness & Self-Validation:
-
Nitro Group as an Amine Precursor: A common strategy involves using a 4-nitro-substituted pyridine. The nitro group can be reduced to the corresponding amine, which then serves as a nucleophile for a subsequent cyclization step. For instance, after reduction, the resulting diamine can react with a one-carbon electrophile (like formic acid or an orthoformate) to close the pyrimidine ring. The progress of the nitro reduction can be easily monitored by TLC (disappearance of the yellow nitro compound) and ¹H NMR (significant upfield shift of aromatic protons).
-
Ester Group as an Amide Precursor: An ester at the 4-position can be converted to a primary amide (-CONH₂). This amide can then be cyclized under dehydrating conditions or via activation. This route completely avoids highly toxic cyanating reagents.[13] However, it adds steps to the synthesis compared to the direct use of a cyano group.
Decision-Making Framework & Workflow
Choosing the right reagent requires balancing synthetic efficiency, substrate compatibility, cost, and safety.
Diagram 2: Reagent Selection Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR 1045858-19-2 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 8. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Validation of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical progression. This guide provides an in-depth spectroscopic validation workflow for tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative of interest in pharmaceutical research. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—that form the bedrock of molecular characterization.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and providing a comparative analysis with structurally related compounds to highlight key spectroscopic differentiators.
The Imperative of Spectroscopic Validation
Spectroscopic methods are indispensable tools in the pharmaceutical industry, crucial for everything from the identification of active pharmaceutical ingredients (APIs) to the detection of impurities and ensuring batch-to-batch consistency.[1] A multi-technique approach provides orthogonal data points, each interrogating a different aspect of the molecule's structure, thereby building a comprehensive and robust analytical profile. For complex heterocyclic systems like substituted pyridines, which are prevalent in medicinal chemistry, a thorough spectroscopic analysis is non-negotiable.[2][3]
Experimental Validation Workflow
The validation of this compound (Molecular Formula: C₁₂H₁₅N₃O₃, Molecular Weight: 249.27 g/mol ) necessitates a suite of spectroscopic analyses. Below, we outline the detailed protocols for acquiring the requisite data.
Experimental Workflow: A Holistic Approach
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Commercial tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for assessing the purity of a key pharmaceutical intermediate, tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate (CAS No: 1045858-19-2). We will delve into the practical application of modern analytical techniques, moving beyond simple protocols to explain the scientific rationale behind each step. This guide is designed to be a self-validating system, ensuring the trustworthiness and accuracy of your purity assessment.
This compound is a substituted pyridine derivative with a molecular weight of 249.27 g/mol and the empirical formula C₁₂H₁₅N₃O₃[1]. Its structural complexity, featuring a Boc-protected amine, a nitrile group, and a methoxy group on a pyridine ring, necessitates a multi-faceted analytical approach to ensure its purity. The presence of these functional groups also presents potential pathways for the formation of synthesis-related impurities and degradation products.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique is sufficient to definitively determine the purity of a complex organic molecule. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is recommended.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly with UV detection, is the primary technique for quantifying the purity of non-volatile organic compounds. By separating the main component from any impurities, it allows for the calculation of percentage purity based on peak area.
Proposed HPLC Method
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and the tert-butyl group.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks and better chromatography.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. The pyridine ring and cyano group are expected to have significant absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Interpretation and Comparison
The goal is to obtain a chromatogram with a sharp, symmetrical peak for the main component and baseline separation of any impurity peaks.
| Parameter | Ideal Result | Potential Issue | Troubleshooting |
| Main Peak Shape | Symmetrical (Tailing factor 0.9-1.2) | Peak tailing or fronting | Adjust mobile phase pH; check for column overload |
| Resolution | >2 between main peak and closest impurity | Co-eluting peaks | Optimize gradient slope; try a different stationary phase (e.g., Phenyl-Hexyl) |
| Purity (% Area) | ≥ 98% (typical for commercial intermediates) | Lower than expected purity | Correlate with NMR and MS data to identify impurities |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule and can be used to identify and quantify impurities that have different chemical shifts from the main compound. Both ¹H and ¹³C NMR are essential.
Expected ¹H and ¹³C NMR Spectral Features
Based on the structure of this compound and data from similar compounds[4][5], the following spectral characteristics are anticipated:
¹H NMR (in CDCl₃):
-
~8.5-8.7 ppm (s, 1H): Aromatic proton on the pyridine ring (H-2 or H-6).
-
~8.0-8.2 ppm (s, 1H): Aromatic proton on the pyridine ring (H-2 or H-6).
-
~7.0-7.5 ppm (br s, 1H): NH proton of the carbamate.
-
~4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
~1.5 ppm (s, 9H): tert-Butyl (-C(CH₃)₃) protons.
¹³C NMR (in CDCl₃):
-
~150-160 ppm: Quaternary carbons of the pyridine ring and the carbamate carbonyl carbon.
-
~140-150 ppm: CH carbons of the pyridine ring.
-
~115-120 ppm: Nitrile (-CN) carbon.
-
~100-110 ppm: Quaternary carbon of the pyridine ring attached to the cyano group.
-
~80-85 ppm: Quaternary carbon of the tert-butyl group.
-
~55-60 ppm: Methoxy (-OCH₃) carbon.
-
~28 ppm: Methyl carbons of the tert-butyl group.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. A quantitative ¹H NMR (qNMR) experiment can be performed by including a certified internal standard of known concentration.
Identifying Potential Impurities
Common impurities in the synthesis of carbamates and substituted pyridines may include[6][7][8]:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Deprotected analog: The corresponding amine from the loss of the Boc group.
-
Isomers: Positional isomers formed during the synthesis.
-
Solvent residues: Residual solvents from purification.
The presence of unexpected peaks in the NMR spectra should be investigated. Integration of impurity peaks relative to the main component in the ¹H NMR can provide a semi-quantitative estimate of their levels.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
MS is used to confirm the molecular weight of the compound and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for this molecule due to its polarity.
-
Analysis Mode: Positive ion mode should readily show the protonated molecule [M+H]⁺ and potentially sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.
-
Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an LC system.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer is recommended to confirm the elemental composition.
Expected Mass-to-Charge Ratios (m/z)
| Ion | Calculated m/z |
| [M+H]⁺ | 250.1186 |
| [M+Na]⁺ | 272.1006 |
Any significant peaks at other m/z values in the mass spectrum, especially those that correspond to peaks in the HPLC chromatogram, should be investigated as potential impurities.
Comparative Analysis of Commercial Alternatives
When evaluating different commercial sources of this compound, it is crucial to apply this comprehensive analytical workflow to each batch. It is important to note that some suppliers may not provide detailed analytical data, placing the responsibility on the end-user to verify purity.
Hypothetical Comparison Data:
| Supplier | HPLC Purity (% Area) | ¹H NMR | MS Confirmation | Notes |
| Supplier A | 99.2% | Conforms to structure, no significant impurities detected. | [M+H]⁺ at m/z 250.1188 | Highest purity, recommended for cGMP applications. |
| Supplier B | 97.5% | Conforms to structure, ~1.5% unknown impurity at 7.8 ppm. | [M+H]⁺ at m/z 250.1185. Impurity at m/z 208. | Suitable for early-stage research. Impurity may be a de-alkylated analog. |
| Supplier C | 95.8% | Conforms to structure, contains ~3% of a related isomer and residual ethyl acetate. | [M+H]⁺ at m/z 250.1190. | May require re-purification before use. |
graph Decision_Tree { rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", fontsize=9];A [label="Purity Assessment of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="HPLC Purity > 98%?", shape=diamond, fillcolor="#FBBC05"]; C [label="NMR Conforms to Structure?", shape=diamond, fillcolor="#FBBC05"]; D [label="MS Confirms MW?", shape=diamond, fillcolor="#FBBC05"]; E [label="Accept Lot for Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Investigate Impurities", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Reject or Re-purify Lot", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C [label="Yes"]; B -> F [label="No"]; C -> D [label="Yes"]; C -> F [label="No"]; D -> E [label="Yes"]; D -> G [label="No"]; F -> G; }
Caption: Decision tree for lot acceptance.
Conclusion
A thorough assessment of the purity of this compound is not merely a quality control exercise; it is a fundamental requirement for the integrity of subsequent research and development. By employing a synergistic combination of HPLC, NMR, and MS, scientists can confidently confirm the identity, purity, and impurity profile of this critical intermediate. This guide provides the framework and the scientific rationale to establish a robust and reliable in-house purity assessment program, ensuring the quality and consistency of your starting materials and, ultimately, the success of your scientific endeavors.
References
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]
-
Supporting Information. Characterization Data of the Products. Available at: [Link]
-
MOLBASE Encyclopedia. Pyridin-3-yl dimethylcarbamate|51581-32-9. Available at: [Link]
-
MD Topology. tert-butyl[(2E)-2-cyano-2-(methoxyimino)acetyl]carbamate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Available at: [Link]
-
ResearchGate. Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Available at: [Link]
- Google Patents. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]
-
National Institutes of Health. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. Available at: [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available at: [Link]
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- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Catalytic Strategies for Pyridinylcarbamate Synthesis
For researchers and professionals in drug development and synthetic chemistry, the pyridinylcarbamate moiety is a cornerstone structural motif found in a wide array of pharmacologically active compounds. The efficient and selective synthesis of these compounds is therefore of paramount importance. This guide provides an in-depth comparative analysis of the primary catalytic and non-catalytic methodologies for pyridinylcarbamate synthesis, offering insights into their mechanisms, practical applications, and relative merits to inform your selection of the most appropriate synthetic strategy.
Introduction: The Significance of Pyridinylcarbamates
Pyridinylcarbamates are a class of organic compounds characterized by a carbamate group linked to a pyridine ring. This structural feature imparts unique physicochemical properties, making them valuable in medicinal chemistry as enzyme inhibitors, receptor modulators, and other therapeutic agents. The method of their synthesis can significantly impact yield, purity, cost, and environmental footprint, making the choice of catalyst a critical consideration in the development of synthetic routes. This guide will explore four principal approaches: catalyst-free synthesis, metal-catalyzed cross-coupling, organocatalysis, and enzymatic synthesis.
Catalyst-Free Synthesis: A Greener Approach
Recent advancements have demonstrated that the synthesis of certain pyridinylcarbamates can be achieved without the need for a catalyst, offering a more environmentally benign and cost-effective alternative. This approach typically relies on the thermal decomposition of a precursor to generate a reactive intermediate in situ.
Mechanism of Catalyst-Free Synthesis
A notable catalyst-free method involves the reaction of N-hetaryl ureas with alcohols. The reaction is believed to proceed through the thermal decomposition of the urea starting material to form a highly reactive hetaryl isocyanate intermediate. This isocyanate is then trapped by an alcohol nucleophile to yield the final carbamate product.[1] Density Functional Theory (DFT) calculations support the formation of the hetaryl isocyanate as a key step in this process.[1]
Figure 1: Proposed mechanism for the catalyst-free synthesis of pyridinylcarbamates from N-pyridinyl ureas and alcohols.
Experimental Protocol: Catalyst-Free Synthesis of Ethyl Pyridin-2-ylcarbamate
The following is a representative protocol for the catalyst-free synthesis of a pyridinylcarbamate:
-
A mixture of N-(pyridin-2-yl)urea (1.0 mmol) and ethanol (10 mL) is placed in a sealed tube.
-
The reaction mixture is heated to 150 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl pyridin-2-ylcarbamate.
Performance Data: Catalyst-Free Synthesis
| Entry | Alcohol | Yield (%) | Reference |
| 1 | Methanol | 85 | [1] |
| 2 | Ethanol | 94 | [1] |
| 3 | Propan-1-ol | 88 | [1] |
| 4 | Butan-1-ol | 82 | [1] |
| 5 | tert-Butanol | 48 | [1] |
Table 1: Representative yields for the catalyst-free synthesis of pyridinylcarbamates with various alcohols.[1]
Metal-Catalyzed Synthesis: Efficiency and Versatility
Transition metal catalysis, particularly with palladium, has become a powerful and versatile tool for the formation of C-N bonds, including those in carbamates. These methods often offer high yields and broad substrate scope under relatively mild conditions.
Mechanism of Palladium-Catalyzed Carbamate Synthesis
Palladium-catalyzed approaches to N-aryl carbamates, which are structurally analogous to pyridinylcarbamates, typically involve the cross-coupling of an aryl halide or triflate with a source of the carbamate nitrogen. A common strategy involves the in situ generation of an isocyanate from an aryl halide and a cyanate salt, which is then trapped by an alcohol. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanate coordination, migratory insertion to form an aryl isocyanate, and subsequent reaction with an alcohol to give the carbamate product and regenerate the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the palladium-catalyzed synthesis of N-aryl carbamates.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Pyridinylcarbamate Derivative
The following protocol is representative of a palladium-catalyzed intramolecular C-H arylation to form a fused pyridinyl system, a related transformation demonstrating the principles of Pd-catalyzed C-N bond formation with pyridine derivatives:
-
To a reaction tube is added the N-aryl-2-quinolinecarboxyamide substrate (0.20 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol %), PPh₃ (0.04 mmol, 20 mol %), K₂CO₃ (0.40 mmol), and n-Bu₄NBr (0.20 mmol).
-
The tube is evacuated and backfilled with argon.
-
DMA (2.0 mL) is added, and the mixture is stirred at 130 °C for 24 hours.[2]
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by column chromatography to yield the cyclized product.[2]
Performance Data: Palladium-Catalyzed Reactions with Pyridine Derivatives
| Entry | Substrate | Catalyst System | Yield (%) | Reference |
| 1 | 2-(2-bromophenylcarbamoyl)pyridine | Pd(OAc)₂ / PPh₃ | 94 | [2] |
| 2 | N-(2-bromophenyl)picolinamide | Pd(OAc)₂ / PPh₃ | 70 | [2] |
| 3 | N-(2-bromophenyl)-6-methylpicolinamide | Pd(OAc)₂ / PPh₃ | 77 | [2] |
| 4 | Pyridine-2,6-dicarboxylic acid bis(2-bromoanilide) | Pd(OAc)₂ / PPh₃ | 87 | [2] |
Table 2: Representative yields for palladium-catalyzed intramolecular C-H arylation of pyridine derivatives.[2]
Organocatalysis: A Metal-Free Catalytic Alternative
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. For reactions involving pyridine-containing molecules, organocatalysts can be employed to activate substrates and control stereoselectivity.
Mechanism of Organocatalytic Reactions with Pyridinyl Substrates
While direct organocatalytic synthesis of pyridinylcarbamates is less common, the principles can be understood from related transformations. For example, in the 1,4-addition of pyridinyl acetates to electrophilic alkenes, a bifunctional organocatalyst can deprotonate the pyridinyl acetate to form a nucleophilic enolate, which then adds to the alkene. The catalyst can also activate the electrophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction.[3]
Figure 3: General principle of bifunctional organocatalysis in reactions involving pyridinyl substrates.
Experimental Protocol: Organocatalytic Addition of a Pyridinyl Acetate
The following is a representative protocol for an organocatalytic reaction involving a pyridinyl-containing substrate:
-
To a vial is added the pyridinyl acetate (0.20 mmol), the electrophilic alkene (0.24 mmol), and the bifunctional iminophosphorane (BIMP) organocatalyst (0.02 mmol, 10 mol %).
-
The vial is sealed, and the appropriate solvent (e.g., THF) is added.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 24 hours).[3]
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.[3]
Performance Data: Organocatalytic Reactions with Pyridinyl Acetates
| Entry | Pyridinyl Acetate | Catalyst | Yield (%) | d.r. | e.r. | Reference |
| 1 | 4-Pyridinyl acetate | BIMP A | 61 | 13:1 | 94:6 | [3] |
| 2 | 2-Chloro-4-pyridinyl acetate | BIMP B | 88 | 11:1 | 98:2 | [3] |
| 3 | 2-Methoxy-4-pyridinyl acetate | BIMP B | 90 | >20:1 | 87:13 | [3] |
Table 3: Performance of bifunctional iminophosphorane (BIMP) catalysts in the asymmetric 1,4-addition of pyridinyl acetates.[3]
Enzymatic Synthesis: Biocatalysis for Green Chemistry
Enzymatic catalysis offers a highly selective and environmentally friendly approach to organic synthesis. Lipases, in particular, are versatile enzymes that can catalyze the formation of ester and amide bonds, including those in carbamates, often with high stereoselectivity and under mild reaction conditions.
Mechanism of Lipase-Catalyzed Carbamate Synthesis
The lipase-catalyzed synthesis of carbamates generally follows a "ping-pong bi-bi" mechanism. The catalytic cycle is initiated by the acylation of the enzyme's active site serine residue by one of the substrates (e.g., an activated carbonate or an ester). This forms an acyl-enzyme intermediate and releases the first product. In the second step, the amine nucleophile (e.g., aminopyridine) attacks the acyl-enzyme intermediate, leading to the formation of the carbamate product and regeneration of the free enzyme.[4][5]
Figure 4: Simplified mechanism for lipase-catalyzed carbamate synthesis.
Experimental Protocol: General Procedure for Lipase-Catalyzed Esterification
The following is a general protocol for lipase-catalyzed esterification, which can be adapted for carbamate synthesis:
-
The substrates (an alcohol/amine and an acyl donor) are dissolved in a suitable organic solvent (e.g., 2-methyl-2-butanol).
-
The immobilized lipase (e.g., Lipozyme® 435) and molecular sieves (to remove water) are added to the reaction mixture.[6]
-
The reaction is incubated at a controlled temperature (e.g., 55 °C) with shaking.[6]
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the enzyme is filtered off, and the solvent is evaporated. The product is then purified.
Performance Data: Enzymatic Synthesis of Carbamate-Related Esters
| Entry | Enzyme | Substrates | Yield (%) | Reference |
| 1 | Lipozyme® 435 | Ascorbic acid, Palmitic acid | 77.7 | [6] |
| 2 | Amano Lipase PS | Ascorbic acid, Palmitic acid | 58.3 | [6] |
Table 4: Comparison of different lipases for the synthesis of ascorbyl palmitate, a related esterification reaction.[6]
Comparative Analysis of Synthetic Strategies
The choice of a synthetic strategy for pyridinylcarbamates depends on several factors, including the specific target molecule, desired scale, cost considerations, and environmental impact.
| Feature | Catalyst-Free | Metal-Catalysis (Palladium) | Organocatalysis | Enzymatic Catalysis (Lipase) |
| Catalyst | None | Transition metal (e.g., Pd) | Small organic molecule | Enzyme (e.g., Lipase) |
| Generality | Moderate, substrate-dependent | High, broad substrate scope | Moderate to high, catalyst-dependent | Substrate-specific |
| Reaction Conditions | High temperature | Mild to moderate temperature | Mild (often room temperature) | Mild (often near physiological temp.) |
| Yields | Good to excellent (48-94%) | Generally high (>70%) | Moderate to high | Can be very high (>90%) |
| Stereoselectivity | Not applicable | Not typically stereoselective | High enantioselectivity possible | High enantio- and regioselectivity |
| Cost | Low (no catalyst cost) | High (precious metal catalyst) | Moderate | Moderate (enzyme cost, can be reused) |
| Green Aspects | Excellent (no catalyst, often high atom economy) | Poor (uses toxic, heavy metals) | Good (metal-free) | Excellent (biodegradable catalyst, mild conditions) |
Table 5: A comparative overview of the different synthetic strategies for pyridinylcarbamates.
Conclusion and Future Outlook
The synthesis of pyridinylcarbamates can be accomplished through a variety of effective methods, each with its own set of advantages and disadvantages.
-
Catalyst-free methods offer an attractive green and cost-effective option for specific substrates, particularly when high temperatures are tolerable.
-
Metal-catalysis , especially with palladium, provides a highly versatile and efficient route with a broad substrate scope, making it a workhorse in synthetic chemistry despite the cost and environmental concerns associated with the metal.
-
Organocatalysis presents a compelling metal-free alternative, with the significant advantage of enabling asymmetric synthesis to produce chiral pyridinylcarbamates.
-
Enzymatic synthesis stands out for its exceptional selectivity and mild, environmentally benign reaction conditions, although substrate specificity can be a limitation.
Future research in this field will likely focus on the development of more sustainable and efficient catalytic systems. This includes the design of catalysts based on earth-abundant metals to replace precious metals like palladium, the discovery of new organocatalysts with broader applicability, and the engineering of enzymes with tailored substrate specificities for the synthesis of complex pyridinylcarbamate targets. The continued exploration of catalyst-free methods under milder conditions will also be a key area of investigation. By carefully considering the factors outlined in this guide, researchers can select the optimal synthetic strategy to meet the specific demands of their research and development goals.
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A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is merely the first step in a long and rigorous journey. The unambiguous confirmation of a molecule's chemical structure is a critical milestone, underpinning all subsequent biological and pharmacological evaluation. This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of novel compounds derived from tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate, a versatile scaffold in medicinal chemistry. Our focus will be on not just the "what" but the "why," offering insights into the causal logic behind experimental choices to ensure a self-validating and robust analytical workflow.
The Imperative of Structural Integrity in Drug Discovery
The journey from a promising molecular design to a viable drug candidate is paved with data. The foundational data point for any new chemical entity (NCE) is its molecular structure. An incorrectly assigned structure can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, unforeseen safety issues. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for establishing the unequivocal identity, purity, and three-dimensional arrangement of atoms in a newly synthesized molecule.[1][2]
The starting material, this compound (C₁₂H₁₅N₃O₃, Molecular Weight: 249.27 g/mol ), presents a unique combination of functional groups—a pyridine ring, a cyano group, a methoxy group, and a tert-butoxycarbonyl (Boc) protecting group. Each of these moieties has distinct spectroscopic signatures that can be leveraged for structural confirmation. The following sections will delve into the primary analytical techniques used to validate the structures of novel compounds synthesized from this precursor, comparing their strengths, limitations, and the specific information they provide.
The Analytical Toolkit: A Comparative Overview
A robust structural validation strategy employs a combination of spectroscopic and spectrometric techniques to build a cohesive and undeniable structural assignment.[3] The primary tools in this endeavor are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Table 1: Comparison of Key Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic properties. | Unparalleled for elucidating the precise arrangement of atoms in solution. | Requires relatively larger sample amounts; complex spectra can be challenging to interpret.[4] |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, requires minimal sample, provides molecular formula with high accuracy (HRMS).[5][6][7] | Does not directly provide information on atomic connectivity or stereochemistry. |
| X-ray Crystallography | Unambiguous three-dimensional molecular structure in the solid state. | The "gold standard" for absolute structure determination.[8][9][10] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple, and provides a quick "fingerprint" of the molecule.[11][12] | Provides limited information on the overall molecular skeleton. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[13][14] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within the molecule.
Expertise & Experience: The "Why" Behind the Experiment
For a novel compound derived from this compound, a suite of NMR experiments is necessary. A simple 1D ¹H NMR spectrum will provide initial information on the number and types of protons present. However, to build a complete picture of the molecular framework, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[4][15] These experiments allow for the unambiguous assignment of proton and carbon signals and establish through-bond connectivities, effectively building the molecular skeleton piece by piece.
Experimental Protocol: A Self-Validating System
Objective: To determine the complete atomic connectivity of the novel compound.
Materials:
-
Novel compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the compound in the appropriate deuterated solvent. The choice of solvent is crucial and should be based on the compound's solubility.
-
1D ¹H NMR: Acquire a standard proton NMR spectrum. This will show the chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns) of all proton signals.[16]
-
1D ¹³C NMR (and DEPT): Acquire a carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also run to differentiate between CH, CH₂, and CH₃ groups.[13]
-
2D COSY: This experiment identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached.
-
2D HMBC: This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different molecular fragments.
Data Interpretation and Validation
The data from these experiments are cross-referenced to construct the final structure. For instance, a correlation in the COSY spectrum between two protons, combined with their HSQC correlations to specific carbons, and further supported by HMBC correlations to neighboring carbons, provides a self-validating piece of the structural puzzle.
Caption: NMR workflow for structural elucidation.
II. Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[5][7] For structural validation, its primary role is to determine the molecular weight of the novel compound and, with high-resolution mass spectrometry (HRMS), its elemental composition.[6][17]
Expertise & Experience: The "Why" Behind the Experiment
For novel compounds, especially in a drug discovery context, confirming the molecular formula is a non-negotiable step. HRMS provides a highly accurate mass measurement (to several decimal places), which can be used to determine the elemental formula of the compound.[18][19] This is a critical check to ensure that the synthesized molecule is indeed what was intended. Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) allows for the assessment of purity and the identification of any byproducts or impurities.[20][21][22][23]
Experimental Protocol: A Self-Validating System
Objective: To determine the accurate molecular weight and elemental composition of the novel compound.
Materials:
-
Novel compound (microgram to nanogram quantities)
-
Suitable solvent (e.g., methanol, acetonitrile)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an LC system. LC-MS is preferred for assessing purity.
-
Ionization: Electrospray ionization (ESI) is a common technique for small molecules.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting spectrum will show a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). The accurate mass of this peak is used to calculate the elemental formula using specialized software.
Data Interpretation and Validation
The experimentally determined accurate mass is compared to the theoretical masses of possible elemental formulas. A low mass error (typically <5 ppm) provides high confidence in the assigned molecular formula. The isotopic pattern of the molecular ion peak should also match the theoretical pattern for the proposed formula.
Caption: High-resolution mass spectrometry workflow.
III. X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule at the atomic level.[8][9][10][24] It provides unambiguous information about bond lengths, bond angles, and stereochemistry.
Expertise & Experience: The "Why" Behind the Experiment
While NMR provides the structure in solution, X-ray crystallography gives the precise arrangement of atoms in the solid state. This can be particularly important for confirming the absolute stereochemistry of chiral centers, which is often challenging to determine by NMR alone. For drug development, understanding the 3D structure of a molecule is crucial for modeling its interaction with a biological target.[1][2]
Experimental Protocol: A Self-Validating System
Objective: To obtain the definitive three-dimensional structure of the novel compound.
Materials:
-
High-quality single crystal of the novel compound (typically >20 µm in all dimensions)[24]
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: This is often the most challenging step. Various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are employed.
-
Crystal Mounting: A suitable crystal is selected and mounted on the diffractometer.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Data Interpretation and Validation
The final output is a 3D model of the molecule with precise atomic coordinates. The quality of the structure is assessed by various crystallographic parameters (e.g., R-factor).
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][25]
Expertise & Experience: The "Why" Behind the Experiment
For novel compounds synthesized from this compound, FTIR is a valuable tool for confirming the presence or absence of key functional groups. For example, the disappearance of the nitrile (C≡N) stretch (around 2230 cm⁻¹) and the appearance of a new functional group's characteristic absorption would provide strong evidence for a successful reaction at the cyano group.
Experimental Protocol: A Self-Validating System
Objective: To confirm the presence of expected functional groups and the absence of starting material functionalities.
Materials:
-
Small amount of the novel compound (solid or liquid)
-
FTIR spectrometer
Procedure:
-
Sample Preparation: The sample is placed on the ATR (Attenuated Total Reflectance) crystal of the spectrometer, or mixed with KBr to form a pellet.
-
Data Acquisition: The infrared spectrum is recorded.
Data Interpretation and Validation
The positions and intensities of the absorption bands in the spectrum are correlated with specific molecular vibrations, allowing for the identification of functional groups.[26][27]
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of novel compounds synthesized from this compound requires a synergistic and multi-technique approach. No single technique can provide all the necessary information. By combining the detailed connectivity information from NMR, the accurate molecular formula from HRMS, the definitive 3D structure from X-ray crystallography (when possible), and the functional group confirmation from FTIR, researchers can build an unassailable case for the structure of their novel compounds. This rigorous validation is the bedrock upon which successful drug discovery and development programs are built.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The compound tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a sophisticated building block in modern drug discovery, but its unique structure—incorporating a pyridine ring, a cyano group, and a carbamate—necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles to protect both laboratory personnel and the environment.
Hazard Profile and Safety Rationale
Understanding the "why" behind a disposal protocol is as crucial as the protocol itself. The specific hazards of this compound stem from its constituent functional groups, each demanding respect and specific handling procedures.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | Sigma-Aldrich[1] |
| CAS Number | 1045858-19-2 | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| GHS Classification | Acute Toxicity 4, Oral (H302: Harmful if swallowed) | Sigma-Aldrich[1] |
| Eye Irritation 2 (H319: Causes serious eye irritation) | Sigma-Aldrich[1] | |
| Skin Sensitization 1 (H317: May cause an allergic skin reaction) | Sigma-Aldrich[1] | |
| Storage Class | 11: Combustible Solids | Sigma-Aldrich[1] |
| Water Hazard Class | WGK 3: Severely hazardous to water | Sigma-Aldrich[1] |
Core Safety Rationale:
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and hazardous properties.[2][3] Proper handling requires robust engineering controls like a fume hood to prevent inhalation.[2]
-
Cyano (-C≡N) Group: This is the most critical feature from a disposal standpoint. Under no circumstances should this compound or its waste be exposed to acids. The reaction of cyanides with acid generates highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[4][5] Therefore, waste segregation is not just a best practice; it is a life-preserving necessity.
-
Organic Carbamate Structure: As a nitrogen-containing organic compound, it must be disposed of through a dedicated non-halogenated organic waste stream, typically via high-temperature incineration by a licensed facility.[6][7]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound for any purpose, including disposal, ensure the following controls are in place.
-
Engineering Control: All handling and disposal operations must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of any dust or potential vapors.[4][8]
-
Eye and Face Protection: Wear chemical splash goggles. A face shield is recommended if there is any risk of splashing or dust generation.[4][9]
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Latex gloves are not suitable.[2][9] Double-gloving is recommended when handling cyanide compounds.[4]
-
Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[10]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Waste Characterization and Segregation
-
Action: Classify this waste as "Solid, Non-Halogenated, Nitrogen-Containing Organic Waste" and, most importantly, as "Cyanide-Containing Waste."
-
Rationale: This dual classification is critical. The waste must be kept separate from all other waste streams, especially acids, oxidizers, and aqueous waste, to prevent dangerous chemical reactions.[4][11]
Step 2: Container Selection
-
Action for Solid Waste:
-
Rationale: The double-bagging provides primary containment, while the rigid outer container prevents punctures and contains any potential leaks, ensuring safe storage and transport.
Step 3: Waste Labeling
-
Action: Before adding any waste, affix a completed hazardous waste label to the outer container. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
A clear warning: "CYANIDE COMPOUND - DO NOT MIX WITH ACIDS" [4]
-
The accumulation start date (the date the first material is added).
-
The name of the principal investigator and the laboratory location.
-
-
Rationale: Proper labeling is a regulatory requirement and the primary means of communicating the hazard to everyone who may handle the container, preventing accidental and dangerous mixing of incompatible wastes.[11][14]
Step 4: Waste Transfer and Storage
-
Action:
-
Carefully transfer the solid waste into the prepared, labeled container inside a chemical fume hood.
-
Securely seal the inner bag(s) and the outer container.
-
Store the container in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA).[11]
-
The SAA for this waste must be segregated from all acids and strong oxidizing agents.[8]
-
-
Rationale: Storing waste in a designated and properly managed SAA minimizes the risk of accidental spills, reactions, and exposure until it can be collected for final disposal.
Step 5: Final Disposal
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.
-
Rationale: Final disposal of cyanide-containing hazardous waste must be performed by trained professionals at a licensed hazardous waste management facility, typically through controlled high-temperature incineration.[6] Never attempt to dispose of this chemical via standard trash or sewer systems.
Decontamination and Spill Management
Accidents can happen, and preparation is key.
Decontamination of Glassware and Surfaces:
-
All decontamination must occur within a chemical fume hood.[4]
-
First, rinse contaminated surfaces or glassware with a pH 10 buffer solution.
-
Follow this with a rinse using a freshly prepared 10% bleach solution. Allow for a contact time of at least 15 minutes.
-
Conclude with a final rinse of water.
-
All rinsates, wipes, and used gloves must be collected and disposed of as hazardous cyanide waste.[4]
Spill Response:
-
Small Spill (Contained within a fume hood): If you are trained and have the appropriate PPE, you may clean it up. Cover the spill with an inert absorbent material. Carefully collect the material, place it in the designated cyanide waste container, and decontaminate the area as described above.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert nearby personnel and your supervisor. Contact your institution's EHS or emergency response team immediately.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Laboratory-Specific Standard Operating Procedures for the safe use of cyanide compounds. University of California, Santa Barbara. [Link]
-
PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]
-
Standard Operating Procedure - Cyanide Salts. Princeton University. [Link]
-
Lab Specific SOP Template - for Cyanides. Wayne State University. [Link]
-
Standard Operating Procedure - Pyridine. University of Washington. [Link]
-
Standard Operating Procedure - Inorganic Cyanides. University of Delaware. [Link]
-
SOP-Cyanide-Salt. University of Southern California. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation Guide. Bucknell University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
Sources
- 1. This compound AldrichCPR 1045858-19-2 [sigmaaldrich.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. research.wayne.edu [research.wayne.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety and Handling Guide for tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
This guide provides essential safety and logistical information for the handling and disposal of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate (CAS Number: 1045858-19-2). The information herein is synthesized from established safety protocols for related chemical classes and is intended for use by trained professionals in a laboratory setting.
Hazard Assessment and Triage
This compound is a multi-functionalized organic compound. An immediate assessment of its structure—comprising a pyridine ring, a nitrile group, a methoxy group, and a tert-butylcarbamate moiety—necessitates a cautious approach. The known hazard classifications for this compound are:
-
H302: Harmful if swallowed
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation [1]
The signal word for this chemical is "Warning" .[1] It is a solid, combustible material.[1]
Expert Insight: The combination of a pyridine core, a nitrile group, and a carbamate functional group suggests several potential toxicological pathways. Pyridine and its derivatives can be toxic and are often volatile.[2][3][4] Nitrile groups can, under certain conditions (e.g., strong acidic hydrolysis or combustion), release cyanide. Carbamates are a broad class of compounds, some of which are known to have biological activity. Therefore, treating this compound with a high degree of caution is paramount.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the compound's known and potential hazards.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. For extended contact, consider double-gloving. | Provides chemical resistance against pyridine derivatives and other functional groups.[2] Nitrile gloves are a good general-purpose choice for laboratory settings.[2] |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Skin and Body Protection | A chemical-resistant lab coat, fully fastened. Long pants and closed-toe shoes are required. | Protects against skin contact, which can cause allergic reactions. |
| Respiratory Protection | All handling of the solid and any solutions should be conducted in a certified chemical fume hood. | Pyridine and its derivatives can be volatile and harmful if inhaled.[2][3][4] Working in a fume hood minimizes the risk of respiratory exposure. |
Self-Validating System: Before initiating any work, inspect all PPE for integrity. Ensure the chemical fume hood has a current certification and is functioning correctly. Your safety is contingent on the proper use and maintenance of this equipment.
Operational Plan: From Receipt to Experiment
A systematic workflow is critical to minimizing exposure and preventing accidents.
-
Inspection: Upon receipt, inspect the container for any damage.
-
Storage: Store in a cool, dry, well-ventilated area, away from strong acids, bases, and oxidizing agents. The storage class is 11 for combustible solids.[1] Keep the container tightly closed.
-
Preparation: Don all required PPE before entering the designated handling area.
-
Work Area: Conduct all manipulations within a certified chemical fume hood.
-
Dispensing: As this is a solid, carefully weigh the desired amount, avoiding the generation of dust. Use anti-static tools and equipment where appropriate.
-
Inert Atmosphere: If the experimental protocol requires an inert atmosphere, handle the compound in a glove box.
Causality in Experimental Choices: The use of a fume hood is not merely a suggestion but a critical control measure dictated by the potential volatility and toxicity of pyridine derivatives.[2][3][4] Similarly, avoiding dust generation is key to preventing inadvertent inhalation or contamination of the work area.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an emergency can significantly mitigate harm.
For a small spill of the solid material:
-
Alert: Notify colleagues in the immediate vicinity.
-
Isolate: If safe to do so, restrict access to the spill area.
-
PPE: Ensure you are wearing the appropriate PPE.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the solid from becoming airborne.
-
Collection: Carefully scoop the contained material into a clearly labeled, sealable waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste container.
-
Disposal: Seal the waste container and dispose of it as hazardous chemical waste.
Logical Workflow for Spill Management:
Caption: Step-by-step solid chemical spill response workflow.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Method: The primary recommended method for the disposal of many organic compounds, including some carbamates, is incineration by a licensed hazardous waste disposal company.[5][6] Some carbamates can be degraded by alkaline hydrolysis, but this should only be performed by trained personnel with a validated protocol.[5]
-
Consultation: Always consult with your institution's EHS office for specific guidance on the disposal of this chemical waste, as regulations can vary.
Trust through Self-Validation: Before beginning any experiment, ensure you have the correct, labeled waste containers readily available in your fume hood. This proactive measure prevents the accumulation of uncontained waste and ensures a safe and compliant workflow.
References
-
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - ResearchGate. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC - NIH. [Link]
-
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega - ACS Publications. [Link]
-
tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate - Amerigo Scientific. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA NEPIC. [Link]
-
ATSDR Pyridine Tox Profile - Agency for Toxic Substances and Disease Registry. [Link]
-
Guidelines for the management of small quantities of unwanted and obsolete pesticides - FAO. [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
Disposal and Treatment Methods for Pesticide Containing Wastewaters: Critical Review and Comparative Analysis - SciRP.org. [Link]
-
tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate - PubChem. [Link]
Sources
- 1. This compound AldrichCPR 1045858-19-2 [sigmaaldrich.com]
- 2. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Disposal and Treatment Methods for Pesticide Containing Wastewaters: Critical Review and Comparative Analysis [scirp.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
